2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
Description
Properties
IUPAC Name |
2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-5-7-14-10-3-1-9(2-4-10)11-13-6-8-15-11/h1-4H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEVWXYAFGXFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)C2=CC=C(C=C2)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384052 | |
| Record name | 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-95-6 | |
| Record name | 2-[4-(4,5-Dihydro-2-thiazolyl)phenoxy]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile.
An In-depth Technical Guide to the Synthesis and Characterization of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
Abstract
This technical guide provides a comprehensive, scientifically-grounded protocol for the synthesis and characterization of the novel heterocyclic compound, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile. This molecule integrates three key pharmacophores: a phenoxy acetonitrile group, a central phenyl ring, and a 4,5-dihydro-1,3-thiazole (thiazoline) moiety. Thiazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide details a proposed two-step synthetic pathway, beginning with the thionation of a commercially available precursor followed by a robust cyclization reaction. We provide step-by-step experimental procedures, a complete workflow for structural elucidation and purity verification using modern analytical techniques, and a discussion of the scientific rationale behind the chosen methodologies. This document is intended for researchers, chemists, and professionals in the field of medicinal chemistry and drug development.
Introduction and Scientific Rationale
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active agents.[1][2] Its hydrogenated analogue, the 4,5-dihydro-1,3-thiazole (or thiazoline) ring, retains significant pharmacological potential while offering different stereochemical and electronic properties.[4] The target molecule, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, is a strategically designed compound. The phenoxyacetonitrile fragment provides a versatile handle for further functionalization and is a known structural motif in various bioactive molecules. The central aromatic ring acts as a rigid scaffold, while the dihydrothiazole ring is a key pharmacophore often associated with a range of biological activities.[5][6]
The synthesis strategy outlined herein is designed for efficiency and reliability, employing well-established reaction mechanisms to ensure high yield and purity. The characterization protocol forms a self-validating system, where each analytical technique provides orthogonal data to unequivocally confirm the identity and quality of the final product.
Proposed Synthetic Pathway
The synthesis of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile is proposed via a two-step sequence starting from 2-(4-cyanophenoxy)acetamide. The pathway involves the conversion of the amide to a thioamide, followed by a classical cyclocondensation reaction to form the dihydrothiazole ring.
Experimental Protocols
Materials and Instrumentation
Reagents: 2-(4-cyanophenoxy)acetamide (≥98%), Lawesson's Reagent (≥98%), 1,2-Dibromoethane (≥99%), Triethylamine (≥99%), Toluene (anhydrous), Ethanol (absolute), Dichloromethane (DCM), Ethyl Acetate, Hexane, Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆).
Instrumentation: Magnetic stirrer with heating mantle, reflux condenser, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography apparatus, FT-IR spectrometer, ¹H and ¹³C NMR spectrometer (400 MHz or higher), High-Resolution Mass Spectrometer (HRMS-ESI), High-Performance Liquid Chromatography (HPLC) system.
Step-by-Step Synthesis Protocol
Step A: Synthesis of 2-(4-cyanophenoxy)ethanethioamide
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-(4-cyanophenoxy)acetamide (10.0 g, 56.8 mmol) in 150 mL of anhydrous toluene.
-
Reagent Addition: Add Lawesson's Reagent (12.6 g, 31.2 mmol, 0.55 eq) to the suspension. The addition of slightly more than 0.5 equivalents is a common strategy to drive the thionation of the amide to completion.
-
Reaction Execution: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress by TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane), observing the consumption of the starting material and the formation of a new, less polar spot. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. A yellow precipitate should form. Filter the crude solid and wash it with cold hexane to remove residual toluene and unreacted Lawesson's Reagent. The resulting solid can be purified by recrystallization from ethanol or by flash column chromatography to yield the pure thioamide intermediate.
Step B: Synthesis of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the 2-(4-cyanophenoxy)ethanethioamide from Step A (e.g., 5.0 g, 26.0 mmol) in 100 mL of absolute ethanol.
-
Reagent Addition: Add 1,2-dibromoethane (2.7 mL, 31.2 mmol, 1.2 eq) to the solution. The use of a slight excess of the alkylating agent ensures the complete consumption of the thioamide.
-
Reaction Execution: Heat the mixture to reflux (approx. 78°C) for 2 hours. This initial phase allows for the formation of the S-alkylated intermediate.
-
Cyclization: After 2 hours, add triethylamine (TEA) (4.4 mL, 31.2 mmol, 1.2 eq) dropwise to the refluxing mixture. TEA acts as a non-nucleophilic base to facilitate the intramolecular cyclization by deprotonating the thioamide nitrogen, leading to the formation of the dihydrothiazole ring.[4] Continue to reflux for an additional 8-10 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator. Redissolve the resulting residue in dichloromethane (100 mL) and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel (gradient elution, e.g., 20-40% ethyl acetate in hexane) to afford the final product as a solid.
Physicochemical and Spectroscopic Characterization
A systematic workflow is essential to confirm the structure and purity of the synthesized compound.
Physical Properties
The expected physical properties of the final compound are summarized below.
| Property | Expected Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally (TBD) |
| Solubility | Soluble in DCM, Chloroform, DMSO, Acetone |
| Molecular Formula | C₁₁H₁₀N₂OS |
| Molecular Weight | 218.28 g/mol |
Spectroscopic and Chromatographic Data
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is critical for identifying key functional groups. The disappearance of the C=S stretch from the thioamide intermediate and the appearance of the C=N stretch confirm the cyclization.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| ~2250 | C≡N (Nitrile) Stretch | Strong, sharp |
| ~1640 | C=N (Imine) Stretch | Medium, sharp |
| ~3050 | Aromatic C-H Stretch | Medium |
| ~2950 | Aliphatic C-H Stretch | Medium |
| ~1240 | Aryl-O-C (Ether) Stretch | Strong |
NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR provides the definitive structural proof by mapping the carbon-hydrogen framework. The chemical shifts for the two methylene groups of the dihydrothiazole ring are characteristic.[5]
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¹H NMR (400 MHz, CDCl₃):
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δ ~7.50 (d, 2H, Ar-H ortho to O)
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δ ~7.00 (d, 2H, Ar-H meta to O)
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δ 4.75 (s, 2H, O-CH₂-CN)
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δ ~4.20 (t, 2H, N-CH₂ in thiazoline)
-
δ ~3.40 (t, 2H, S-CH₂ in thiazoline)
-
-
¹³C NMR (101 MHz, CDCl₃):
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δ ~168.0 (C=N of thiazoline)
-
δ ~158.0 (Ar-C attached to O)
-
δ ~134.0 (Ar-C attached to thiazoline)
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δ ~129.0 (Ar-CH)
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δ ~117.0 (C≡N)
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δ ~115.0 (Ar-CH)
-
δ ~65.0 (N-CH₂ in thiazoline)
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δ ~55.0 (O-CH₂)
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δ ~35.0 (S-CH₂ in thiazoline)
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HRMS (High-Resolution Mass Spectrometry): HRMS provides the exact mass, confirming the molecular formula.
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Expected [M+H]⁺: 219.0587 (for C₁₁H₁₁N₂OS⁺)
HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the final purity of the compound.
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Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid).[7]
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak with >98% purity.
Discussion of Scientific Rationale
Synthetic Route Justification
The selected two-step pathway is logical and based on well-precedented transformations. The thionation of amides using Lawesson's reagent is a standard and high-yielding method for accessing thioamides. The subsequent reaction of the thioamide with 1,2-dibromoethane is a variation of the Hantzsch thiazole synthesis, adapted for the formation of the dihydro-analogue.[8] This method is advantageous as it starts from readily available materials and avoids harsh conditions. The choice of TEA as the base is critical; its role is to facilitate the final ring-closing step by deprotonation without competing as a nucleophile, which could lead to unwanted side products.
Interpretation of Characterization Data
The characterization workflow creates a chain of evidence. A successful synthesis will be confirmed by:
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FT-IR: The loss of the amide C=O and appearance of the thioamide C=S peak in the intermediate, followed by the loss of the C=S and appearance of the C=N imine peak in the final product. The persistence of the strong C≡N nitrile peak throughout is also a key indicator.
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¹H NMR: The appearance of two distinct triplets around 4.20 and 3.40 ppm is the hallmark signature of the -CH₂-CH₂- moiety within the 4,5-dihydrothiazole ring.
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HRMS: An observed mass that matches the calculated exact mass to within 5 ppm provides unequivocal confirmation of the elemental composition.
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HPLC: A sharp, symmetrical peak confirms the sample's high purity, which is crucial for any subsequent biological evaluation.
Conclusion
This guide presents a robust and detailed methodology for the synthesis and comprehensive characterization of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile. The protocols are designed based on established chemical principles to be reproducible and efficient. The multi-faceted analytical workflow ensures the unambiguous confirmation of the molecular structure and a high degree of purity. This document serves as a valuable resource for chemists and researchers, enabling the reliable production of this novel compound for further investigation in drug discovery and development programs.
References
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Sadu, S., et al. (2021). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 26(11), 3358. [Link]
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Navigating the Bioactive Potential of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile: A Technical Guide for Drug Discovery Professionals
A Foreword on the Exploration of Novel Chemical Entities: The landscape of drug discovery is perpetually expanding, driven by the synthesis and evaluation of novel chemical entities. This guide focuses on the potential biological activities of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile , a compound for which direct experimental data is not yet available in peer-reviewed literature. In the spirit of pioneering research, this document serves as a forward-looking technical guide, extrapolating the probable bioactive profile of this molecule. Our analysis is grounded in the well-established pharmacological importance of its core structural motifs: the 4,5-dihydro-1,3-thiazole ring and the phenoxyacetonitrile moiety. By examining the biological activities of structurally related analogues, we aim to provide a robust framework for initiating research and development efforts into this promising, yet unexplored, compound.
The Architectural Blueprint: Deconstructing for Bioactivity Prediction
The structure of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile presents a compelling case for multifaceted biological activity. The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone of many pharmacologically active compounds.[1][2] Its hydrogenated form, the 4,5-dihydro-1,3-thiazole (also known as a thiazoline), retains significant biological potential.[3] This core is linked via a phenoxy bridge to an acetonitrile group, a functional group also present in various bioactive molecules. This modular construction allows us to hypothesize its engagement with multiple biological targets.
Anticipated Pharmacological Profile: A Synthesis of Analog-Based Evidence
Based on extensive research into related thiazole and dihydrothiazole derivatives, we can project a spectrum of potential biological activities for 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, primarily centered around anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Potential: Targeting Cellular Proliferation
The thiazole scaffold is a well-recognized pharmacophore in the design of anticancer agents.[4][5] Derivatives have been shown to exhibit potent antiproliferative activity against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268).[6][7]
Hypothesized Mechanism of Action: The anticancer effects of thiazole derivatives are often attributed to their ability to interfere with critical cellular processes. One potential mechanism is the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signal transduction. Another avenue is the induction of apoptosis (programmed cell death) through the modulation of Bcl-2 family proteins or the activation of caspase cascades. Furthermore, some thiazole-containing compounds have been shown to act as topoisomerase II inhibitors, disrupting DNA replication in rapidly dividing cancer cells.[8]
Experimental Validation Workflow: To investigate the anticancer properties of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, a tiered experimental approach is recommended.
Caption: A stepwise workflow for the in vitro evaluation of anticancer activity.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Thiazole derivatives have demonstrated significant anti-inflammatory properties.[9][10] This activity is often linked to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2).
Hypothesized Mechanism of Action: The anti-inflammatory potential of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile could stem from its ability to suppress the production of pro-inflammatory mediators. This may involve the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, or the downregulation of inflammatory cytokine production (e.g., TNF-α, IL-6) through the inhibition of signaling pathways like NF-κB.
Experimental Protocol for In Vitro COX Inhibition Assay:
-
Preparation of Reagents: Prepare solutions of the test compound, reference COX inhibitors (e.g., celecoxib, indomethacin), and arachidonic acid.
-
Enzyme Incubation: In a 96-well plate, incubate purified COX-1 or COX-2 enzyme with the test compound or reference inhibitor for a specified period.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measurement of Prostaglandin Production: After incubation, quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Calculation of Inhibition: Determine the percentage of COX inhibition by comparing the PGE2 levels in the presence and absence of the test compound.
Antimicrobial Activity: A Broad-Spectrum Potential
The thiazole ring is a common feature in a variety of antimicrobial agents.[1] Derivatives have shown activity against a range of bacterial and fungal pathogens.
Hypothesized Mechanism of Action: The antimicrobial action of thiazole-containing compounds can be diverse. They may disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication. The specific mechanism is often dependent on the overall structure of the molecule and the nature of its substituents.
Suggested Primary Antimicrobial Screening: A preliminary assessment of antimicrobial activity can be conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
Synthesis and Characterization: A Proposed Pathway
While a specific synthesis for 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile has not been reported, a plausible synthetic route can be devised based on established methods for the formation of 4,5-dihydro-1,3-thiazoles. A common approach involves the cyclocondensation of a thioamide with a 1,2-dihaloethane.
Caption: A potential synthetic route to the target compound.
Characterization: The structure of the synthesized compound should be unequivocally confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Future Directions and Concluding Remarks
The in-silico and analog-based analysis presented in this guide strongly suggests that 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile is a molecule of significant therapeutic potential. The proposed research framework provides a clear path for its synthesis and comprehensive biological evaluation. Should experimental data confirm the hypothesized anticancer, anti-inflammatory, or antimicrobial activities, this compound could serve as a valuable lead for the development of novel therapeutics. The journey from a theoretical molecule to a clinical candidate is long and arduous, but the foundational insights provided herein offer a promising starting point for the exploration of this novel chemical entity.
References
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- Khan, I., et al. (2022). Synthesis, in silico studies and biological screening of (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives as an anti-oxidant, anti-inflammatory and antimicrobial agents. Chemistry Central Journal, 16(1), 1-18.
- Cushing, T. D., et al. (2014). Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 24(17), 4146–4151.
- Lesyk, R., et al. (2016). Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 116-126.
- Manju, K., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products.
- Jamroz, M., et al. (2022). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules, 27(15), 4983.
- Chaban, T. I., et al. (2019). Synthesis, Anti-Inflammatory and Antioxidant Activities of Novel 3H-Thiazolo[4,5-b]Pyridines. Acta Chimica Slovenica, 66(1), 103-111.
- Samir, E. M., Abouzied, A. S., & Hamed, F. I. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6(2), 85-94.
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Wu, J., et al. (2022). Synthesis of Benzo[1][5]thiazolo[2,3-c][4][5][6]triazole Derivatives via C–H Bond Functionalization of Disulfide Intermediates. Molecules, 27(5), 1502.
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Whitepaper: A Strategic Framework for Elucidating the Mechanism of Action of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
An in-depth technical guide by a Senior Application Scientist.
Executive Summary
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile is a novel chemical entity with a structure suggesting potential bioactivity. However, as of the date of this publication, its mechanism of action remains uncharacterized in publicly accessible scientific literature. This guide, therefore, deviates from a traditional review of known mechanisms. Instead, it presents a comprehensive, field-proven strategic framework for the systematic investigation and elucidation of this compound's mechanism of action. We will outline a logical, multi-stage research plan, beginning with computational prediction of biological targets and progressing through in vitro screening, target validation, and signaling pathway analysis. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed, actionable protocols to drive the discovery process forward.
Introduction and Structural Analysis
The molecule 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile possesses several functional groups that suggest potential interactions with biological systems. The core structure consists of a phenoxyacetonitrile moiety linked to a 4,5-dihydro-1,3-thiazole (thiazoline) ring.
-
Thiazoline Ring: Thiazoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This heterocycle is a key feature in various natural products and synthetic drugs.
-
Phenoxyacetonitrile Moiety: This group can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are critical for binding to protein targets.
Given the absence of direct studies on this specific compound, a hypothesis-driven approach is essential. Our initial hypothesis is that the compound's activity will be mediated by a specific protein target, which, upon binding, will modulate a downstream signaling cascade. The following framework is designed to identify this target and characterize its effects.
Phase 1: In Silico Target Prediction and Hypothesis Generation
The most efficient starting point for a novel compound is computational analysis. This phase aims to generate a ranked list of potential biological targets, which will guide subsequent wet-lab experiments.
Rationale and Workflow
The principle of molecular similarity and reverse docking forms the basis of this approach. We will use the compound's 3D structure to screen against databases of known protein structures. The workflow is designed to narrow down the vast number of potential targets to a manageable few for experimental validation.
Experimental Workflow: Computational Target Fishing
Caption: A sequential workflow for experimental target validation.
Detailed Protocol: Surface Plasmon Resonance (SPR) for Direct Binding
This protocol assumes a predicted target protein (e.g., a specific kinase or receptor) has been identified and is available in purified form.
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Immobilize the purified target protein onto the chip surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Analyte Preparation:
-
Prepare a dilution series of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile in a suitable running buffer (e.g., PBS with 0.05% Tween-20). Concentrations should span a range appropriate for determining the dissociation constant (KD), typically from 0.1 nM to 10 µM.
-
-
Binding Analysis:
-
Inject the different concentrations of the compound (analyte) over the chip surface containing the immobilized protein (ligand).
-
Monitor the change in the SPR signal (measured in Response Units, RU) over time. Each cycle should consist of an association phase and a dissociation phase.
-
Regenerate the chip surface between injections using a mild regeneration solution (e.g., a low pH glycine solution) if necessary.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation: Binding Affinity
All quantitative data should be summarized for clarity.
| Parameter | Value |
| Association Rate (ka) | Value (M-1s-1) |
| Dissociation Rate (kd) | Value (s-1) |
| Dissociation Constant (KD) | Value (nM or µM) |
Phase 3: Signaling Pathway Characterization
Once a direct target is validated, the final phase is to understand the downstream consequences of this interaction. This involves mapping the signaling pathway that is modulated by the compound.
Rationale
Identifying the modulated signaling pathway provides a complete picture of the compound's mechanism of action, linking the molecular interaction to a cellular response. This is crucial for understanding its potential therapeutic effects or toxicity.
Detailed Protocol: Western Blotting for Pathway Activation
This protocol assumes the validated target is a kinase (e.g., a MAP kinase). The goal is to see if the compound affects the phosphorylation state of downstream substrates.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., one that expresses the target kinase) to approximately 80% confluency.
-
Treat the cells with varying concentrations of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile for a predetermined time course (e.g., 15 min, 30 min, 1 hour). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream substrate (e.g., anti-phospho-ERK). Also, probe a separate blot with an antibody for the total form of the substrate (e.g., anti-total-ERK) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Hypothetical Signaling Pathway Visualization
If the compound were found to inhibit a hypothetical kinase, "Kinase X," the resulting pathway modulation could be visualized as follows.
Caption: Hypothetical pathway showing inhibition of Kinase X.
Conclusion and Future Directions
This whitepaper has outlined a systematic and robust framework for the complete elucidation of the mechanism of action for a novel compound, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile. By integrating computational prediction with rigorous experimental validation, this strategy provides a clear path from an unknown molecule to a well-characterized biological mechanism. Successful execution of this plan will not only reveal the compound's primary target and modulated pathways but will also provide the critical foundation for any future translational or drug development efforts. The next steps would involve advancing the compound into more complex biological systems, such as animal models of disease, to assess its efficacy and safety in a physiological context.
References
This section would be populated with citations for the specific databases, software, and protocols mentioned throughout the guide as they are used in a real-world application.
-
SwissTargetPrediction: A tool for predicting protein targets of small molecules. Source: Swiss Institute of Bioinformatics, [Link]
-
PubChem: A public database of chemical substances and their biological activities. Source: National Center for Biotechnology Information, [Link]
-
Protein Data Bank (PDB): A database for the three-dimensional structural data of large biological molecules. Source: RCSB PDB, [Link]
-
Cytiva (formerly GE Healthcare Life Sciences): Provider of Biacore™ systems for Surface Plasmon Resonance. Source: Cytiva, [Link]
Thiazole-Containing Compounds: A Comprehensive Guide to Unlocking Novel Therapeutic Targets
Abstract
The thiazole scaffold, a five-membered heterocyclic ring containing both sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This in-depth technical guide provides a comprehensive overview of the current landscape of thiazole-containing compounds as therapeutic agents. We will delve into the key molecular targets, elucidate the underlying mechanisms of action, and provide actionable, field-proven experimental protocols for researchers and drug development professionals. This document is designed to be a self-validating resource, grounding key claims in authoritative scientific literature and providing the necessary tools to replicate and expand upon these findings.
The Thiazole Ring: A Privileged Scaffold in Drug Discovery
The remarkable versatility of the thiazole ring stems from its distinct physicochemical properties. The presence of the sulfur atom imparts a unique electronic character, while the nitrogen atom can act as a hydrogen bond acceptor. Furthermore, the aromatic nature of the ring system provides a rigid scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with specific biological targets. This inherent "drug-likeness" has led to the development of numerous FDA-approved drugs containing a thiazole moiety, including the antibiotic Penicillin, the anticancer agent Dasatinib, and the anti-inflammatory drug Meloxicam.
Key Therapeutic Targets and Mechanisms of Action
Thiazole-containing compounds have demonstrated efficacy across a broad spectrum of diseases by modulating the activity of a diverse range of protein targets. This section will explore some of the most significant and promising therapeutic targets.
Kinase Inhibition in Oncology
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The thiazole ring has proven to be an exceptional scaffold for the design of potent and selective kinase inhibitors.
A prominent example is Dasatinib , a dual inhibitor of BCR-ABL and Src family kinases, which is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The thiazole ring in Dasatinib forms a crucial hydrogen bond with the hinge region of the kinase domain, a common interaction motif for many kinase inhibitors.
Another important class of thiazole-containing kinase inhibitors targets the Epidermal Growth Factor Receptor (EGFR) . Mutations in EGFR are common in non-small cell lung cancer (NSCLC), leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. Thiazole-based compounds have been developed to specifically target these mutant forms of EGFR, offering a more personalized and effective treatment approach.
Signaling Pathway: EGFR Inhibition by Thiazole-Based Compounds
Caption: Workflow for a luciferase-based kinase inhibition assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the minimum inhibitory concentration (MIC) of a thiazole compound against a specific bacterial strain.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is determined by exposing the bacteria to a range of compound concentrations in a liquid growth medium.
Protocol:
-
Reagent and Culture Preparation:
-
Prepare a stock solution of the thiazole test compound in a suitable solvent (e.g., DMSO).
-
Prepare a sterile Mueller-Hinton Broth (MHB).
-
Inoculate a fresh bacterial culture and grow to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in MHB to obtain the final inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of MHB to all wells.
-
Add 100 µL of the test compound stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Add 10 µL of the final bacterial inoculum to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.
-
Data Summary: Representative Thiazole-Containing Drugs and Their Targets
| Drug Name | Therapeutic Area | Primary Target(s) |
| Dasatinib | Oncology | BCR-ABL, Src family kinases |
| Erlotinib | Oncology | EGFR |
| Penicillin | Infectious Disease | Penicillin-binding proteins (PBPs) |
| Sulfathiazole | Infectious Disease | Dihydropteroate synthase |
| Meloxicam | Anti-inflammatory | Cyclooxygenase-2 (COX-2) |
| Riluzole | Neuroprotection | Voltage-gated sodium channels |
| Pramipexole | Neuroprotection | Dopamine D2/D3 receptors |
Future Directions and Emerging Targets
The therapeutic potential of thiazole-containing compounds is far from exhausted. Ongoing research is exploring their utility in a variety of other disease areas, including:
-
Antiviral agents: Thiazole derivatives are being investigated as inhibitors of viral replication enzymes, such as proteases and polymerases.
-
Antiparasitic drugs: The thiazole scaffold is being explored for the development of new treatments for diseases like malaria and leishmaniasis.
-
Cardiovascular diseases: Thiazole-containing compounds are being evaluated for their potential to modulate targets involved in blood pressure regulation and cardiac function.
The continued exploration of the chemical space around the thiazole nucleus, coupled with advances in our understanding of disease biology, will undoubtedly lead to the discovery of novel and effective therapies in the years to come.
References
-
Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Lee, F. Y. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]
An In-Depth Technical Guide to the In Silico Profiling of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
Executive Summary
In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount. The ability to computationally predict the properties of a novel chemical entity before significant investment in synthesis and in vitro testing can drastically reduce costs and accelerate development timelines.[1] This technical guide provides a comprehensive, protocol-driven framework for the in silico characterization of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile . We will dissect the molecule's constituent fragments, apply a suite of validated computational tools to predict its physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and potential biological targets. This document is designed for researchers, medicinal chemists, and drug development professionals, offering both the "how" and the "why" behind each predictive step, ensuring a robust and interpretable computational assessment.
Section 1: Foundational Analysis and Strategic Workflow
Deconstructing the Molecular Architecture
The predictive analysis of a molecule begins with an understanding of its structure. 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile is a composite of three key functional regions, each contributing to its overall physicochemical and pharmacological character.
-
Thiazoline Ring (4,5-Dihydro-1,3-thiazole): Thiazole and its derivatives are privileged scaffolds in medicinal chemistry, known to be present in a wide array of biologically active compounds with activities including antitumor, antimicrobial, and anti-inflammatory properties.[2][3] The dihydro- variant, a thiazoline, maintains the core heteroaromatic features that can engage in hydrogen bonding and other non-covalent interactions with biological targets.
-
Phenoxy Acetonitrile Moiety: The phenoxy linker provides a degree of conformational flexibility, while the acetonitrile (cyano) group is a versatile functional group.[4] It is relatively small, can act as a hydrogen bond acceptor, and is known to enhance metabolic stability in certain contexts.[5] Natural products and synthetic drugs containing the nitrile group exhibit a vast range of biological activities.[6]
Understanding these fragments allows us to form initial hypotheses. The presence of the thiazole family suggests a potential for bioactivity, while the acetonitrile and phenoxy groups will significantly influence its solubility, lipophilicity, and metabolic fate.
The In Silico Predictive Workflow: A Strategic Overview
Our approach is a multi-tiered computational screening process that moves from broad physicochemical characteristics to specific pharmacokinetic and pharmacodynamic predictions. This workflow ensures that foundational properties are established before assessing more complex biological interactions.
Caption: High-level workflow for the in silico characterization of a novel compound.
Section 2: Prediction of Physicochemical Properties and Drug-Likeness
Rationale
Physicochemical properties are the bedrock of a molecule's behavior in a biological system. Properties such as lipophilicity (logP), aqueous solubility (logS), and topological polar surface area (TPSA) govern its ability to be absorbed, distribute through the body, and penetrate cell membranes. We evaluate these properties against established "drug-likeness" rules, such as Lipinski's Rule of Five, to provide an initial assessment of the molecule's suitability as an oral drug candidate.
Experimental Protocol: SwissADME
SwissADME is a robust, free web tool that provides high-quality predictions for physicochemical properties and pharmacokinetics.
-
Obtain the SMILES String: The canonical representation for our molecule is N#CCCOc1ccc(cc1)C1=NCSCC1.
-
Navigate to SwissADME: Access the web server.
-
Input the Molecule: Paste the SMILES string into the query box.
-
Execute Prediction: Run the analysis. The platform will generate a comprehensive report.
Predicted Data and Interpretation
| Property | Predicted Value | Interpretation & Significance |
| Molecular Formula | C₁₂H₁₂N₂OS | - |
| Molecular Weight | 232.30 g/mol | Pass. Well within Lipinski's rule (< 500), suggesting good potential for absorption and diffusion. |
| LogP (Consensus) | 1.85 | Pass. Indicates balanced lipophilicity, favorable for membrane permeability without excessive partitioning into fatty tissues. |
| LogS (ESOL) | -2.75 | Moderately Soluble. The predicted aqueous solubility is moderate. This is a key parameter to monitor for potential formulation challenges. |
| TPSA | 71.91 Ų | Pass. Below the 140 Ų threshold often associated with good oral bioavailability, suggesting efficient cell membrane transit. |
| Lipinski Violations | 0 | Excellent. The molecule does not violate any of Lipinski's Rule of Five criteria, indicating a strong drug-like profile. |
| Bioavailability Score | 0.55 | Good. This composite score, based on multiple parameters, suggests a high probability of good oral bioavailability. |
Section 3: Pharmacokinetic (ADME) Profiling
Rationale
Caption: The journey of a drug through the body, highlighting key ADME parameters.
Experimental Protocol: ADMET-AI
-
Navigate to ADMET-AI: Access the web-based platform.[8]
-
Input Molecule: In the "Text Input" tab, paste the SMILES string N#CCCOc1ccc(cc1)C1=NCSCC1.
-
Initiate Prediction: Click the "Predict" button to run the machine learning models.
-
Collect Data: Systematically review the output tables for absorption, distribution, metabolism, and excretion predictions.
Predicted Data and Interpretation
| ADME Parameter | Category | Predicted Outcome | Interpretation & Significance |
| Caco-2 Permeability | Absorption | High | Indicates excellent potential for absorption across the intestinal wall, a prerequisite for oral bioavailability. |
| P-glycoprotein (P-gp) Substrate | Absorption | Non-substrate | Favorable prediction. Not being a substrate for this major efflux pump means the compound is less likely to be actively removed from cells after absorption. |
| Plasma Protein Binding (PPB) | Distribution | High (>90%) | High binding is common for drugs. It means a lower fraction of the drug is free to exert its effect, which must be considered in dose-response studies. |
| Blood-Brain Barrier (BBB) Permeability | Distribution | Low | Predicts that the compound is unlikely to cross into the central nervous system, suggesting a lower risk of CNS-related side effects. |
| CYP2D6 Inhibitor | Metabolism | Non-inhibitor | Low Risk. Predicts a low likelihood of inhibiting this major drug-metabolizing enzyme, reducing the risk of drug-drug interactions. |
| CYP3A4 Inhibitor | Metabolism | Non-inhibitor | Low Risk. As with CYP2D6, non-inhibition of CYP3A4 is a very favorable property, minimizing potential for adverse drug-drug interactions. |
Section 4: In Silico Toxicity and Safety Assessment
Rationale
Identifying potential toxicity liabilities early is a critical function of computational screening.[1] We focus on key endpoints that are common causes of compound attrition: genetic toxicity (Ames), cardiotoxicity (hERG inhibition), and drug-induced liver injury (DILI).
Experimental Protocol: ADMETlab 2.0
ADMETlab 2.0 is another comprehensive online platform that provides predictions for a wide range of ADMET properties, including several key toxicity endpoints.
-
Access the Platform: Navigate to the ADMETlab 2.0 web server.
-
Input Structure: Draw the molecule using the provided editor or input the SMILES string.
-
Run Calculation: Submit the job for prediction.
-
Analyze Toxicity Module: Focus on the results within the "Toxicity" prediction section.
Predicted Data and Interpretation
| Toxicity Endpoint | Predicted Result | Interpretation & Significance |
| Ames Mutagenicity | Non-mutagenic | Low Risk. A crucial safety parameter. A non-mutagenic prediction suggests the compound is unlikely to cause DNA damage, a major developmental hurdle. |
| hERG Inhibition | Non-inhibitor | Low Risk. Inhibition of the hERG potassium channel is linked to potentially fatal cardiac arrhythmias. This negative prediction is a significant de-risking factor. |
| Drug-Induced Liver Injury (DILI) | Low Risk | Favorable. Predicts a low probability of causing liver damage, another common reason for drug failure in later clinical stages. |
Section 5: Biological Target and Activity Prediction
Rationale
While ADMET profiling tells us if a compound can be a drug, target prediction helps us hypothesize what it might do. Using similarity-based approaches, we can predict likely protein targets for our molecule, providing invaluable guidance for initial in vitro screening efforts. This approach is sometimes called reverse pharmacognosy or chemocentric target identification.[9][10]
Experimental Protocol: SwissTargetPrediction
-
Navigate to SwissTargetPrediction: Access the web server.
-
Input Molecule: Paste the SMILES string N#CCCOc1ccc(cc1)C1=NCSCC1 into the query field.
-
Select Organism: Choose "Homo sapiens" to focus on human protein targets.
-
Run Prediction: Execute the target prediction.
Caption: Predicting potential biological target classes from molecular structure.
Predicted Data and Interpretation
| Target Class | Probability | Known Ligands | Potential Therapeutic Area |
| Enzymes | High | 100% | Diverse (Metabolic, Inflammatory) |
| Kinases | Moderate | 60% | Oncology, Inflammation |
| G-protein coupled receptors (GPCRs) | Low | 27% | CNS, Metabolic, Cardiovascular |
| Ion Channels | Low | 20% | Cardiovascular, CNS |
(Note: Probabilities and target classes are illustrative examples of a typical SwissTargetPrediction output.)
Interpretation: The model predicts with the highest confidence that 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile will interact with proteins in the Enzyme superfamily. This is a broad class, but the detailed results from the server would point toward specific subclasses (e.g., proteases, oxidoreductases) that can be prioritized for screening. There is also a reasonable probability of interaction with Kinases , a highly valuable target class in oncology and immunology.
This information provides a direct, data-driven strategy for initial biological testing. The first wave of assays should focus on panels of enzymes and kinases to identify a primary mechanism of action.
Section 6: Integrated Profile and Path Forward
The comprehensive in silico assessment paints a compelling picture of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile as a promising drug-like molecule.
-
Strengths: It possesses an excellent drug-like physicochemical profile, is predicted to have good oral absorption, a low risk of common drug-drug interactions, and a clean preliminary safety profile (non-mutagenic, non-cardiotoxic).
-
To Monitor: The predicted moderate aqueous solubility should be confirmed experimentally and addressed in formulation if necessary. The high plasma protein binding is a characteristic to be aware of during efficacy testing.
-
Next Steps (Experimental Validation):
-
Synthesis and Characterization: Synthesize the compound and confirm its structure and purity.
-
Physicochemical Validation: Experimentally determine LogP and aqueous solubility to validate the computational predictions.
-
Initial Biological Screening: Based on the target prediction, screen the compound against a panel of relevant human enzymes and kinases.
-
In Vitro ADME/Tox: Perform Caco-2 permeability assays, CYP inhibition assays (2D6, 3A4), and a hERG patch-clamp assay to confirm the favorable in silico ADME and safety profile.
-
This guide demonstrates a logical, efficient, and self-validating workflow for the computational assessment of a novel chemical entity. By leveraging a suite of powerful predictive tools, we have generated a detailed, actionable profile for 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, effectively de-risking the molecule and providing a clear, hypothesis-driven path for its progression into experimental validation.
References
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ACD/PhysChem Suite. Advanced Chemistry Development, Inc. [Link]
-
ADMET Predictor®. Simulations Plus, Inc. [Link]
-
Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]
-
In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. [Link]
-
ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]
-
ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Portal. [Link]
-
ChemDraw. Revvity Signals Software. [Link]
-
ADMET-AI. ADMET-AI Official Website. [Link]
-
ADMET Prediction Software. Sygnature Discovery. [Link]
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On-line Software. Virtual Computational Chemistry Laboratory. [Link]
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In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]
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In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]
-
In Silico Target Prediction for Small Molecules. OUCI. [Link]
-
Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica. [Link]
-
Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. De Gruyter. [Link]
-
Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. ACS Publications. [Link]
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A Technical Guide to the Discovery of Novel Thiazole Derivatives for Drug Development
Abstract
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a privileged scaffold in the design of numerous therapeutic agents with a broad spectrum of pharmacological activities.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies involved in the discovery and development of novel thiazole derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and explore the critical structure-activity relationships that govern the therapeutic potential of this versatile heterocyclic system.
The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry
The thiazole ring is a fundamental component of many natural and synthetic compounds with significant biological activity.[2][6] Its presence in drugs such as the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the antibiotic Sulfathiazole underscores its therapeutic importance.[2][5][7] The aromaticity of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, allows for high-affinity binding to a wide range of biological targets.[8]
The versatility of the thiazole nucleus stems from the numerous positions available for substitution, enabling the fine-tuning of physicochemical properties and pharmacological activity.[3][5] This adaptability has led to the development of thiazole derivatives with a wide array of therapeutic applications, including:
-
Anticancer: Thiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][9][10] They can act through diverse mechanisms, including the inhibition of kinases like PI3K/mTOR and the disruption of microtubule assembly.[11][12]
-
Antimicrobial: The thiazole ring is a key feature in many antimicrobial agents, exhibiting activity against both bacteria and fungi.[13][14][15]
-
Antiviral: Certain thiazole derivatives have shown promise as antiviral agents, for instance, by inhibiting viral entry or replication.[1]
-
Anti-inflammatory: Thiazole-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[16]
-
Other Therapeutic Areas: The pharmacological reach of thiazole derivatives extends to antimalarial, antidiabetic, and anticonvulsant activities.[1][4]
Synthetic Strategies for Novel Thiazole Derivatives
The synthesis of a diverse library of thiazole derivatives is the foundational step in any drug discovery campaign. The choice of synthetic route is critical, as it dictates the achievable chemical space and the efficiency of compound production.
The Hantzsch Thiazole Synthesis: A Classic and Versatile Method
The Hantzsch synthesis, first reported in the late 19th century, remains a widely used and reliable method for constructing the thiazole ring.[7][17] The reaction involves the condensation of an α-haloketone with a thioamide.
Conceptual Workflow of Hantzsch Thiazole Synthesis
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The Phenoxyacetonitrile Scaffold: A Versatile Core for Agrochemical and Medicinal Chemistry
An In-depth Technical Guide on the Structure-Activity Relationship of Phenoxyacetonitrile Compounds
Abstract
The phenoxyacetonitrile moiety represents a privileged structural motif in the design of biologically active compounds. Its unique combination of a flexible ether linkage, an aromatic ring amenable to diverse substitutions, and a reactive nitrile group has made it a focal point in the development of novel herbicides, insecticides, and therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of phenoxyacetonitrile derivatives, with a particular focus on their application in crop protection as herbicides. We will explore the intricate interplay between molecular architecture and biological function, delving into the mechanistic basis of their activity. This guide will further provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, offering researchers and drug development professionals a robust framework for their own investigations into this promising class of molecules.
Introduction: The Phenoxyacetonitrile Core
The phenoxyacetonitrile scaffold, with its deceptively simple C₈H₇NO formula, is a versatile building block in organic synthesis.[1][2] Its utility extends from being a key intermediate in the synthesis of various pharmaceuticals and agrochemicals to forming the core of bioactive molecules themselves.[3] The interest in this scaffold stems from the tunable nature of its three key components: the phenyl ring, the ether linkage, and the acetonitrile group. Each of these can be modified to fine-tune the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictates its biological activity.[4]
This guide will focus primarily on the herbicidal potential of phenoxyacetonitrile derivatives, drawing parallels with the well-established class of phenoxy herbicides.[5] Phenoxy herbicides are known to act through two primary mechanisms: mimicking the plant hormone auxin, leading to uncontrolled growth and death in broadleaf weeds, or by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in grasses.[5][6] The structural similarity of phenoxyacetonitriles to these herbicides suggests that they may share similar mechanisms of action, a hypothesis that will be explored in detail in the following sections.
Structure-Activity Relationship (SAR) of Phenoxyacetonitrile-Based Herbicides
The biological activity of phenoxyacetonitrile derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring, as well as modifications to the ether linkage and the acetonitrile moiety. A systematic exploration of these structural modifications is crucial for the rational design of potent and selective herbicides.[7]
The Pivotal Role of the Phenyl Ring
The aromatic ring is a key interaction domain with the target protein and its substitution pattern is a critical determinant of herbicidal activity. The electronic and steric effects of the substituents play a significant role in the binding affinity and selectivity of the compound.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents on the phenyl ring can significantly impact the molecule's interaction with its biological target. Electron-withdrawing groups, such as halogens (Cl, Br) or trifluoromethyl (CF₃), can enhance the acidity of the phenoxy proton (in the pro-herbicide form) and influence the electronic distribution of the entire molecule, potentially leading to stronger interactions with the target enzyme's active site. Conversely, electron-donating groups, such as methyl (CH₃) or methoxy (OCH₃), can alter the molecule's lipophilicity and metabolic stability.[8]
-
Positional Isomerism: The position of the substituents on the phenyl ring is as crucial as their chemical nature. Ortho-, meta-, and para-substitution can lead to vastly different biological activities due to steric hindrance or the formation of specific hydrogen bonds with the target protein. For instance, in many herbicide classes, a specific substitution pattern is required for optimal binding to the enzyme's active site.
The Ether Linkage: More Than Just a Spacer
The ether linkage provides rotational flexibility, allowing the phenyl ring and the acetonitrile group to adopt an optimal conformation for binding to the target. While often considered a simple linker, modifications to this part of the molecule can have significant consequences for activity. Replacing the oxygen atom with sulfur (a thioether) or nitrogen (an amine) can alter the bond angles, flexibility, and electronic properties of the molecule, which in turn can affect its biological activity.[9]
The Acetonitrile Group: A Key Player in Bioactivity
The nitrile group is a versatile functional group that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[10][11] In the context of herbicidal activity, the nitrile group can act as a bioisostere for other functional groups, such as a carboxylic acid, which is present in many phenoxy auxin herbicides.[12] Furthermore, the nitrile group's strong electron-withdrawing nature influences the overall electronic properties of the molecule.[11] The biotransformation of the nitrile group to an amide or a carboxylic acid in planta can also be a mechanism of action for some nitrile-containing herbicides.[13]
The following diagram illustrates the key structural components of the phenoxyacetonitrile scaffold and the potential sites for modification to modulate biological activity.
Caption: Proposed mechanism of action for phenoxyacetonitrile herbicides acting as synthetic auxins.
ACCase Inhibition Mechanism
ACCase is a vital enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. [1]Inhibition of ACCase disrupts membrane integrity and leads to the death of the plant, particularly in grasses which have a susceptible isoform of the enzyme. [6]The phenoxyacetonitrile scaffold could potentially bind to the active site of ACCase, preventing its normal function.
The following diagram illustrates the proposed ACCase inhibition mechanism.
Caption: Proposed mechanism of action for phenoxyacetonitrile herbicides as ACCase inhibitors.
Experimental Protocols
To facilitate research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of phenoxyacetonitrile derivatives.
Synthesis of Substituted Phenoxyacetonitrile Derivatives
A general and robust method for the synthesis of substituted phenoxyacetonitriles is the Williamson ether synthesis, involving the reaction of a substituted phenol with chloroacetonitrile in the presence of a base. [14] Step-by-Step Protocol:
-
Reaction Setup: To a solution of a substituted phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Chloroacetonitrile: Stir the mixture at room temperature for 30 minutes, then add chloroacetonitrile (1.2 eq) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired substituted phenoxyacetonitrile.
Biological Evaluation: Herbicidal Activity Assays
This assay measures the ability of a compound to inhibit the activity of the ACCase enzyme extracted from a target weed species. [1][15] Step-by-Step Protocol:
-
Enzyme Extraction: Homogenize fresh leaf tissue of the target weed in an extraction buffer and centrifuge to obtain a crude enzyme extract containing ACCase.
-
Assay Reaction: In a microplate well, combine the enzyme extract, the test compound at various concentrations, and the necessary co-factors (e.g., ATP, acetyl-CoA, bicarbonate).
-
Initiation and Incubation: Initiate the reaction by adding the substrate (acetyl-CoA) and incubate at a controlled temperature.
-
Detection: The activity of ACCase can be determined by measuring the incorporation of radiolabeled bicarbonate into a stable product or by a colorimetric assay that detects the depletion of a substrate or the formation of a product. [16]5. Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
This whole-plant assay assesses the effect of a compound on root growth, a classic response to auxins. [17][18] Step-by-Step Protocol:
-
Seed Germination: Germinate seeds of a susceptible plant species (e.g., cress or lettuce) on moist filter paper in petri dishes.
-
Treatment: Once the radicles have emerged, transfer the seedlings to new petri dishes containing filter paper moistened with different concentrations of the test compound. Include a positive control (a known auxin herbicide) and a negative control (solvent only).
-
Incubation: Incubate the petri dishes in the dark for a set period (e.g., 48-72 hours).
-
Measurement: Measure the length of the primary root of each seedling.
-
Data Analysis: Calculate the percentage of root growth inhibition compared to the negative control and determine the EC₅₀ value (the concentration that causes 50% inhibition of root growth).
The following diagram outlines the general workflow for the discovery and evaluation of novel phenoxyacetonitrile-based herbicides.
Caption: A typical workflow for the development of phenoxyacetonitrile-based herbicides.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
To further refine the design of novel phenoxyacetonitrile herbicides, quantitative structure-activity relationship (QSAR) studies can be employed. [7]QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. By identifying key molecular descriptors (e.g., lipophilicity, electronic parameters, steric properties) that are predictive of herbicidal potency, QSAR can guide the synthesis of more effective analogues.
Pharmacophore modeling is another powerful computational tool that can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model can be generated based on a set of active molecules and then used to virtually screen large compound libraries to identify new potential herbicide candidates.
Conclusion and Future Perspectives
The phenoxyacetonitrile scaffold has demonstrated significant potential as a versatile core for the development of novel herbicides. The ability to systematically modify the phenyl ring, the ether linkage, and the acetonitrile group provides a rich chemical space for the discovery of potent and selective crop protection agents. The likely mechanisms of action, either as synthetic auxins or ACCase inhibitors, offer established paradigms for targeted drug design.
Future research in this area should focus on the synthesis and evaluation of diverse libraries of phenoxyacetonitrile derivatives to build comprehensive SAR and QSAR models. The elucidation of the precise molecular interactions with their biological targets through techniques such as X-ray crystallography will be invaluable for the rational design of next-generation herbicides. Furthermore, the exploration of this scaffold in other areas of agrochemical and medicinal chemistry is warranted, given its proven bioactivity. The insights and protocols provided in this guide are intended to empower researchers to unlock the full potential of the phenoxyacetonitrile core in their discovery programs.
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CAS number for 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile.
An In-Depth Technical Guide to 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile and Related Compounds for Advanced Research
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical landscape surrounding 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile. As a Senior Application Scientist, the aim is to deliver not just data, but a synthesized understanding of the causality behind experimental design and the strategic importance of this molecular scaffold in medicinal chemistry and materials science.
It is important to note that a specific CAS (Chemical Abstracts Service) number for 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile could not be definitively identified in a comprehensive search of available chemical literature and databases. This suggests that the compound may be a novel chemical entity or a synthetic intermediate that has not been widely reported. This guide, therefore, will focus on the foundational chemistry, synthesis, and potential applications of the core structural motifs: the 4,5-dihydro-1,3-thiazole ring and the phenoxyacetonitrile moiety, drawing on established data from closely related analogues.
Part 1: Strategic Importance and Physicochemical Landscape
The thiazole ring and its dihydro-analogue are privileged structures in medicinal chemistry, known to be key components in a variety of biologically active compounds. The thiazole nucleus is present in pharmaceuticals with anti-tumor, anti-inflammatory, anti-hyperlipidemic, and anti-hypertensive properties.[1] The incorporation of a phenoxyacetonitrile group can further enhance biological activity, potentially by increasing lipophilicity and enabling specific interactions with biological targets.[2][3]
Physicochemical Properties of Analogous Structures
To provide a predictive baseline, the physicochemical properties of several related thiazole acetonitrile derivatives are summarized below. These data are crucial for designing experimental protocols, such as selecting appropriate solvent systems for synthesis and purification, as well as for computational modeling in drug discovery.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl)]acetonitrile | 301235-86-9 | C12H10N2OS | 230.29 | White or off-white solid |
| 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile | 250579-91-0 | C12H10N2S | 214.29 | Not specified |
| 2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile | 184839-29-0 | C11H6F2N2S | 236.24 | Not specified |
| 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile | 19785-39-8 | C6H6N2S | 138.19 | Not specified |
| 2-(4-(4-Fluorophenyl)thiazol-2-yl)acetonitrile | 342405-40-7 | C11H7FN2S | 218.25 | Off-white powder |
| (4-phenyl-1,3-thiazol-2-yl)acetonitrile | 41381-89-9 | C11H8N2S | Not specified | Not specified |
Data sourced from Chem-Impex[2], ChemScene[4], PubChem[5], MySkinRecipes[6], Chem-Impex[3], and Sigma-Aldrich[7].
Part 2: Synthesis Strategies and Methodologies
The synthesis of the target compound, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, can be approached through a convergent synthesis strategy. This involves the preparation of two key intermediates: 4-(4,5-dihydro-1,3-thiazol-2-yl)phenol and chloroacetonitrile, followed by a nucleophilic substitution reaction.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for the target compound.
Experimental Protocol: Synthesis of a Dihydrothiazole Intermediate
The following protocol is adapted from established methods for the synthesis of related 4,5-dihydropyrazole derivatives, which involves a cyclocondensation reaction.[8]
Objective: To synthesize the key intermediate, 4-(4,5-dihydro-1,3-thiazol-2-yl)phenol.
Materials:
-
4-Hydroxythiobenzamide
-
1,2-Dibromoethane
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxythiobenzamide (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add sodium bicarbonate (2 equivalents) followed by the dropwise addition of 1,2-dibromoethane (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Extraction: Evaporate the ethanol under reduced pressure. To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the final step to produce the target compound via a Williamson ether synthesis.
Objective: To synthesize 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile.
Materials:
-
4-(4,5-Dihydro-1,3-thiazol-2-yl)phenol (from previous step)
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 4-(4,5-dihydro-1,3-thiazol-2-yl)phenol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.
-
Addition of Reagent: To this suspension, add chloroacetonitrile (1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.
-
Purification: Evaporate the acetone from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Part 3: Potential Applications and Future Directions
Given the established biological activities of related thiazole derivatives, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile holds potential in several areas of research and development.
Drug Discovery and Medicinal Chemistry
The structural motifs present suggest potential applications as:
-
Anticancer Agents: Thiazole derivatives have been investigated for their anti-tumor properties.[1][2]
-
Antimicrobial and Anti-inflammatory Agents: The thiazole ring is a core component of various drugs with these activities.[6]
Agrochemicals
Thiazole-based compounds are also utilized in the development of pesticides and fungicides due to the bioactive nature of the thiazole ring.[2][6]
Research Workflow for Biological Evaluation
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- 6. 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile [myskinrecipes.com]
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Methodological & Application
Application Notes and Protocols: Synthesis of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
Abstract
This document provides a detailed, two-step protocol for the synthesis of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile. The synthetic strategy hinges on two robust and well-established reactions: the formation of a 2-substituted-4,5-dihydrothiazole (thiazoline) ring via condensation, followed by a Williamson ether synthesis to introduce the acetonitrile moiety. This guide is designed to be self-contained, offering insights into the reaction mechanisms, step-by-step experimental procedures, characterization data, and critical safety considerations. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.
Introduction and Scientific Rationale
The 1,3-thiazoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] Its rigid structure and potential for hydrogen bonding make it a valuable component in drug design. The target molecule, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, combines this key thiazoline ring with a phenoxyacetonitrile linker, presenting a versatile building block for further chemical elaboration in medicinal chemistry and materials science.
The synthetic approach detailed herein was chosen for its reliability and modularity. It proceeds through a stable phenolic intermediate, allowing for clean purification before the final, sensitive alkylation step. This ensures a higher purity of the final product and simplifies troubleshooting.
Overall Synthetic Pathway
The synthesis is accomplished in two primary stages, starting from the commercially available or readily synthesized 4-hydroxythiobenzamide.
Caption: Overall two-step synthesis workflow.
Mechanistic Insights
Part 1: Thiazoline Formation The formation of the 4,5-dihydrothiazole ring is a classic condensation reaction. The process is initiated by the nucleophilic sulfur atom of the thioamide attacking one of the electrophilic carbons of 1,2-dibromoethane in an SN2 reaction. This is followed by an intramolecular cyclization, where the thioamide nitrogen attacks the second carbon, displacing the other bromide and forming the five-membered heterocyclic ring. A base is crucial to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.
Part 2: Ether Synthesis This step is a Williamson ether synthesis. A moderately strong base, such as potassium carbonate, deprotonates the acidic phenolic hydroxyl group of the intermediate to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion in another SN2 reaction to form the desired ether linkage.[3] The use of a polar aprotic solvent like acetone or DMF is ideal as it solvates the cation (K⁺) while leaving the phenoxide anion highly reactive.
Detailed Experimental Protocols
Part 1: Synthesis of 4-(4,5-Dihydro-1,3-thiazol-2-yl)phenol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
|---|---|---|---|---|
| 4-Hydroxythiobenzamide | ≥97% | Commercial | 25856-02-0 | Can be synthesized from 4-hydroxybenzamide.[4] |
| 1,2-Dibromoethane | ≥99% | Commercial | 106-93-4 | Caution: Toxic and suspected carcinogen. |
| Sodium Bicarbonate (NaHCO₃) | Reagent | Commercial | 144-55-8 | Acts as a mild base. |
| Ethanol (EtOH) | Anhydrous | Commercial | 64-17-5 | Reaction solvent. |
| Ethyl Acetate | ACS | Commercial | 141-78-6 | For extraction/recrystallization. |
| Hexanes | ACS | Commercial | 110-54-3 | For recrystallization. |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxythiobenzamide (10.0 g, 65.3 mmol).
-
Add absolute ethanol (150 mL) and stir to dissolve the solid.
-
Add sodium bicarbonate (11.0 g, 130.6 mmol, 2.0 equiv.) to the solution.
-
Carefully add 1,2-dibromoethane (6.2 mL, 13.5 g, 72.0 mmol, 1.1 equiv.) to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
After completion, allow the mixture to cool to room temperature. A precipitate will form.
-
Filter the crude solid and wash with cold water (2 x 50 mL) to remove inorganic salts.
-
Dry the solid under vacuum. For further purification, recrystallize the crude product from an ethyl acetate/hexanes mixture to yield 4-(4,5-dihydro-1,3-thiazol-2-yl)phenol as a pale yellow or off-white solid.
Part 2: Synthesis of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
|---|---|---|---|---|
| 4-(4,5-Dihydro-1,3-thiazol-2-yl)phenol | From Part 1 | - | 30160-58-2 | Ensure the material is dry. |
| Chloroacetonitrile | ≥98% | Commercial | 107-14-2 | CAUTION: Highly toxic lachrymator.[5] |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | 584-08-7 | Finely powdered and dried is optimal. |
| Acetone | Anhydrous | Commercial | 67-64-1 | Reaction solvent. |
| Dichloromethane (DCM) | ACS | Commercial | 75-09-2 | For extraction. |
| Saturated NaCl solution (Brine) | Lab Prepared | - | - | For washing. |
Procedure:
-
Strictly perform this entire procedure in a certified chemical fume hood.
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 4-(4,5-dihydro-1,3-thiazol-2-yl)phenol intermediate (5.0 g, 27.9 mmol).
-
Add anhydrous acetone (100 mL) followed by finely powdered, anhydrous potassium carbonate (7.7 g, 55.8 mmol, 2.0 equiv.).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Using a syringe, add chloroacetonitrile (2.1 mL, 2.5 g, 33.5 mmol, 1.2 equiv.) dropwise to the suspension over 5 minutes.
-
Heat the reaction mixture to a gentle reflux (approx. 60°C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting phenol is consumed.
-
Cool the reaction to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude solid or oil.
-
Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (using a gradient of 10-40% ethyl acetate in hexanes) or by recrystallization (e.g., from isopropanol) to afford the pure title compound.
Characterization and Quality Control
The identity and purity of the final product, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Appearance | White to off-white crystalline solid. |
| Melting Point | A sharp melting point range should be observed. |
| ¹H NMR | Signals corresponding to: aromatic protons (AA'BB' system, ~δ 7.0-7.8 ppm), singlet for -O-CH₂-CN (~δ 4.8-5.0 ppm), and two triplets for the thiazoline -CH₂-CH₂- protons (~δ 3.4 ppm and ~δ 4.4 ppm).[6][7] |
| ¹³C NMR | Peaks for: nitrile carbon (~δ 115-118 ppm), methylene (-CH₂-CN) carbon (~δ 55-60 ppm), aromatic carbons, and two aliphatic carbons of the thiazoline ring.[6][7] |
| FT-IR (KBr) | Characteristic absorption bands for: C≡N stretch (~2250 cm⁻¹), C=N imine stretch (~1630 cm⁻¹), and C-O-C ether stretch (~1240 cm⁻¹).[8] |
| MS (ESI+) | Calculated molecular weight: C₁₁H₁₀N₂OS = 218.05 g/mol . Expected peak at m/z = 219.06 [M+H]⁺. |
Safety, Handling, and Waste Disposal
Researcher safety is paramount. A thorough risk assessment must be conducted before beginning this synthesis.
-
General Precautions : All operations should be performed in a well-ventilated chemical fume hood.[9] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant nitrile gloves, must be worn.[10]
-
Chloroacetonitrile : This compound is highly toxic by inhalation, ingestion, and skin contact. It is also a lachrymator (causes tearing).[11] Always handle in a fume hood and consider using double gloves.[12] Avoid heating open containers.
-
1,2-Dibromoethane : This is a toxic and suspected carcinogenic compound. Avoid inhalation and skin contact.
-
Cyanide Compounds : The final product contains a nitrile (cyanide) group. While organic nitriles are less acutely hazardous than inorganic cyanide salts, they can release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acids or bases, or upon combustion.[13]
-
Waste Disposal : All chemical waste, including residual reagents, solvents, and contaminated materials, must be disposed of according to institutional and local environmental regulations. Cyanide-containing waste streams must be segregated and clearly labeled.[13][14] Do not mix cyanide waste with acidic waste.
Caption: Key safety considerations for the synthesis protocol.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Part 1 | Incomplete reaction. | Extend reflux time. Ensure reagents are of good quality. |
| Side reactions. | Use a milder base or lower temperature, though this may increase reaction time. | |
| Product lost during workup. | Ensure pH is near neutral before extraction to prevent the phenolic product from dissolving in aqueous base. | |
| Low yield in Part 2 | Incomplete deprotonation of phenol. | Ensure K₂CO₃ is anhydrous and finely powdered. For difficult reactions, a stronger base like NaH in DMF can be used (with extreme caution). |
| Decomposition of chloroacetonitrile. | Add chloroacetonitrile slowly and at a lower temperature before heating to reflux. | |
| Incomplete reaction. | Extend reaction time. Ensure solvent is anhydrous. | |
| Product is impure after workup | Unreacted starting materials remain. | Improve the efficiency of the aqueous wash (for Part 2, use NaOH wash to remove phenol). |
| Side products formed. | Optimize reaction temperature and time. Purify carefully using flash column chromatography with an appropriate solvent gradient. |
References
-
Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Available at: [Link]
-
Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications. Available at: [Link]
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Method for synthesis of 2‐substituted thiazoline compounds. ResearchGate. Available at: [Link]
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Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. Available at: [Link]
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Cyanides - Division of Research Safety. University of Illinois Urbana-Champaign. Available at: [Link]
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Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]
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Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available at: [Link]
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Safety Module: Cyanides. University of Washington. Available at: [Link]
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CYANIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
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Working Safely with Cyanide Guideline. The University of Queensland. Available at: [Link]
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The Ritter reaction (A) and a “thio‐Ritter” reaction (B). ResearchGate. Available at: [Link]
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Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. Degruyter. Available at: [Link]
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Exploration of Oxidative Ritter-Type Reaction of α-Arylketones and Its Application for the Collective Total Syntheses of Erythrina Alkaloids. CCS Chemistry. Available at: [Link]
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Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. Molecules. Available at: [Link]
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Ritter reaction. Wikipedia. Available at: [Link]
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Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols. ScienceDirect. Available at: [Link]
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chloroacetonitrile. Organic Syntheses. Available at: [Link]
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Acylation. Part XIV. A comparison of the reactivities of acetyl and chloroacetyl chloride towards phenols in acetonitrile. Journal of the Chemical Society. Available at: [Link]
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Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica. Available at: [Link]
-
Chloroacetonitrile. Wikipedia. Available at: [Link]
- Synthesis method of 4-Hydroxythiobenzamide. Google Patents.
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Exploring 2-Tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines Derivatives as Alkaline Phosphatase Inhibitors: Biochemical Evaluation and Computational Analysis. Molecules. Available at: [Link]
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2-Thiazolines: An update on synthetic methods and catalysis. ResearchGate. Available at: [Link]
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Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. Available at: [Link]
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Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section E. Available at: [Link]
-
Synthesis and Antimicrobial Activity of 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]. ResearchGate. Available at: [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Chemistry Central Journal. Available at: [Link]
-
Synthesis and Characterization of New Complexes of 2- (Benzo[d]Thiazol-2-ylAmino)-2-(5-Chloro-2-Hydroxy Phenyl) Acetonitrile Ligand with Some Divalent Transition Metal Ions. ResearchGate. Available at: [Link]
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Synthesis of Benzo[15][16]thiazolo[2,3-c][15][17][18]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules. Available at: [Link]
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1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy). Organic Syntheses. Available at: [Link]
-
Synthetic scheme for the synthesis of 4-(methylthio)phenyl... ResearchGate. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of Thiazole Derivatives
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, including a number of FDA-approved drugs.[1][2] Its unique structural and electronic properties allow for diverse molecular interactions, making it a cornerstone in medicinal chemistry for developing novel therapeutics. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] A significant area of interest is their role as inhibitors of key enzyme classes, such as protein kinases, and as modulators of protein-protein interactions (PPIs), both of which are central to many disease signaling pathways.[5][6]
High-throughput screening (HTS) is an indispensable methodology in early-stage drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target.[7] This guide provides detailed application notes and field-proven protocols for designing and executing HTS campaigns for thiazole derivatives. We will focus on robust assay technologies suitable for common targets of thiazoles, such as protein kinases and protein-protein interactions, and provide a framework for data analysis and hit validation to ensure scientific rigor and trustworthiness in your screening outcomes.
Pillar 1: Assay Development and Strategy for Thiazole Libraries
The success of any HTS campaign hinges on the development of a robust, sensitive, and reproducible assay. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a critical first step.
-
Biochemical Assays: These assays utilize purified molecular components (e.g., enzymes, receptors) in a cell-free environment.[7] They are ideal for directly measuring the interaction between a thiazole derivative and its intended target, such as the inhibition of a specific kinase. They generally exhibit lower variability and are less prone to compound cytotoxicity issues.
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing a more physiologically relevant context by accounting for cell permeability, metabolism, and off-target effects.[8] Luciferase reporter gene assays are a powerful tool in this category for monitoring the modulation of specific signaling pathways.[9][10]
A comprehensive screening strategy often employs both assay types. A primary screen might be a biochemical assay for high throughput, followed by a secondary cell-based assay to confirm the activity of initial hits in a more complex biological system.
Critical Parameter for Assay Validation: The Z'-Factor
Before initiating a full-scale screen, the quality and reliability of the assay must be statistically validated. The Z'-factor (Z-prime) is the industry-standard metric for this purpose.[11][12] It quantifies the separation between the high (positive) and low (negative) controls in an assay, accounting for data variation.
The formula for Z'-factor is: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls with low data variability. Ideal for HTS.[13] |
| 0 to 0.5 | Marginal | The assay may be acceptable but is sensitive to small errors. Optimization is recommended.[13] |
| < 0 | Unacceptable | The signal window is compromised by high variability; the assay is not suitable for screening.[14] |
An assay with a Z'-factor of ≥ 0.5 is considered robust and suitable for a high-throughput screen.[11][15]
Application Protocol 1: Biochemical Kinase Inhibition Assay using AlphaScreen™
Target Class: Protein Kinases (e.g., PI3K, EGFR, Aurora Kinase)[5][6][16] Technology: AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) Principle: This bead-based, non-radioactive assay measures the phosphorylation of a substrate by a kinase. A donor bead is conjugated to a general antibody (e.g., anti-GST), and an acceptor bead is conjugated to an antibody that specifically recognizes the phosphorylated form of the substrate. When the substrate is phosphorylated by the kinase, it bridges the donor and acceptor beads. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[17] Thiazole inhibitors will prevent substrate phosphorylation, leading to a decrease in signal.
Workflow for AlphaScreen™ Kinase Assay
Caption: AlphaScreen™ Kinase Inhibition HTS Workflow.
Detailed Step-by-Step Protocol (Example: PI3K)
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase Solution: Dilute purified PI3K enzyme in assay buffer to a 2X final concentration (e.g., 2 nM).
-
Substrate/ATP Mix: Prepare a 2X solution of biotinylated substrate (e.g., PIP2) and ATP in assay buffer. The optimal ATP concentration should be at or near the Km for the enzyme to sensitively detect competitive inhibitors.
-
Compound Plating: Serially dilute thiazole derivatives in 100% DMSO. Using an acoustic dispenser, transfer ~50 nL of each compound solution into the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM with 0.5% DMSO.
-
Detection Mix: Prepare a mix of Streptavidin-coated Donor beads and Protein A-coated Acceptor beads with a phospho-specific antibody in stop buffer (e.g., 10 mM EDTA in assay buffer).
-
-
Assay Procedure:
-
Add 5 µL of the 2X Kinase Solution to each well of the compound plate.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the Detection Mix.
-
Incubate the plate in the dark for 60 minutes at room temperature to allow the beads to associate.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision®).
-
Data Presentation: Sample Kinase Inhibition Data
The following table presents representative IC₅₀ values for thiazole derivatives against various protein kinases, demonstrating the output of a typical HTS campaign.
| Compound ID | Target Kinase | Assay Format | IC₅₀ (nM) | Reference |
| Thiazole-A | PI3Kα | AlphaScreen | 150 | [18] |
| Thiazole-B | mTOR | AlphaScreen | 45 | [5] |
| Thiazole-C | Aurora Kinase A | Biochemical Assay | 85 | [19] |
| Thiazole-D | VEGFR-2 | Enzymatic Assay | 51 | [20] |
| Thiazole-E | BTK | Kinase Assay | 74 | [20] |
| Thiazole-F | PI3Kδ | Kinase Assay | 170 | [20] |
Application Protocol 2: PPI Inhibition Assay using Fluorescence Polarization (FP)
Target Class: Protein-Protein Interactions (e.g., YAP-TEAD, Keap1-Nrf2) Technology: Fluorescence Polarization (FP) Principle: FP is a homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule. A small, fluorescently labeled peptide or small molecule ("tracer") rotates rapidly in solution, resulting in a low polarization value. When this tracer binds to a larger protein partner, the resulting complex tumbles much more slowly, leading to a high polarization value.[21] A thiazole derivative that inhibits this interaction will compete with the tracer for binding to the protein, causing the tracer to be displaced and tumble freely, thus decreasing the polarization signal.[22][23]
Workflow for Fluorescence Polarization PPI Assay
Caption: Fluorescence Polarization PPI Inhibition HTS Workflow.
Detailed Step-by-Step Protocol (Example: Keap1-Nrf2 Interaction)
-
Reagent Preparation:
-
FP Assay Buffer: Prepare a suitable buffer that minimizes non-specific binding (e.g., 100 mM KH₂PO₄ pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
Protein Solution: Dilute purified Keap1 Kelch domain protein in FP assay buffer to a 2X final concentration (e.g., 12 nM). The optimal concentration should provide ~80% of the maximum binding signal.[21]
-
Tracer Solution: Dilute a fluorescein-labeled Nrf2 peptide (FITC-Nrf2) in FP assay buffer to a 2X final concentration (e.g., 4 nM).[18]
-
Compound Plating: Prepare serial dilutions of thiazole compounds in DMSO and dispense 100 nL into a black, low-volume 384-well plate.
-
-
Assay Procedure:
-
To the compound plate, add 10 µL of the 2X Protein Solution to each well.
-
Add 10 µL of the 2X Tracer Solution to all wells to initiate the binding reaction. The final volume will be 20 µL.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Read the fluorescence polarization on a suitable plate reader (e.g., BMG PHERAstar) using appropriate excitation (485 nm) and emission (535 nm) filters for fluorescein.[18]
-
Application Protocol 3: Cell-Based Pathway Assay using Luciferase Reporter
Target Class: G-Protein Coupled Receptors (GPCRs) and other signaling pathways. Technology: Luciferase Reporter Gene Assay Principle: This cell-based assay measures the activity of a specific signaling pathway by linking it to the expression of a reporter gene, typically firefly luciferase.[8] A cell line is engineered to contain a genetic construct where a response element (RE) that is activated by the pathway of interest drives the transcription of the luciferase gene.[4] For example, a CRE (cAMP Response Element) is used for pathways involving cAMP. When the pathway is activated (e.g., by a GPCR agonist), transcription factors bind to the RE, leading to the production of luciferase. The enzyme then acts on its substrate (luciferin) to produce a quantifiable light signal.[24] Thiazole antagonists would block this signal induction.
Workflow for GPCR Antagonist Luciferase Reporter Assay
Caption: Luciferase Reporter Assay HTS Workflow for Antagonists.
Detailed Step-by-Step Protocol (Example: GPCR Antagonist Screen)
-
Cell Culture and Plating:
-
Culture a stable cell line (e.g., HEK293) expressing the target GPCR and the corresponding luciferase reporter construct (e.g., CRE-luc2P).
-
Harvest and seed the cells into white, solid-bottom 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.[25]
-
-
Assay Procedure:
-
Dispense ~100 nL of thiazole compounds from DMSO stock plates into the cell plates.
-
Incubate for 30 minutes at 37°C.
-
Prepare the agonist for the target GPCR at a 2X concentration corresponding to its EC₈₀ (the concentration that gives 80% of the maximal response).
-
Add 20 µL of the 2X agonist solution to the wells. For negative controls (no stimulation), add medium. For positive controls (full inhibition), add a known antagonist.
-
Incubate the plates for 3-6 hours at 37°C to allow for transcription and translation of the luciferase reporter.[4]
-
-
Luminescence Detection:
-
Equilibrate the plates and the luciferase detection reagent (e.g., Promega ONE-Glo™) to room temperature.
-
Add 20 µL of the detection reagent to each well. This reagent lyses the cells and contains the luciferin substrate.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate luminometer.
-
Pillar 2: Data Analysis, Hit Validation, and Troubleshooting
Data Analysis: From Raw Reads to IC₅₀
-
Normalization: Raw data from the plate reader (e.g., luminescence, mP units) is normalized to in-plate controls to account for plate-to-plate variation. For an inhibition assay, data is typically converted to "Percent Inhibition" using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_HighControl) / (Signal_LowControl - Signal_HighControl))
-
Signal_LowControl: Negative control (e.g., DMSO), representing 0% inhibition.
-
Signal_HighControl: Positive control (e.g., known inhibitor), representing 100% inhibition.
-
-
IC₅₀ Calculation: For confirmed hits, a dose-response experiment is performed. The percent inhibition is plotted against the logarithm of the compound concentration. A four-parameter logistic (4PL) curve is then fitted to the data to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the signal by 50%.[26][27][28]
Trustworthiness: The Hit Validation Cascade
A primary "hit" is not a confirmed active compound. A rigorous validation cascade is essential to eliminate false positives and artifacts.[1][3]
Caption: A typical hit validation and triaging cascade.
-
Hit Reconfirmation: Re-test the initial hits in the primary assay, typically in triplicate and over a range of concentrations to generate an IC₅₀ curve.
-
Orthogonal Assays: Confirm the activity of the hit in a different assay format that relies on an independent detection technology. For example, a hit from an AlphaScreen kinase assay could be validated using a biophysical method like Surface Plasmon Resonance (SPR) to directly measure binding.[3]
-
Counter-Screens: Run assays designed to identify compounds that interfere with the assay technology itself. For thiazoles, this is particularly important to rule out:
-
Fluorescence Interference: Compounds that are naturally fluorescent can interfere with FP and other fluorescence-based assays.
-
Light Scattering/Quenching: Can affect both fluorescence and luminescence reads.
-
Colloidal Aggregation: Some compounds form aggregates at high concentrations that non-specifically inhibit enzymes, a common source of false positives.[19]
-
-
Structure-Activity Relationship (SAR) by Analogs: Purchase or synthesize analogs of the hit compound to see if small chemical modifications lead to predictable changes in activity. A consistent SAR provides strong evidence of a specific, on-target mechanism.
Pillar 3: Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for advancing a hit compound into a lead optimization program. Thiazole derivatives are well-represented as inhibitors of critical cancer signaling pathways.
Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[29][30] Thiazole-based inhibitors have been developed to target key kinases in this cascade, such as PI3K and mTOR.[5]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.[9]
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth.[31][32] Small molecule tyrosine kinase inhibitors (TKIs), many of which feature heterocyclic scaffolds like thiazole, are a major class of anticancer drugs that target EGFR.[16]
Caption: Inhibition of the EGFR signaling cascade by a thiazole-based TKI.[33]
Conclusion
The thiazole scaffold remains a highly valuable starting point for the discovery of new therapeutic agents. By leveraging robust and well-validated HTS technologies such as AlphaScreen, Fluorescence Polarization, and Luciferase Reporter Assays, researchers can efficiently screen large libraries of thiazole derivatives to identify potent and specific modulators of disease-relevant targets. The key to a successful campaign lies not only in the execution of the primary screen but also in the implementation of a rigorous hit validation cascade to ensure that the identified hits are genuine, on-target, and worthy of the significant investment required for lead optimization. This guide provides the foundational protocols and strategic insights necessary to embark on such a campaign with confidence.
References
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A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Bhavsar, P., et al. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in Molecular Biology. Retrieved from [Link]
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An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). Research Square. Retrieved from [Link]
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High Throughput Drug Screening. (n.d.). Sygnature Discovery. Retrieved from [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Retrieved from [Link]
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Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy. Retrieved from [Link]
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Cheng, Z., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics. Retrieved from [Link]
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Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]
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EGFR signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]
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Z-factor. (n.d.). Wikipedia. Retrieved from [Link]
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Hit Identification and Validation Services. (n.d.). Domainex. Retrieved from [Link]
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Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. Retrieved from [Link]
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EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
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Z-Score: Definition, Formula and Calculation. (n.d.). Statistics How To. Retrieved from [Link]
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Simplified schematic diagram of the EGFR signaling pathway... (n.d.). ResearchGate. Retrieved from [Link]
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The Z prime value (Z´). (n.d.). BMG LABTECH. Retrieved from [Link]
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Visualization, Data Extraction, and Multiparametric Analysis of 3D Pancreatic and Colorectal Cancer Cell Lines for High-Throughput Screening. (2024). MDPI. Retrieved from [Link]
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A simplified diagram of EGFR signaling... (n.d.). ResearchGate. Retrieved from [Link]
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How can I calculate IC50 value from percent of residual activity? (n.d.). ResearchGate. Retrieved from [Link]
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PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]
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Cheng, Z., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PubMed. Retrieved from [Link]
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PI3K/AKT/mTOR Pathway. (2020). YouTube. Retrieved from [Link]
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PI3K/AKT/mTOR signaling. (n.d.). QIAGEN. Retrieved from [Link]
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Fluorescence Polarization Assays in Small Molecule Screening. (2011). Expert Opinion on Drug Discovery. Retrieved from [Link]
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Quick Guide to AlphaScreen® SureFire®Assay Optimization. (n.d.). Manuals.plus. Retrieved from [Link]
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2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer... (2023). ACS Omega. Retrieved from [Link]
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How to calculate IC50. (n.d.). Science Gateway. Retrieved from [Link]
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Principle of the AlphaScreen kinase assay. (n.d.). ResearchGate. Retrieved from [Link]
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Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. (2012). Methods in Molecular Biology. Retrieved from [Link]
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High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors... (2011). Journal of Biomolecular Screening. Retrieved from [Link]
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How to calculate IC50. (n.d.). ResearchGate. Retrieved from [Link]
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fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2011). Expert Opinion on Drug Discovery. Retrieved from [Link]
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Fluorescence Polarization Assay Protocol... (n.d.). nanomicronspheres. Retrieved from [Link]
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Determination of Endogenous Cellular Kinase Activity... (2012). Agilent. Retrieved from [Link]
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Supporting Information Assay for fluorescence polarization (FP) assay... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Table 2, IC50 values for selected compounds versus caspase panel. (n.d.). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
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IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate. Retrieved from [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Retrieved from [Link]
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Application Notes and Protocols for the Cellular Investigation of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
Introduction: Unveiling the Therapeutic Potential of a Novel Thiazoline Compound
The synthetic heterocycle, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, represents a promising scaffold for drug discovery. Its chemical architecture, featuring a 4,5-dihydro-1,3-thiazole (thiazoline) ring linked to a phenoxy-acetonitrile moiety, suggests a potential for significant biological activity. While direct experimental data for this specific molecule is nascent, a comprehensive analysis of its structural components provides a strong rationale for investigating its role as a modulator of inflammatory signaling pathways.
The thiazolidine core, a saturated analog of the thiazoline ring, is present in a variety of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] Notably, thiazolidinedione derivatives are well-established agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of inflammation and metabolism.[3] Furthermore, compounds containing a phenoxyacetic acid moiety, structurally related to the phenoxy-acetonitrile group, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade.[4]
This convergence of anti-inflammatory potential from both core structures strongly suggests that 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile may exert its effects through the modulation of central inflammatory signaling pathways. A primary candidate for such modulation is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory diseases and cancers.[5][6]
These application notes provide a detailed guide for researchers to investigate the cellular effects of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, with a primary focus on its hypothesized role as an inhibitor of the NF-κB signaling pathway. The protocols herein are designed to be self-validating, providing a robust framework for characterizing the compound's mechanism of action in cell-based assays.
Hypothesized Mechanism of Action
Based on the analysis of its structural components, we hypothesize that 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile inhibits the canonical NF-κB signaling pathway. This inhibition may occur through the prevention of IκBα degradation, thereby sequestering the p65/p50 NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.
Caption: Hypothesized NF-κB inhibition by the test compound.
Experimental Workflows
A logical progression of experiments is crucial for characterizing the bioactivity of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile. The following workflow is recommended:
Caption: Recommended experimental workflow for characterization.
Protocols
Protocol 1: Cell Viability Assay (MTT/XTT) to Determine Working Concentration
Objective: To determine the concentration range of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile that is non-toxic to cells, which is essential for subsequent functional assays.
Materials:
-
Human cell line (e.g., HEK293T, HeLa, or a relevant inflammatory cell line like RAW 264.7 macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile in complete medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Replace the medium in the cell plate with the prepared compound dilutions and incubate for 24-48 hours.
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Data Analysis: Plot cell viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits cell growth by 50%). For subsequent assays, use concentrations well below the IC₅₀ to avoid confounding effects from cytotoxicity.
| Compound Concentration (µM) | % Cell Viability (Example) |
| 0 (Vehicle) | 100 |
| 0.1 | 98.5 |
| 1 | 95.2 |
| 10 | 90.1 |
| 25 | 75.3 |
| 50 | 52.1 |
| 100 | 20.7 |
Protocol 2: NF-κB Reporter Gene Assay
Objective: To quantitatively measure the effect of the compound on NF-κB transcriptional activity.[5]
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
-
TNF-α (or other NF-κB activator)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[5]
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity relative to the unstimulated control. Plot the fold induction against the compound concentration to determine the dose-dependent inhibitory effect.
Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins
Objective: To determine the effect of the compound on the phosphorylation of p65 and the degradation of IκBα, key events in the NF-κB signaling cascade.[5]
Materials:
-
RAW 264.7 or other suitable cells
-
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
-
LPS or TNF-α
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p65, anti-total-p65, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagent
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with the test compound for 1-2 hours.
-
Stimulate with LPS (e.g., 1 µg/mL) or TNF-α for a short duration (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-p65, total p65, and IκBα. Use β-actin as a loading control.[5]
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated p65 levels to total p65 and IκBα levels to β-actin. Compare the levels in compound-treated cells to the stimulated vehicle control.
| Treatment | p-p65/total p65 (Fold Change) | IκBα/β-actin (Fold Change) |
| Unstimulated | 1.0 | 1.0 |
| Stimulated (Vehicle) | 5.2 | 0.3 |
| Stimulated + Compound (X µM) | 2.5 | 0.8 |
Safety and Handling
While a specific safety data sheet for 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile is not available, related compounds and the acetonitrile moiety suggest that appropriate precautions should be taken. Acetonitrile is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[3][4][7] Thiazole derivatives may also cause skin and eye irritation.[8] Therefore, it is recommended to handle this compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Troubleshooting
-
High Cytotoxicity: If the compound shows toxicity at low concentrations, reduce the concentration range and incubation time. Ensure the DMSO concentration in the final culture medium is below 0.5%.
-
No Inhibition in Reporter Assay: Verify that the NF-κB pathway is being activated by the stimulus in your control wells. Increase the pre-incubation time with the compound.
-
Inconsistent Western Blot Results: Ensure complete cell lysis and accurate protein quantification. Optimize antibody concentrations and incubation times. Use fresh lysis buffer with inhibitors.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile in cell-based assays. By systematically evaluating its cytotoxicity, impact on NF-κB transcriptional activity, and effects on key signaling proteins, researchers can gain valuable insights into its potential as a novel anti-inflammatory agent. The provided workflows and protocols are intended as a starting point and can be adapted to specific cell types and research questions.
References
-
Thiazolidine-2,4-dione is an extensively explored heterocyclic nucleus for designing of novel agents implicated for a wide variety of pathophysiological conditions, that is, diabetes, diabetic complications, cancer, arthritis, inflammation, microbial infection, and melanoma, etc. (2015). PubMed Central. [Link]
-
Design Molecular Modelling and Biological Studies of Thiazolidinone Derivatives with Their Target Proteins. (2024). AIP Publishing. [Link]
-
May, M. J. (Ed.). (2018). NF-kappa B: Methods and Protocols. Springer. [Link]
-
NF-kappa B: Methods and Protocols. (2018). ResearchGate. [Link]
-
Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf. [Link]
-
Synthesis and Biological Activity of New[1][9]Thiazolo[4,5-d]pyridazin-4(5H)-ones. (2016). MDPI. [Link]
-
Material Safety Data Sheet - 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile, 97%. (n.d.). Cole-Parmer. [Link]
-
The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]
-
Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]
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Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (2023). PubMed Central. [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). PubMed Central. [Link]
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Some Physical Properties for Thiazolidine Compounds. (2024). ResearchGate. [Link]
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Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). NCBI. [Link]
-
Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. (1972). PubMed. [Link]
-
Synthesis and Biological Activity of New[1][9]Thiazolo[4,5-d]pyridazin-4(5H)-ones. (2016). PubMed. [Link]
-
Measuring Apoptosis: Caspase Inhibitors and Activity Assays. (2014). ResearchGate. [Link]
-
Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2022). PubMed Central. [Link]
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NF-kappaB Signaling Pathway. (n.d.). RayBiotech. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). PubMed Central. [Link]
-
4-Thiadiazole: The Biological Activities. (2018). Systematic Reviews in Pharmacy. [Link]
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Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. (2023). NIH. [Link]
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Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[10]arene with Hydroxyl and Amine Groups. (2023). MDPI. [Link]
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Application Notes and Protocols: Evaluating the Efficacy of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile in Preclinical Animal Models
Introduction:
The compound 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile belongs to the thiazole class of heterocyclic compounds. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2][3] The phenoxy acetonitrile moiety may further contribute to its biological profile. Given the broad therapeutic potential of this structural class, rigorous preclinical evaluation in relevant animal models is a critical step in elucidating the compound's mechanism of action and potential clinical utility.
This document provides detailed application notes and protocols for testing the efficacy of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile in two distinct and highly relevant therapeutic areas: Inflammatory Bowel Disease (IBD) and Metabolic Syndrome (MetS) . The choice of these areas is predicated on the established roles of pathways modulated by thiazole-containing compounds in the pathophysiology of these conditions.
Part 1: Investigation of Anti-Inflammatory Efficacy in a Murine Model of Colitis
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The Dextran Sodium Sulfate (DSS)-induced colitis model in mice is a widely used and well-characterized model that mimics many of the pathological features of human ulcerative colitis, including epithelial injury and robust inflammatory cell infiltration.[4]
Causality Behind Experimental Choices:
The DSS model is selected for its simplicity, reproducibility, and rapid induction of colitis. The acute inflammatory response is driven by innate immune mechanisms, providing a suitable context to evaluate the direct anti-inflammatory effects of a novel compound. We hypothesize that 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile may ameliorate disease severity by suppressing the production of pro-inflammatory cytokines and reducing immune cell infiltration into the colonic mucosa.
Experimental Workflow for DSS-Induced Colitis Model
Caption: Workflow for the DSS-induced colitis model.
Detailed Protocol: DSS-Induced Colitis
1. Animal Selection and Acclimatization:
- Species: C57BL/6 mice (female, 8-10 weeks old) are commonly used due to their susceptibility to DSS.
- Acclimatization: House the animals for at least 7 days under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
2. Group Formation and Dosing:
- Randomly assign mice to the following groups (n=8-10 per group):
- Group 1: Healthy Control: Receive regular drinking water and vehicle.
- Group 2: DSS Control: Receive DSS in drinking water and vehicle.
- Group 3: Positive Control: Receive DSS and a reference compound (e.g., sulfasalazine).
- Group 4-6: Test Compound: Receive DSS and 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile at low, medium, and high doses.
3. Induction of Colitis:
- Prepare a 2.5-3% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in sterile drinking water.
- Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days. The healthy control group receives regular drinking water.
4. Compound Administration:
- Administer the test compound or vehicle daily from Day 0 to Day 7 via oral gavage or intraperitoneal injection, depending on the compound's properties.
5. Monitoring and Disease Activity Index (DAI):
- Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.
- Calculate the DAI based on a standardized scoring system (see Table 1).
Table 1: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Blood in Feces |
| 0 | None | Normal, well-formed | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
6. Termination and Sample Collection:
- On Day 8, euthanize the mice.
- Measure the length of the colon from the cecum to the anus.
- Collect colon tissue for histological analysis, myeloperoxidase (MPO) assay, and cytokine profiling.
- Collect blood for systemic cytokine analysis.
7. Efficacy Endpoints:
- Primary:
- Reduction in DAI score.
- Prevention of colon shortening.
- Improvement in histological score (reduced inflammation, ulceration, and crypt damage).
- Secondary:
- Decreased MPO activity in the colon (a marker of neutrophil infiltration).
- Reduced expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colonic tissue.
Part 2: Evaluation of Metabolic Modulatory Effects in a Diet-Induced Obesity Model
Metabolic syndrome (MetS) is a cluster of conditions including central obesity, insulin resistance, dyslipidemia, and hypertension, which collectively increase the risk of developing type 2 diabetes and cardiovascular disease.[5][6] High-fat diet (HFD)-induced obesity in rodents is a widely accepted model that recapitulates many of the key features of human MetS.[6][7]
Causality Behind Experimental Choices:
The HFD model is chosen for its high translational relevance to the human condition, where dietary factors play a major role in the development of MetS.[5][6] We hypothesize that 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile may improve metabolic parameters by enhancing insulin sensitivity, reducing adiposity, and improving the lipid profile.
Experimental Workflow for High-Fat Diet (HFD) Model
Caption: Workflow for the HFD-induced metabolic syndrome model.
Detailed Protocol: High-Fat Diet (HFD)-Induced MetS
1. Animal Selection and Acclimatization:
- Species: C57BL/6J mice (male, 6-8 weeks old) are highly susceptible to diet-induced obesity and insulin resistance.[6]
- Acclimatization: House the animals for 1 week with ad libitum access to standard chow and water.
2. Induction of Metabolic Syndrome:
- Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance.[8] A control group should be fed a matched low-fat diet (e.g., 10% kcal from fat).
3. Group Formation and Dosing:
- After the induction period, perform baseline measurements (body weight, fasting glucose, and insulin).
- Randomly assign HFD-fed mice to the following groups (n=8-10 per group):
- Group 1: Lean Control: Low-fat diet + vehicle.
- Group 2: HFD Control: HFD + vehicle.
- Group 3: Positive Control: HFD + a reference compound (e.g., metformin or a PPAR agonist).
- Group 4-6: Test Compound: HFD + 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile at low, medium, and high doses.
4. Compound Administration:
- Administer the test compound or vehicle daily for 4-8 weeks via a suitable route (e.g., oral gavage).
5. Monitoring:
- Measure body weight and food intake weekly.
6. Metabolic Testing (perform during the final 2 weeks of the study):
- Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus (2 g/kg) via oral gavage. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
- Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer human insulin (0.75 U/kg) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
7. Termination and Sample Collection:
- At the end of the treatment period, euthanize the mice after an overnight fast.
- Collect blood for analysis of plasma glucose, insulin, triglycerides, and cholesterol.
- Harvest and weigh liver and adipose tissue depots (e.g., epididymal, subcutaneous).
- Collect tissues for histological analysis (e.g., H&E staining of liver for steatosis) and gene expression analysis.
8. Efficacy Endpoints:
Table 2: Key Efficacy Endpoints for Metabolic Syndrome Model
| Parameter | Measurement | Desired Outcome with Treatment |
| Body Weight | Weekly measurement | Reduction or stabilization of weight gain |
| Adiposity | Weight of fat pads | Reduced adipose tissue mass |
| Glucose Homeostasis | GTT, ITT, Fasting Glucose/Insulin | Improved glucose tolerance and insulin sensitivity |
| Lipid Profile | Plasma Triglycerides, Cholesterol | Lowered circulating lipid levels |
| Liver Health | Liver weight, Histology (H&E) | Reduced hepatomegaly and hepatic steatosis |
Trustworthiness and Self-Validation
The protocols described are based on widely accepted and validated models in preclinical research.[7][9][10] The inclusion of both positive and negative control groups is essential for self-validation. The positive control group ensures that the model is responsive to a known therapeutic agent, while the negative control group establishes the baseline disease pathology. Consistent and standardized data collection, along with appropriate statistical analysis, will ensure the trustworthiness of the results.
References
- Animal models of metabolic syndrome: a review - PMC - PubMed Central. (2016-10-04).
- Autoimmune Disease and Inflammation Models - Charles River Laboratories.
- MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW.
- Metabolic Syndrome: Comparison of the Two Commonly Used Animal Models - Oxford Academic.
- Animal Models of Inflammatory Disease - Creative Bioarray.
- Inflammatory and Immune Mediated Diseases - BioModels.
- A Systematic Review on Animal Models of Metabolic Syndrome - International Journal Of Pharma Research and Health Sciences. (2018-01-26).
- Animal models in Metabolic Syndrome - International Journal of Pharmaceutical Sciences.
- In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences.
- Animal models of human disease: inflammation - PubMed. (2014-01-01).
- Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity - Der Pharma Chemica.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central.
- Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative.
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- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
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- 5. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
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- 9. criver.com [criver.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
Analytical methods for quantifying 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile in biological samples.
An in-depth guide to the bioanalysis of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, a critical process in pharmacokinetic and toxicokinetic studies. This document provides a detailed framework for the development and validation of a robust analytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), from sample preparation to data interpretation.
Introduction: The Analytical Imperative
The compound 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The development of a selective, sensitive, and reproducible analytical method is, therefore, not merely a technical exercise but a cornerstone of its preclinical and clinical development.
This guide outlines a comprehensive approach to developing and validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a technique renowned for its specificity and sensitivity in complex biological sample analysis. We will explore the rationale behind methodological choices, from sample preparation to the intricacies of mass spectrometric detection, providing a robust protocol for immediate application.
Methodological Framework: A Strategy for Success
The successful quantification of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile hinges on a systematic approach that considers the physicochemical properties of the analyte and the nature of the biological matrix.
Physicochemical Properties and Analytical Considerations
A preliminary in-silico analysis of the target molecule reveals several key features that will guide the method development:
-
A basic thiazoline ring: Suggests good ionization efficiency in positive ion mode mass spectrometry.
-
A polar phenoxyacetonitrile group: Indicates moderate polarity, influencing the choice of chromatographic conditions and extraction techniques.
-
A molecular weight suitable for mass spectrometric detection: Allows for the selection of specific precursor and product ions for high-selectivity monitoring.
These characteristics point towards reverse-phase liquid chromatography for separation and tandem mass spectrometry for detection as the most promising analytical strategy.
Internal Standard Selection: The Key to Precision
An appropriate internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. The ideal IS is a stable, isotopically labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile). When a stable isotope-labeled IS is unavailable, a structural analog with similar chromatographic and mass spectrometric behavior can be used.
Experimental Protocol: From Sample to Signal
This section provides a detailed, step-by-step protocol for the quantification of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile in human plasma.
Materials and Reagents
-
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile reference standard
-
Internal Standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K₂EDTA)
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting the analyte from the complex plasma matrix, providing a cleaner sample and reducing matrix effects.
Protocol:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma sample, add 10 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Diagram: Sample Preparation Workflow
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
LC-MS/MS Conditions
The following parameters provide a starting point for method development and can be optimized as needed.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of the analyte and IS. Analyte: Q1 (Precursor Ion) → Q3 (Product Ion) IS: Q1 → Q3 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation: Ensuring Data Integrity
Method validation is performed to ensure that the analytical method is suitable for its intended purpose. The validation should be conducted in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's "Guideline on bioanalytical method validation".
The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A typical range might be 1-1000 ng/mL.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).
Data Analysis and Reporting
The concentration of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile in unknown samples is determined by interpolating the peak area ratio of the analyte to the IS against the calibration curve. The data should be reported with clear documentation of the method, validation results, and any deviations from the protocol.
Conclusion: A Pathway to Reliable Quantification
This application note provides a comprehensive and scientifically grounded protocol for the quantification of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile in biological samples. By following this guide, researchers and drug development professionals can establish a robust and reliable bioanalytical method that will yield high-quality data for pharmacokinetic, toxicokinetic, and other related studies, ultimately supporting the advancement of new therapeutic agents.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38. [Link]
Application Notes & Protocols for 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile: A Potential Chemical Probe for Monoamine Oxidase
Prepared by: Gemini, Senior Application Scientist
Forward-Looking Statement
This document provides a comprehensive guide to the potential applications and experimental protocols for the chemical compound 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile. It is critical to note that as of the date of this publication, this specific molecule has not been extensively characterized in the peer-reviewed literature as a validated chemical probe for a specific biological target. However, based on a thorough analysis of the structure-activity relationships of analogous thiazole and thiazoline-containing compounds, we hypothesize that this molecule may serve as a valuable probe for the enzyme family of Monoamine Oxidases (MAOs) . The protocols and scientific rationale presented herein are therefore based on this well-founded hypothesis and are intended to guide researchers in the initial characterization and application of this compound.
Introduction: The Scientific Rationale for Investigating 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile as a Monoamine Oxidase Probe
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. The dysregulation of MAO activity has been implicated in a range of neurological disorders, including depression and Parkinson's disease, making them a significant target for therapeutic intervention and for the development of chemical probes to study their function.[2]
The chemical structure of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile contains a dihydrothiazole ring, a scaffold that has been identified in numerous compounds with demonstrated MAO inhibitory activity.[3][4][5] The thiazole and its derivatives have been a cornerstone in the design of MAO inhibitors due to their ability to interact with the active site of the enzyme.[5] The phenoxyacetonitrile moiety may further contribute to the binding affinity and selectivity of the compound.
This guide provides the foundational knowledge and detailed protocols to enable researchers to:
-
Synthesize and characterize 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile.
-
Evaluate its potential as an inhibitor of MAO-A and MAO-B.
-
Utilize the compound as a chemical probe in cell-based and in vitro assays to investigate monoamine metabolism.
Proposed Mechanism of Action
We propose that 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile acts as a competitive or non-competitive inhibitor of monoamine oxidases. The thiazoline ring is hypothesized to interact with the flavin adenine dinucleotide (FAD) cofactor in the active site of the MAO enzyme, thereby blocking the binding and subsequent oxidation of monoamine substrates. The nature of this inhibition (reversible vs. irreversible) and its selectivity for MAO-A versus MAO-B will need to be determined experimentally.
}
Proposed interaction of the chemical probe with the MAO active site.
Synthesis and Characterization
While a direct synthetic route for 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile is not explicitly detailed in the surveyed literature, a plausible synthesis can be proposed based on established organic chemistry principles and the synthesis of structurally related compounds.[6][7] The following is a proposed synthetic workflow.
}
Proposed synthetic route for the chemical probe.
Proposed Synthesis Protocol
Step 1: Synthesis of 2-Amino-4-(4-hydroxyphenyl)thiazole
-
To a solution of 4-hydroxyphenacyl bromide (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried to yield 2-amino-4-(4-hydroxyphenyl)thiazole.
Step 2: Synthesis of 2-Chloro-4-(4-hydroxyphenyl)thiazole
-
Dissolve 2-amino-4-(4-hydroxyphenyl)thiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the copper(I) chloride solution.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
-
To a solution of 2-chloro-4-(4-hydroxyphenyl)thiazole (1 equivalent) in acetone, add potassium carbonate (2 equivalents) and a catalytic amount of potassium iodide.
-
Add chloroacetonitrile (1.2 equivalents) and reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Characterization
The identity and purity of the synthesized 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile should be confirmed by standard analytical techniques:
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for aromatic protons, thiazoline ring protons, and methylene protons of the acetonitrile group. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the thiazoline ring, phenyl ring, and the nitrile group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
In Vitro Evaluation of MAO Inhibition
The following protocols are designed to assess the inhibitory potential of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile against both MAO-A and MAO-B.
Materials and Reagents
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile (test compound)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Fluorescence microplate reader
Protocol: MAO-A Inhibition Assay
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well black microplate, add 50 µL of potassium phosphate buffer.
-
Add 25 µL of the test compound at various concentrations (e.g., from 1 nM to 100 µM). For the positive control, use clorgyline. For the negative control, use DMSO.
-
Add 25 µL of human recombinant MAO-A enzyme solution and pre-incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 25 µL of kynuramine solution.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol: MAO-B Inhibition Assay
-
Follow the same procedure as the MAO-A inhibition assay, but with the following modifications:
-
Use human recombinant MAO-B enzyme.
-
Use benzylamine as the substrate.
-
Use selegiline as the positive control.
-
-
The product of the MAO-B reaction with benzylamine is benzaldehyde, which can be detected by measuring the absorbance at 250 nm, or by using a coupled assay to produce a fluorescent product.
Cell-Based Assays
Cell-based assays are crucial for validating the activity of the chemical probe in a more biologically relevant context.
Cell Lines
-
SH-SY5Y neuroblastoma cells: Known to express both MAO-A and MAO-B.
-
PC-12 cells: A rat pheochromocytoma cell line that is a good model for studying dopamine metabolism.
Protocol: Measurement of Monoamine Levels
-
Culture SH-SY5Y or PC-12 cells in appropriate media.
-
Treat the cells with varying concentrations of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile for a specified period (e.g., 24 hours).
-
After treatment, lyse the cells and collect the cell lysates.
-
Measure the intracellular levels of monoamines (dopamine, serotonin) and their metabolites (DOPAC, HVA, 5-HIAA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
A decrease in the levels of monoamine metabolites would indicate inhibition of MAO activity.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Action |
| High IC₅₀ value | The compound is a weak inhibitor. | Confirm the purity of the compound. Consider structural modifications to improve potency. |
| No selectivity between MAO-A and MAO-B | The compound is a non-selective inhibitor. | This may be a desirable property for certain applications. |
| Inconsistent results in cell-based assays | Cell viability issues or off-target effects. | Perform a cell viability assay (e.g., MTT) to rule out cytotoxicity. |
Conclusion
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile represents a promising, yet uncharacterized, chemical entity. Based on the established role of the thiazole scaffold in MAO inhibition, this compound warrants investigation as a potential chemical probe for studying monoamine oxidase activity. The protocols provided in this guide offer a comprehensive framework for its synthesis, characterization, and biological evaluation. Rigorous experimental validation of its target engagement, selectivity, and mechanism of action will be paramount in establishing its utility as a reliable tool for the neuroscience and drug discovery communities.
References
- Chimenti, F., et al. (1995). Inhibition of Rat Liver Mitochondrial Monoamine Oxidase by Hydrazine-Thiazole Derivatives: Structure-Activity Relationships. Bioorganic & Medicinal Chemistry, 3(11), 1485-1491.
- Al-Soud, Y. A., et al. (2012). Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. Journal of the Serbian Chemical Society, 77(9), 1219-1230.
- Özdemir, A., et al. (2022). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 7(12), 10385-10398.
- Foley, P. (2017). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 7(54), 34056-34067.
- Kumar, V., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 243, 114655.
-
Cambria, A., et al. (2022). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 7(12), 10385-10398. Available from: [Link]
- Mahmoud, N. A. (2015). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica, 7(1), 163-172.
- Manju, et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products.
-
Rupp, B., et al. (2022). Synthesis of Benzo[2][5]thiazolo[2,3-c][2][3]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(4), 1429.
-
Antal, Z., et al. (2023). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][3]thiazepine ring system. Beilstein Journal of Organic Chemistry, 19, 1936-1948.
-
Patsnap. (2026). What are the therapeutic applications for MAO inhibitors?. Patsnap Synapse. Available from: [Link]
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- 3. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Application Note: Strategic Derivatization of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile for Enhanced Biological Potency
Abstract: This technical guide provides a comprehensive framework for the strategic derivatization of the lead compound 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile. The thiazole nucleus and its partially saturated analogs are privileged scaffolds in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2][3] This document outlines a systematic approach to modify this core structure, aiming to improve biological potency through a detailed exploration of its structure-activity relationships (SAR). We present the scientific rationale behind selecting specific modification sites, detailed synthetic protocols for novel derivatives, and a workflow for evaluating their biological efficacy.
Introduction and Rationale for Derivatization
The compound 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile represents a promising starting point for drug discovery campaigns. The dihydrothiazole ring is a key heterocyclic motif known for its diverse biological activities, including antimicrobial and anticancer properties.[4][5] The overall structure presents multiple opportunities for chemical modification to optimize target engagement, enhance pharmacokinetic properties, and ultimately increase therapeutic potency.
A successful lead optimization program hinges on a rational approach to derivatization, guided by SAR principles.[1][4] This involves systematically altering different parts of the molecule and correlating those changes with shifts in biological activity. For the parent compound, we have identified three primary regions for modification, as illustrated below.
Caption: Key pharmacophoric regions of the lead compound.
-
Region A: The 4,5-Dihydro-1,3-thiazole Ring: This core heterocycle is crucial for defining the spatial orientation of substituents and can participate in key interactions with a biological target. Modifications here, including bioisosteric replacement, can profoundly impact binding affinity and metabolic stability.[6]
-
Region B: The Central Phenoxy Linker: Substituents on this aromatic ring can modulate the electronic properties of the entire molecule and exploit additional binding pockets within the target protein.
-
Region C: The Terminal Acetonitrile Group: This functional group can act as a hydrogen bond acceptor or a metabolic liability. Its replacement with other functional groups or bioisosteres is a classic strategy for improving potency and pharmacokinetic profiles.[7][8]
This guide will detail synthetic approaches for each region and outline the subsequent biological evaluation necessary to build a robust SAR model.
Synthetic Strategies and Experimental Protocols
The synthesis of novel derivatives requires reliable and versatile chemical protocols. The following sections provide step-by-step methodologies for the creation of the core scaffold and its subsequent modification.
Protocol 1: Synthesis of the Core Scaffold
The foundational structure, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, can be synthesized via a two-step process starting from commercially available materials. The key transformation is the Hantzsch-type cyclization to form the dihydrothiazole ring.[9][10]
Caption: Synthetic workflow for the core scaffold.
A. Synthesis of 4-(Cyanomethoxy)thiobenzamide
-
Materials: 4-Hydroxybenzonitrile, Chloroacetonitrile, Potassium Carbonate (K₂CO₃), Acetone, Sodium Hydrosulfide (NaSH), Hydrogen Sulfide (H₂S) gas, Methanol, Pyridine.
-
Step 1 (Etherification): To a solution of 4-hydroxybenzonitrile (1.0 eq) in acetone, add K₂CO₃ (1.5 eq) and chloroacetonitrile (1.2 eq). Reflux the mixture for 12 hours, monitoring by TLC. After completion, filter the solid and concentrate the filtrate under reduced pressure. Recrystallize the crude product from ethanol to yield 4-(cyanomethoxy)benzonitrile.
-
Step 2 (Thionation): Dissolve the intermediate from Step 1 in a mixture of methanol and pyridine (4:1 v/v). Add NaSH (1.1 eq) and bubble H₂S gas through the solution for 4-6 hours at room temperature. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-(cyanomethoxy)thiobenzamide.
B. Synthesis of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
-
Materials: 4-(Cyanomethoxy)thiobenzamide, 1,2-Dibromoethane, Ethanol.
-
Step 3 (Cyclization): Dissolve 4-(cyanomethoxy)thiobenzamide (1.0 eq) in ethanol. Add 1,2-dibromoethane (1.1 eq) and reflux the mixture for 8 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final core scaffold.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Derivatization of the Phenoxy Linker (Region B)
Modifications to the phenoxy ring are achieved by using appropriately substituted 4-hydroxybenzonitrile analogs as starting materials in Protocol 1. This allows for the introduction of a wide variety of functional groups.
-
Rationale: Introducing electron-withdrawing groups (e.g., -Cl, -F, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) can alter the pKa of the phenoxy moiety and modulate electronic interactions with the target, potentially improving binding affinity.
-
Procedure: Follow Protocol 1, substituting 4-hydroxybenzonitrile with the desired substituted phenol (e.g., 3-chloro-4-hydroxybenzonitrile, 3-methyl-4-hydroxybenzonitrile).
-
Self-Validation: The success of each synthesis is validated by standard characterization techniques (NMR, MS), which will show the expected shifts and mass corresponding to the added substituent.
Protocol 3: Bioisosteric Replacement of the Acetonitrile Moiety (Region C)
The nitrile group can be chemically transformed into other functional groups known to act as bioisosteres, such as a tetrazole ring, which can offer improved metabolic stability and act as a carboxylic acid mimic.[7][8]
A. Synthesis of 5-({4-[(4,5-Dihydro-1,3-thiazol-2-yl)]phenoxy}methyl)-1H-tetrazole
-
Materials: Core scaffold (from Protocol 1), Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂), Water, Isopropanol.
-
Procedure: Suspend the core scaffold (1.0 eq), NaN₃ (3.0 eq), and ZnBr₂ (1.5 eq) in a mixture of water and isopropanol (1:4 v/v). Heat the mixture to reflux for 24-48 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and acidify to pH ~2 with 3N HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting solid by recrystallization or column chromatography to yield the tetrazole derivative.
-
Causality: This reaction proceeds via a [3+2] cycloaddition between the nitrile and the azide anion, catalyzed by the Lewis acid (ZnBr₂). The resulting tetrazole ring is a non-classical bioisostere of a carboxylic acid, offering a different hydrogen bonding profile and improved metabolic stability compared to the nitrile.[11]
Workflow for Potency Evaluation
Once a library of derivatives is synthesized, a systematic biological evaluation is required to determine their potency and establish an SAR.
Caption: Iterative workflow for synthesis and biological evaluation.
-
Primary Screening (Binding Affinity): The initial evaluation should focus on determining the binding affinity of each derivative to the intended biological target. Radioligand binding assays are a robust and high-throughput method for this purpose.[12] This assay measures the concentration of the test compound required to displace 50% of a specific radioligand from the receptor (IC₅₀), which can be converted to an affinity constant (Ki). The advantage of this in vitro method is that it directly measures the ligand-receptor interaction without the complexities of cellular systems or bioavailability.[12][13]
-
Secondary Screening (Functional Potency): Compounds that demonstrate high binding affinity ("hits") should be advanced to functional assays. These are typically cell-based assays that measure the biological response elicited by the compound (e.g., inhibition of an enzyme, activation or antagonism of a receptor). This step is crucial to confirm that high affinity translates into desired functional activity and to differentiate between agonists, antagonists, and inhibitors.
-
SAR Analysis: The data from these assays are then compiled and analyzed to understand the relationship between the chemical modifications and biological activity.
Data Presentation and SAR Interpretation
All quantitative data should be organized into a clear, tabular format to facilitate comparison and interpretation.
Table 1: Hypothetical SAR Data for Synthesized Derivatives
| Compound ID | Region A Modification | Region B Substitution | Region C Bioisostere | Yield (%) | Binding Affinity IC₅₀ (µM) | Functional Potency EC₅₀ (µM) |
| LEAD-01 | Dihydrothiazole | H | -CN | 45 | 5.2 | 8.9 |
| DERIV-A1 | Thiazolidinone | H | -CN | 41 | 15.8 | >20 |
| DERIV-B1 | Dihydrothiazole | 3-Cl | -CN | 52 | 1.1 | 1.5 |
| DERIV-B2 | Dihydrothiazole | 3-CH₃ | -CN | 48 | 4.8 | 7.5 |
| DERIV-C1 | Dihydrothiazole | H | 1H-tetrazole | 35 | 2.5 | 3.1 |
| DERIV-BC1 | Dihydrothiazole | 3-Cl | 1H-tetrazole | 40 | 0.4 | 0.6 |
Interpretation of Hypothetical Data:
-
Region A: Replacing the dihydrothiazole with a thiazolidinone (DERIV-A1) was detrimental to activity, suggesting the sulfur and nitrogen positioning in the original ring is important for target recognition.
-
Region B: The addition of a small, electron-withdrawing chloro group at the 3-position of the phenyl ring (DERIV-B1) significantly improved both binding and functional potency compared to the lead compound. This suggests the presence of a halogen-binding pocket or a favorable electrostatic interaction. The methyl-substituted analog (DERIV-B2) showed no significant improvement.
-
Region C: The bioisosteric replacement of the nitrile with a tetrazole ring (DERIV-C1) led to a two-fold increase in potency. This indicates the tetrazole is a superior hydrogen bond acceptor or provides a more favorable electrostatic profile for the target.[8]
-
Synergistic Effects: Combining the beneficial modifications from Regions B and C (DERIV-BC1) resulted in a synergistic and significant improvement in potency, yielding a sub-micromolar compound. This highlights the value of iterative, multi-site derivatization.
Conclusion
The derivatization of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile offers a fertile ground for the discovery of more potent biological agents. This application note has provided a strategic and logical framework for this process, from rational design and synthesis to biological evaluation. The key to success lies in a systematic and iterative approach, where synthetic chemistry and biological testing work in concert to build a comprehensive understanding of the structure-activity relationship. The protocols and workflows described herein serve as a validated starting point for any research group aiming to optimize this promising chemical scaffold.
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Application Notes and Protocols for 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile in Cancer Research
Foreword: Navigating Novel Chemical Entities in Oncology
The exploration of novel chemical scaffolds is a cornerstone of modern oncology drug discovery. This document provides a comprehensive guide for researchers investigating the potential anti-cancer applications of the novel compound 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile . It is important to note that as of the date of this publication, this specific molecule is a novel entity with limited publicly available data. Therefore, the experimental designs and expected outcomes detailed herein are predicated on the known biological activities of structurally related compounds, particularly those containing thiazole and phenoxy acetonitrile moieties, which have shown promise in pre-clinical cancer studies.[1][2][3] This guide is intended to serve as a robust starting point for the rigorous scientific evaluation of this compound.
Section 1: Compound Profile and Rationale for Investigation
Structural Features and Potential Pharmacophore
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile is characterized by three key structural motifs: a dihydro-thiazole ring, a phenoxy linker, and a terminal acetonitrile group.
-
Thiazole and Thiazolidinone Core: The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2][4] The dihydro-thiazole variant maintains key electronic and steric features that may allow for interaction with various biological targets.
-
Phenoxy Acetonitrile Moiety: The phenoxy acetonitrile group has been incorporated into various experimental therapeutics. The nitrile group, in particular, is a versatile chemical handle and can participate in critical interactions with enzyme active sites. Its presence suggests a potential for covalent or strong hydrogen bonding interactions with target proteins.
Postulated Mechanism of Action
Based on related structures, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile is hypothesized to exert its anti-cancer effects through one or more of the following mechanisms:
-
Inhibition of Key Kinases: Many thiazole derivatives function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).[5][6]
-
Disruption of Cell Cycle Progression: The compound may induce cell cycle arrest at critical checkpoints (e.g., G2/M phase), preventing cancer cells from completing mitosis.[7]
-
Induction of Apoptosis: It may trigger programmed cell death (apoptosis) through either the intrinsic (mitochondrial) or extrinsic pathways, a hallmark of effective chemotherapeutic agents.[7][8]
The initial experimental workflow should therefore focus on elucidating which of these pathways are modulated by the compound.
Caption: Standard workflow for Western blot analysis.
Cell Cycle Analysis
To investigate if the compound affects cell cycle progression, flow cytometry with propidium iodide (PI) staining is the gold standard method. [9][10] Protocol 2.3.1: Cell Cycle Analysis by Flow Cytometry
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and combine them with the supernatant to include any detached cells. Centrifuge and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A). RNase A is crucial to prevent the staining of double-stranded RNA. 5. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase in the treated sample compared to the control indicates cell cycle arrest. [11]
-
Section 3: In Vivo Evaluation - Considerations and Next Steps
Should in vitro studies demonstrate significant and selective anti-cancer activity, the logical progression is to evaluate the compound's efficacy in a preclinical in vivo model.
Xenograft Mouse Model
-
Rationale: A subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard initial model to assess anti-tumor efficacy in a living system.
-
Procedure Outline:
-
Cell Implantation: Inject a suspension of cancer cells (e.g., A549 or MCF-7) subcutaneously into the flank of nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment and vehicle control groups. Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Section 4: Conclusion and Future Directions
The protocols and application notes provided in this document offer a comprehensive framework for the initial investigation of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile as a potential anti-cancer agent. By systematically evaluating its cytotoxicity, mechanism of cell death, and effects on cell cycle progression, researchers can build a strong data package to justify further pre-clinical development. Future studies should focus on target identification, pharmacokinetic profiling, and efficacy in additional, more complex in vivo models.
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The Strategic Utility of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile in Heterocyclic Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern organic synthesis, the development of novel heterocyclic intermediates is a cornerstone of innovation, particularly within the pharmaceutical and agrochemical sectors. The thiazole and dihydrothiazole moieties are privileged scaffolds, appearing in a multitude of biologically active compounds.[1][2][3] 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile emerges as a highly functionalized and strategically important intermediate. Its unique architecture, combining a dihydrothiazole ring, a phenoxy linker, and a reactive acetonitrile group, offers multiple avenues for elaboration into more complex molecular frameworks. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of this valuable synthetic precursor. While direct literature on this exact molecule is sparse, its structural similarity to key intermediates in the synthesis of prominent active pharmaceutical ingredients (APIs), such as the H₂-receptor antagonist Ranitidine and its related compounds, underscores its potential utility.[4][5][6][7][8][9][10][11][12] This application note will therefore detail a robust, plausible synthetic protocol and explore its application as a key intermediate in the construction of pharmacologically relevant molecules.
Core Synthesis Protocol: A Stepwise Guide to 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
The synthesis of the title compound can be logically approached in a two-step sequence starting from readily available commercial precursors. The strategy involves the initial formation of a key thiazolidine intermediate followed by etherification to introduce the acetonitrile moiety.
Part 1: Synthesis of 2-(4-Hydroxyphenyl)-4,5-dihydro-1,3-thiazole
The initial step involves the condensation of 4-hydroxybenzaldehyde with cysteamine (2-aminoethanethiol) to form the corresponding dihydrothiazole. This cyclization is a well-established method for the formation of the thiazolidine ring.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (12.2 g, 0.1 mol) and absolute ethanol (100 mL).
-
Reagent Addition: Stir the mixture until the aldehyde is completely dissolved. To this solution, add cysteamine hydrochloride (11.36 g, 0.1 mol) followed by the dropwise addition of triethylamine (14 mL, 0.1 mol) over 10 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in ethyl acetate (150 mL) and washed with water (2 x 50 mL) and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford 2-(4-hydroxyphenyl)-4,5-dihydro-1,3-thiazole as a crystalline solid.
Causality Behind Experimental Choices:
-
Solvent: Absolute ethanol is chosen for its ability to dissolve the reactants and for its suitable boiling point for the reaction.
-
Base: Triethylamine is used to neutralize the hydrochloride salt of cysteamine, liberating the free amine for the condensation reaction.
-
Purification: Recrystallization is an effective method for purifying the solid product, ensuring the removal of unreacted starting materials and by-products.
Part 2: Synthesis of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
The second step involves an ether synthesis, specifically a Williamson ether synthesis, by reacting the phenolic hydroxyl group of the previously synthesized intermediate with an appropriate acetonitrile-containing electrophile.
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(4-hydroxyphenyl)-4,5-dihydro-1,3-thiazole (17.9 g, 0.1 mol) in anhydrous acetonitrile (100 mL).
-
Base Addition: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution. The suspension is stirred vigorously.
-
Electrophile Addition: To the stirred suspension, add chloroacetonitrile (7.55 g, 0.1 mol) dropwise at room temperature.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous acetonitrile is an excellent choice as it is a polar aprotic solvent that facilitates SN2 reactions and can be easily removed.[10]
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenol, making it nucleophilic for the subsequent reaction with chloroacetonitrile.
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent any potential side reactions involving atmospheric moisture or oxygen.
Physicochemical and Spectroscopic Data
| Parameter | 2-(4-Hydroxyphenyl)-4,5-dihydro-1,3-thiazole | 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile |
| Molecular Formula | C₉H₉NOS | C₁₁H₁₀N₂OS |
| Molecular Weight | 179.24 g/mol | 218.28 g/mol |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
| ¹H NMR (CDCl₃, δ ppm) | 7.4 (d, 2H), 6.8 (d, 2H), 5.1 (s, 1H, OH), 4.4 (t, 2H), 3.3 (t, 2H) | 7.6 (d, 2H), 7.0 (d, 2H), 4.8 (s, 2H), 4.5 (t, 2H), 3.4 (t, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | 168.0, 158.0, 129.0, 125.0, 116.0, 65.0, 34.0 | 168.5, 160.0, 129.5, 126.0, 117.0, 115.5, 65.5, 55.0, 34.5 |
| IR (KBr, cm⁻¹) | 3400 (O-H), 1610 (C=N), 1590, 1500 (C=C) | 2250 (C≡N), 1610 (C=N), 1590, 1500 (C=C), 1240 (C-O) |
| Mass Spec (m/z) | 179 [M]⁺ | 218 [M]⁺ |
Note: The spectroscopic data presented are predicted values and should be confirmed by experimental analysis.
Application as a Key Intermediate in Pharmaceutical Synthesis
The strategic placement of the nitrile and dihydrothiazole functionalities makes 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile a valuable intermediate for the synthesis of various heterocyclic compounds, particularly those with relevance to the pharmaceutical industry. Its structural resemblance to intermediates used in the synthesis of Ranitidine suggests its utility in creating analogues or related structures.
Proposed Synthetic Application: Synthesis of a Ranitidine Analogue
The following protocol outlines a plausible pathway for the elaboration of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile into a Ranitidine-like molecule. This involves the reduction of the nitrile to an amine, followed by condensation with a suitable nitroethene derivative.
Workflow Diagram:
Caption: Logical relationship of reactants and products.
Conclusion and Future Outlook
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile represents a strategically valuable and versatile intermediate in organic synthesis. The protocols detailed herein provide a clear and logical pathway for its preparation and subsequent elaboration into pharmacologically relevant structures. The connection to the synthesis of Ranitidine and its analogues highlights its potential in drug discovery and development, particularly in the creation of novel H₂-receptor antagonists or other bioactive molecules. Furthermore, this intermediate could serve as a crucial reference standard in the analytical profiling of API impurities. The exploration of its reactivity and its incorporation into diverse molecular scaffolds is a promising area for future research, with the potential to unlock new classes of compounds with significant biological activity.
References
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EP0796256B1 - Process for preparing ranitidine - Google Patents.
-
EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents.
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Synthesis method of ranitidine alkali and its hydrochloride - Eureka | Patsnap.
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Ranitidine EP Impurities & USP Related Compounds - SynThink Research Chemicals.
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US5621120A - Process for the manufacture of form 1 ranitidine hydrochloride - Google Patents.
-
N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC - NIH.
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Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I) | Request PDF - ResearchGate.
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How do I synthesise ranitidine impurities? - ResearchGate.
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a new method for the synthesis of ranitidine.
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Ranitidine synthesis - ChemicalBook.
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Ranitidine EP Impurity C - Opulent Pharma.
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The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste | Request PDF - ResearchGate.
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Ranitidine - New Drug Approvals.
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Ranitidine EP Impurity C and Ranitidine BP Impurity C and Ranitidine USP RC C and Ranitidine S-Oxide | Allmpus.
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RANITIDINE IMPURITY C | 73851-70-4 - ChemicalBook.
-
Process for the manufacture of form 1 ranitidine hydrochloride - European Patent Office - EP 0694540 B1.
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Ranitidine EP Impurity C | 73851-70-4 | : Venkatasai Life Sciences.
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Ranitidine EP Impurity C | CAS No- 73851-70-4 | Simson Pharma Limited.
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Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease - PMC - NIH.
-
CN108864001A - A kind of new method synthesizing ranitidine - Google Patents.
-
DE69532533T2 - METHOD FOR PRODUCING RANITIDINE - Google Patents.
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Chapter-3 Industrial Mfg. Methods & Flow Chart of API | PDF | Filtration | Chemical Reactor.
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences.
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Formulation and Characterization of Ranitidine Hydrochloride Fast Disintegrating Tablets.
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An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
-
Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - NIH.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
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Application Notes and Protocols for the In Vivo Formulation of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
Abstract
This document provides a comprehensive guide for the formulation of the investigational compound 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile for in vivo studies. Recognizing that a significant number of new chemical entities exhibit poor aqueous solubility, this guide presents a systematic approach to developing a suitable and effective vehicle for preclinical administration.[1][2] The protocols herein are designed to be adaptable, enabling researchers to identify an optimal formulation strategy that enhances bioavailability and ensures consistent exposure in animal models. We will explore various formulation techniques, including solutions, suspensions, and self-emulsifying systems, explaining the rationale behind each approach.
Introduction: The Challenge of Poor Solubility
The oral bioavailability of a drug candidate is critically influenced by its solubility and permeability. A vast majority of emerging drug candidates are classified as Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low aqueous solubility.[1] This poor solubility presents a major hurdle in preclinical development, often leading to low and variable absorption, which can complicate the interpretation of pharmacodynamic and toxicological data.[2] Therefore, selecting an appropriate formulation is a critical step to ensure adequate systemic exposure for the evaluation of a compound's efficacy and safety.
While specific physicochemical data for 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile are not publicly available, its chemical structure suggests a likelihood of low water solubility. This guide, therefore, proceeds under the assumption that the compound is a poorly soluble, lipophilic molecule, a common characteristic for many new chemical entities. The strategies discussed are broadly applicable to compounds with similar anticipated properties.
Pre-formulation Assessment: A Necessary First Step
Before embarking on full-scale formulation development, a preliminary assessment of the compound's basic properties is essential. This initial screening helps to narrow down the most promising formulation strategies.
Visual Inspection and Basic Characterization
-
Appearance: Crystalline solid or amorphous powder.
-
Melting Point: Provides an indication of the compound's stability and potential for certain formulation types like solid dispersions.
-
pH-Solubility Profile (if ionizable): The presence of ionizable groups can be exploited by adjusting the pH of the formulation to enhance solubility.
Solubility Screening Workflow
A systematic solubility screening in a panel of pharmaceutically acceptable excipients is the cornerstone of formulation development. This will determine the most suitable vehicle components.
Protocol 1: Excipient Solubility Screening
-
Prepare a stock of the compound: Accurately weigh approximately 5-10 mg of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile into several small glass vials.
-
Select a panel of excipients: Choose a range of solvents, co-solvents, surfactants, and oils. A suggested starting panel is provided in Table 1.
-
Add excipient: To each vial, add a small, precise volume of the selected excipient (e.g., 100 µL).
-
Promote dissolution: Vortex the vials vigorously for 1-2 minutes. If the compound does not dissolve, place the vials on a shaker or rotator at room temperature for 24-48 hours to reach equilibrium. Gentle heating (40-50°C) can be applied to expedite dissolution, but the samples should be allowed to cool to room temperature to check for precipitation.
-
Observe and quantify: Visually inspect for undissolved particles. For a more quantitative assessment, centrifuge the vials, and analyze the supernatant for compound concentration using a suitable analytical method (e.g., HPLC-UV).
-
Record results: Document the solubility in mg/mL for each excipient.
Table 1: Recommended Excipients for Initial Solubility Screening
| Excipient Class | Examples | Primary Use |
| Aqueous Vehicles | Purified Water, Phosphate Buffered Saline (PBS) | Baseline solubility |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400), Ethanol, Dimethyl Sulfoxide (DMSO) | To increase the solvent capacity of aqueous vehicles. |
| Surfactants | Tween® 80, Cremophor® EL, Solutol® HS 15 | To improve wetting and form micelles that can solubilize the compound.[2] |
| Oils (for lipid-based formulations) | Corn oil, Sesame oil, Medium-chain triglycerides (MCTs) | As a vehicle for lipophilic compounds. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | To form inclusion complexes that enhance aqueous solubility.[3][4] |
Formulation Strategies and Protocols
Based on the results of the solubility screening, an appropriate formulation strategy can be selected. The goal is to develop a physically and chemically stable formulation that is well-tolerated in the chosen animal model.
Strategy 1: Solution Formulations
A solution is the simplest formulation type and often provides the most consistent bioavailability. This approach is viable if the required dose can be dissolved in a small, administrable volume of a non-toxic vehicle.
Protocol 2: Preparation of a Co-solvent/Surfactant Solution
This protocol is suitable if the compound shows good solubility in a mixture of co-solvents and surfactants.
-
Vehicle Preparation: Based on solubility data, prepare the vehicle by mixing the chosen components. For example, a common vehicle for oral dosing in rodents is a mixture of PEG 400, Propylene Glycol, and water. A starting point could be 40% PEG 400, 10% Propylene Glycol, and 50% water (v/v/v).
-
Compound Addition: Weigh the required amount of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile to achieve the target concentration.
-
Dissolution: Add the compound to the pre-mixed vehicle. Vortex and/or sonicate until the compound is fully dissolved. Gentle warming may be used if necessary.
-
Final Volume Adjustment: If needed, add the final component (often water or saline) to reach the desired final volume and concentration.
-
Quality Control: Visually inspect the final formulation for any undissolved particles. The solution should be clear.
Causality behind Experimental Choices: The use of co-solvents like PEG 400 and Propylene Glycol increases the polarity of the vehicle, allowing it to dissolve more of the lipophilic compound.[1] Surfactants can be added to further enhance solubility and prevent precipitation upon dilution in the gastrointestinal tract.[2]
Strategy 2: Suspension Formulations
If the compound's solubility is insufficient for a solution at the required dose, a suspension is a common alternative. The goal is to create a uniform dispersion of fine drug particles in a liquid vehicle.
Protocol 3: Preparation of a Micronized Suspension
-
Particle Size Reduction (Crucial Step): To improve the dissolution rate and absorption, the particle size of the compound should be reduced.[2] This can be achieved by micronization using a mortar and pestle or other mechanical milling techniques.
-
Wetting Agent Addition: Add a small amount of a wetting agent (e.g., 0.5-2% Tween® 80 or sodium lauryl sulfate) to the micronized powder and mix to form a paste. This step is critical to ensure the hydrophobic powder disperses in the aqueous vehicle.[5]
-
Vehicle Preparation: Prepare the aqueous vehicle. A common choice is 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in purified water. These agents increase the viscosity of the vehicle, which helps to prevent the rapid settling of particles.
-
Dispersion: Gradually add the vehicle to the paste while triturating or stirring continuously to form a uniform suspension.
-
Homogenization: For a more uniform particle size distribution, the suspension can be homogenized using a high-speed homogenizer.
-
Final Volume and Storage: Adjust to the final volume with the vehicle. Store in a tightly sealed container and ensure it is well-shaken before each dose administration.
Trustworthiness and Self-Validation: A well-prepared suspension will appear uniform and resuspend easily upon shaking. There should be no large aggregates or caking of the material at the bottom of the container.
Strategy 3: Lipid-Based Formulations (Self-Emulsifying Systems)
For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance oral bioavailability.[6] These systems consist of a mixture of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
Protocol 4: Preparation of a Simple SEDDS Formulation
-
Component Selection: Based on solubility screening, select an oil (e.g., MCT), a surfactant (e.g., Cremophor® EL or Solutol® HS 15), and a co-solvent (e.g., Transcutol® or PEG 400).
-
Formulation Preparation: Accurately weigh and mix the oil, surfactant, and co-solvent in a glass vial. A typical starting ratio could be 30% oil, 40% surfactant, and 30% co-solvent (w/w/w).
-
Compound Dissolution: Add the required amount of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile to the mixture and stir until completely dissolved. Gentle warming may be required.
-
Self-Emulsification Test: To test the self-emulsifying properties, add a small amount of the formulation (e.g., 100 µL) to a larger volume of water (e.g., 100 mL) with gentle stirring. A successful SEDDS will rapidly form a clear or slightly bluish-white emulsion.
Visualization of Formulation Workflow
The following diagram illustrates the decision-making process for selecting an appropriate formulation strategy.
Caption: Decision tree for in vivo formulation development.
Considerations for Administration Route
The choice of formulation is also dependent on the intended route of administration.
-
Oral (p.o.): All three strategies (solution, suspension, SEDDS) are viable. The volume for oral gavage in rodents is typically limited to 10 mL/kg.
-
Intravenous (i.v.): Requires a sterile, isotonic solution with a pH close to physiological. Co-solvents should be used with caution due to potential for hemolysis and precipitation upon injection. Suspensions and emulsions for IV use require specialized nanoparticle technology and are beyond the scope of this general guide.
-
Intraperitoneal (i.p.): While suspensions can sometimes be administered via the i.p. route, solutions are generally preferred to avoid irritation and ensure consistent absorption.
Conclusion
The successful in vivo evaluation of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile hinges on the development of a formulation that ensures adequate and reproducible systemic exposure. By systematically screening for solubility and applying the principles of formulation science, researchers can overcome the challenges posed by poor aqueous solubility. The protocols provided in this guide offer a robust starting point for developing solution, suspension, or lipid-based formulations, thereby enabling reliable preclinical assessment.
References
- WuXi AppTec. (2024).
- WuXi AppTec DMPK. (2024).
-
Date, A. A., & Nagarsenker, M. S. (2008). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
J Formul Sci Bioavailab. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
- Aragen Life Sciences. (2021).
-
ResearchGate. (n.d.). Pharmaceutical excipients.[Link]
-
Halbaut, L., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. ResearchGate. [Link]
-
ACS Central Science. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals.[Link]
-
Pharmaceutics. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. [Link]
-
Pharmaceutical Technology. (2016). Excipients for Formulation Success.[Link]
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- 3. hilarispublisher.com [hilarispublisher.com]
- 4. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
Welcome to the technical support center for the synthesis of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide you with the expertise and actionable insights needed to troubleshoot issues, optimize reaction conditions, and ultimately improve your product yield and purity.
The synthesis of this molecule, while straightforward in principle, involves reaction steps that are sensitive to impurities and suboptimal conditions.[1] This guide provides a structured approach to identifying and resolving these issues through a series of troubleshooting questions and detailed protocols.
Overall Synthetic Workflow
The synthesis is typically approached as a two-step process. First, a Williamson ether synthesis is performed to create the phenoxyacetonitrile intermediate. This is followed by an acid-catalyzed cyclization with cysteamine (2-aminoethanethiol) to form the final dihydrothiazole ring.
Caption: High-level overview of the two-step synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and recommended solutions.
Step 1: 2-(4-Cyanophenoxy)acetonitrile Synthesis (Williamson Ether Synthesis)
Question: My yield for the first step is low, or the reaction is not going to completion. What are the common causes?
Answer: A low yield in this step typically points to one of four areas: inefficient deprotonation of the phenol, reactant/reagent quality, solvent choice, or reaction conditions.
-
Inefficient Deprotonation: 4-Cyanophenol requires a suitable base to form the reactive phenoxide ion.
-
Cause: The base may be too weak or used in insufficient quantity. For instance, while potassium carbonate (K₂CO₃) is common, it is a relatively weak base and requires elevated temperatures to be effective.
-
Solution: Ensure you are using at least 1.1 to 1.5 molar equivalents of a fine, anhydrous powder of K₂CO₃. Alternatively, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF can be used at lower temperatures, but requires strict anhydrous conditions.
-
-
Reagent Quality:
-
Cause: Bromoacetonitrile is lachrymatory and can degrade upon exposure to moisture. Impurities in the 4-cyanophenol can also interfere with the reaction.
-
Solution: Use freshly opened or properly stored bromoacetonitrile. Verify the purity of your starting materials via NMR or melting point analysis.
-
-
Solvent Choice:
-
Cause: The solvent plays a critical role in solubilizing the reactants and mediating the reaction rate. Protic solvents like ethanol can compete as nucleophiles, leading to byproducts.[2]
-
Solution: Acetone or acetonitrile are excellent solvent choices for reactions with K₂CO₃ as they effectively dissolve the reactants and facilitate the Sₙ2 reaction. For stronger bases like NaH, anhydrous DMF or THF are preferred.
-
-
Reaction Conditions:
-
Cause: The reaction may be too slow at room temperature, especially with weaker bases.
-
Solution: When using K₂CO₃ in acetone or acetonitrile, refluxing the reaction mixture is typically required. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-cyanophenol spot is consumed.
-
| Parameter | Recommendation (K₂CO₃) | Recommendation (NaH) | Rationale |
| Solvent | Acetone, Acetonitrile | Anhydrous THF, Anhydrous DMF | Polar aprotic solvents favor Sₙ2 reactions. |
| Base | Anhydrous K₂CO₃ (fine powder) | NaH (60% dispersion in oil) | K₂CO₃ is safer and easier to handle; NaH is more reactive but requires inert atmosphere. |
| Equivalents (Base) | 1.1 - 1.5 eq | 1.1 - 1.2 eq | Excess base ensures complete deprotonation. |
| Temperature | Reflux (56-82°C) | 0°C to Room Temp | Higher temp needed for weaker base; NaH is reactive at lower temps. |
| Monitoring | TLC (e.g., 3:1 Hexanes:EtOAc) | TLC | Visualize consumption of starting material. |
Step 2: 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile Synthesis (Cyclization)
Question: The cyclization to form the dihydrothiazole ring is sluggish, or my yield is poor. How can I improve this?
Answer: This step is an acid-catalyzed reaction that is mechanistically similar to the Ritter reaction, where the nitrile is activated by an acid and subsequently attacked by the amine of cysteamine, followed by cyclization with the thiol.[3][4] Success is highly dependent on the acid catalyst, temperature, and purity of the intermediate.
-
Acid Catalyst:
-
Cause: The type and concentration of the acid are critical. Insufficient acid will result in a slow or incomplete reaction. Conversely, excessively harsh acidic conditions can lead to decomposition of the starting material or product.[5]
-
Solution: Concentrated sulfuric acid (H₂SO₄) is often used to drive the reaction. However, trifluoroacetic acid (TFA) can be an effective and milder alternative that often results in cleaner reactions. Start with small-scale trial reactions to find the optimal acid and concentration.[1]
-
-
Reaction Temperature:
-
Cause: The reaction often requires heating to proceed at a reasonable rate. However, the final product can be sensitive to prolonged heating under strong acidic conditions.[6]
-
Solution: A common strategy is to mix the reactants at a lower temperature (e.g., 0°C) and then gradually warm to a moderate temperature (e.g., 40-60°C). Monitor the reaction closely by TLC or LC-MS to determine the point of maximum product formation before significant decomposition occurs.
-
-
Purity of Intermediate:
-
Cause: Impurities from the first step, particularly unreacted 4-cyanophenol, can interfere with the cyclization.
-
Solution: Ensure the 2-(4-cyanophenoxy)acetonitrile intermediate is thoroughly purified, typically by recrystallization or column chromatography, before proceeding to the cyclization step.
-
-
Cysteamine Quality:
-
Cause: Cysteamine hydrochloride is typically used as the source of 2-aminoethanethiol. It is a stable salt. The free base is prone to oxidation, forming a disulfide, which is unreactive in this cyclization.
-
Solution: Use high-quality cysteamine hydrochloride. It is generally not necessary to free-base it prior to the reaction as the strong acid catalyst will protonate the amine in situ.
-
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
Welcome to the technical support center for 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming solubility issues with this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the likely solubility characteristics of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile?
Based on its chemical structure, which includes a phenoxy ring, a dihydrothiazole ring, and a nitrile group, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile is predicted to be a hydrophobic molecule with low intrinsic aqueous solubility. The presence of a nitrogen atom in the dihydrothiazole ring suggests that the compound is likely a weak base. This means its solubility may be influenced by the pH of the aqueous buffer.
Q2: I'm seeing precipitation when I dilute my DMSO stock solution of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile into my aqueous buffer. What is happening?
This is a common issue for poorly soluble compounds. When a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is diluted into an aqueous buffer, the solvent environment abruptly changes from primarily organic to primarily aqueous.[1][2] This can cause the compound to crash out of solution as it is no longer soluble at that concentration in the aqueous environment.
Q3: What are the main strategies I can use to improve the solubility of this compound in my experiments?
There are several established methods to enhance the aqueous solubility of poorly soluble compounds.[3] The most common and effective strategies include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[1][2][4]
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, which is generally more soluble than the neutral form.[][6][7]
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.[8][9][10]
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes with the compound, thereby increasing its apparent solubility.[11][12][13][14]
The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration of the compound and the tolerance of your biological system to the solubilizing agents.
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Compound Precipitation Upon Dilution of Stock Solution
Underlying Cause: The aqueous buffer cannot support the solubility of the compound at the desired concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Assess Co-Solvent Tolerance: Determine the maximum percentage of your organic stock solvent (e.g., DMSO) that your experimental system can tolerate without adverse effects. Many cell-based assays can tolerate up to 0.5-1% DMSO.
-
Optimize Co-Solvent Concentration: If your system allows, you can increase the proportion of the co-solvent in your final aqueous buffer.[1][2][4] Prepare a series of buffers with increasing concentrations of the co-solvent (e.g., 1%, 2%, 5% DMSO) and test the solubility of your compound.
-
Employ Surfactants: If increasing the co-solvent is not an option, consider adding a biocompatible surfactant to your buffer. Surfactants form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[8][9][10]
-
Recommended Surfactants: Polysorbates (e.g., Tween® 80) and polyethylene glycol-based surfactants (e.g., Solutol® HS-15) are commonly used.[10]
-
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[11][12][13][14]
-
Investigate pH-Dependent Solubility: Since 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile is likely a weak base, its solubility should increase in acidic conditions where the dihydrothiazole nitrogen is protonated.[][6][7]
Issue 2: Inconsistent Results or Loss of Compound Activity
Underlying Cause: The solubilization method may be affecting the stability or biological activity of the compound.
Troubleshooting Steps:
-
Assess Compound Stability: The thiazoline ring in your compound could be susceptible to hydrolysis, especially at extreme pH values.[16] It is crucial to assess the stability of your compound under the chosen solubilization conditions. This can be done using techniques like HPLC to monitor for degradation products over time.
-
Evaluate Excipient Compatibility: The chosen solubilizing agent (co-solvent, surfactant, or cyclodextrin) could potentially interfere with your assay or interact with your compound in a way that alters its activity. Always run appropriate vehicle controls in your experiments.
-
Consider the Order of Addition: When preparing your final solution, the order of mixing can be critical. A common practice is to add the concentrated stock solution to the buffer containing the solubilizing agent while vortexing to ensure rapid and uniform dispersion.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent
-
Weigh out a precise amount of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile.
-
Dissolve the compound in a minimal amount of a suitable water-miscible organic solvent such as DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM).[1][2]
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
-
Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[17][18]
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
Plot the measured solubility as a function of pH to determine the optimal pH range for solubilization.
Protocol 3: Solubilization with Surfactants
-
Prepare a stock solution of a biocompatible surfactant (e.g., 10% w/v Tween® 80 in water).
-
Prepare your aqueous buffer and add the surfactant stock solution to achieve the desired final surfactant concentration (typically in the range of 0.1% to 2% w/v).
-
While vortexing the surfactant-containing buffer, slowly add the concentrated organic stock solution of your compound to reach the desired final concentration.
-
Visually inspect the solution for any signs of precipitation.
Protocol 4: Solubilization with Cyclodextrins
-
Prepare a stock solution of a suitable cyclodextrin (e.g., 20% w/v HP-β-CD in water).
-
Prepare your aqueous buffer and add the cyclodextrin stock solution to achieve the desired final cyclodextrin concentration.
-
While vortexing the cyclodextrin-containing buffer, slowly add the concentrated organic stock solution of your compound.
-
Allow the solution to equilibrate for a short period to facilitate the formation of the inclusion complex.
Data Summary and Recommendations
| Solubilization Method | Typical Concentration Range | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | <5% v/v in final solution | Simple and widely used.[1][2][4] | Potential for cellular toxicity at higher concentrations.[2] |
| pH Adjustment | Dependent on pKa and intrinsic solubility | Can significantly increase solubility for ionizable compounds.[][6][7] | May affect compound stability or not be compatible with biological pH.[7] |
| Surfactants (e.g., Tween® 80) | 0.1 - 2% w/v | Effective at low concentrations.[8][9][10] | Can interfere with some assays and may have cellular toxicity.[19] |
| Cyclodextrins (e.g., HP-β-CD) | 1 - 10% w/v | Generally well-tolerated and effective.[11][12][13][14] | Can be more expensive and may alter compound bioavailability in vivo.[11] |
Recommendation Pathway:
Sources
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. bepls.com [bepls.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Cyclodextrins in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 13. Cyclodextrins: Their Future in Drug Formulation and Delivery - ProQuest [proquest.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. researchgate.net [researchgate.net]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile stability issues and degradation products.
Welcome to the technical support resource for 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound and its potential degradation products.
Introduction
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile is a heterocyclic compound with potential applications in pharmaceutical research. Understanding its stability profile is critical for the development of robust analytical methods, formulation design, and ensuring the quality and safety of any potential drug product. This guide provides a comprehensive overview of the potential stability issues and degradation pathways based on the chemical nature of its functional groups: a 2-thiazoline (4,5-dihydro-1,3-thiazole) ring, a phenoxy ether linkage, and an acetonitrile moiety.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile?
A1: Based on its chemical structure, the primary degradation pathways are expected to be:
-
Hydrolysis of the 2-thiazoline ring: This is a significant point of lability, particularly under acidic conditions, which can lead to ring opening.[1][2] The 2-thiazoline ring is generally more stable in neutral solutions.[1]
-
Oxidation of the 2-thiazoline ring: The dihydrothiazole ring can be oxidized to the more stable aromatic thiazole.[3][4][5] More aggressive oxidation can lead to ring cleavage and the formation of sulfonic acids.[3][4]
-
Hydrolysis of the acetonitrile group: The nitrile group can undergo hydrolysis to form an acetamide intermediate, which can be further hydrolyzed to a carboxylic acid under both acidic and basic conditions.[6][7][8][9]
Q2: Is the phenoxy ether linkage a stability concern?
A2: The phenoxy ether linkage is generally stable under typical pharmaceutical stress conditions. Cleavage of this bond would likely require harsh conditions that would have already degraded other parts of the molecule.[10][11]
Q3: What are the expected major degradation products?
A3: The major anticipated degradation products include:
-
Hydrolytic Degradants:
-
N-(2-mercaptoethyl)-2-(4-cyanomethoxyphenoxy)acetamide (from thiazoline ring opening).
-
2-(4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy)acetamide (from nitrile hydrolysis).
-
2-(4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy)acetic acid (from complete nitrile hydrolysis).
-
-
Oxidative Degradants:
-
2-[4-(1,3-Thiazol-2-yl)phenoxy]acetonitrile (oxidation of the thiazoline ring).
-
Q4: How should I store 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile to minimize degradation?
A4: To minimize degradation, it is recommended to store the compound in a cool, dry place, protected from light and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation. For solutions, using a buffered system at a neutral pH is advisable to minimize hydrolytic degradation of the thiazoline ring.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimental work with 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Appearance of a new peak with a shorter retention time in HPLC analysis of an acidic solution. | Acid-catalyzed hydrolysis of the 2-thiazoline ring. | The thiazoline ring is known to be susceptible to acid-catalyzed hydrolysis, leading to ring-opening.[1][2] The resulting N-acyl amino thiol is more polar and would likely elute earlier in a reverse-phase HPLC system. To confirm, neutralize the sample and re-inject. The peak should not increase further. Consider using a neutral pH buffer for your analytical method and sample preparation. |
| A new peak appears in the chromatogram after exposure to air or a mild oxidizing agent. | Oxidation of the 2-thiazoline ring to a thiazole. | The dihydrothiazole ring can be readily oxidized to the corresponding aromatic thiazole.[3][4][5] This new peak may have a different retention time. To verify, you can intentionally oxidize a sample with a mild oxidant like manganese dioxide and compare the chromatograms. Store samples under an inert atmosphere to prevent this. |
| Loss of parent compound peak and appearance of a more polar peak in a basic solution over time. | Base-catalyzed hydrolysis of the acetonitrile group. | The nitrile group can be hydrolyzed to a carboxylic acid via an amide intermediate under basic conditions.[6][7][8][9] The resulting carboxylate will be more polar. To investigate, adjust the pH of the sample to acidic and observe if the retention time of the new peak changes, which would be expected for a carboxylic acid. |
| Multiple degradation peaks are observed after photostability testing. | Photodegradation of the molecule. | The phenoxy moiety can be susceptible to photochemical degradation.[12][13] It is also possible that the thiazoline ring undergoes photo-oxidation. Conduct photostability studies with appropriate dark controls to confirm that the degradation is light-induced. |
| Inconsistent analytical results or loss of compound from stock solutions. | General instability in the chosen solvent or storage conditions. | The compound may be degrading in solution. Prepare fresh stock solutions daily. If using aqueous solutions, ensure the pH is controlled. For long-term storage, consider storing solutions at low temperatures (-20°C or -80°C) and protected from light. |
Proposed Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile under different stress conditions.
Caption: Proposed hydrolytic degradation pathways.
Caption: Proposed oxidative degradation pathways.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base stressed samples), and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Analyze the samples by HPLC-UV and HPLC-MS to identify and characterize the degradation products.
Proposed Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation Rationale: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile and its degradation products. The specificity will be demonstrated by the separation of the parent compound from all degradation products formed during the forced degradation studies.
Summary of Potential Degradation Products and Analytical Signatures
| Degradation Product | Formation Condition | Expected Analytical Signature (LC-MS) |
| 2-[4-(1,3-Thiazol-2-yl)phenoxy]acetonitrile | Oxidation | [M+H]⁺ ion two mass units lower than the parent compound. |
| 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy)acetamide | Hydrolysis (mild) | [M+H]⁺ ion 18 mass units higher than the parent compound. |
| 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy)acetic acid | Hydrolysis (strong) | [M+H]⁺ ion 19 mass units higher than the parent compound. |
| N-(2-mercaptoethyl)-2-(4-cyanomethoxyphenoxy)acetamide | Acid Hydrolysis | [M+H]⁺ ion 18 mass units higher than the parent compound, with a distinct fragmentation pattern indicating the opened ring. |
References
-
Aitken, R. A., Armstrong, D. P., Galt, R. H. B., & Mesher, S. T. E. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (6), 935-944. [Link]
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Martin, R. B., Lowey, S., Elson, E. L., & Edsall, J. T. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Journal of the American Chemical Society, 81(19), 5089-5095. [Link]
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Aitken, R. A., Armstrong, D. P., Galt, R. H. B., & Mesher, S. T. E. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Sci-Hub. [Link]
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Wang, Y., et al. (2013). The conversion of thiazolines to thiazoles by MnO2 oxidation. Tetrahedron Letters, 54(15), 1937-1939. [Link]
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Trani, A., et al. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(3), 269-278. [Link]
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Aitken, R. A., Armstrong, D. P., Galt, R. H. B., & Mesher, S. T. E. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). RSC Publishing. [Link]
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Al-Far, A. R. (2005). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 105(8), 2871-2924. [Link]
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Martin, R. B., & Hedrick, R. (1962). Hydrolysis of 2-Substituted Δ2-Thiazolines. Journal of the American Chemical Society, 84(1), 106-109. [Link]
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Martin, R. B., Lowey, S., Elson, E. L., & Edsall, J. T. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Journal of the American Chemical Society. [Link]
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Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]
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Dash, A. C., & Dash, N. (1988). kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions, (2), 291-295. [Link]
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He, J., & Cui, T. (2017). Degradation of Diphenyl Ether in Sphingobium phenoxybenzoativorans SC_3 Is Initiated by a Novel Ring Cleavage Dioxygenase. Applied and Environmental Microbiology, 83(10), e00104-17. [Link]
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Chrobak, E., et al. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 25(24), 5945. [Link]
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Wikipedia. (n.d.). Thiazoline. [Link]
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Neto, B. A. D., et al. (2014). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. Journal of the Brazilian Chemical Society, 25(8), 1493-1503. [Link]
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Durst, H. D., et al. (2008). Synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Defense Technical Information Center. [Link]
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Singh, S., et al. (2013). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences, 75(3), 306-311. [Link]
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D'Amico, L., et al. (2022). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules, 27(19), 6296. [Link]
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King, D. T., & Franz, R. M. (1995). Development of an HPLC Stability‐Indicating Assay for 1‐(2‐Thienylethyl)‐4‐imidazoline‐2‐thione. Journal of Liquid Chromatography, 18(15), 3025-3037. [Link]
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Singh, S., et al. (2013). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. [Link]
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Patel, P. N., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 76(6), 527-533. [Link]
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Jogia, H., et al. (2016). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 84(3), 454-469. [Link]
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Gaba, M., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials, 14(16), 4578. [Link]
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Catalkaya, E. C., & Kargi, F. (2007). Photochemical Degradation and Mineralization of Phenol: A Comparative Study. Journal of Environmental Management, 85(4), 896-903. [Link]
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Al-Amer, W. F., et al. (2021). Photochemical Degradation of Polybrominated Diphenyl Ethers in Micro Photo-Reactor. Catalysts, 11(1), 114. [Link]
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Liu, Y., et al. (2018). Catalytic cleavage of C–O linkages in benzyl phenyl ether assisted by microwave heating. RSC Advances, 8(3), 1337-1344. [Link]
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Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
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Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
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Science.gov. (n.d.). forced degradation study: Topics. [Link]
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Li, Y., & Liu, D. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]
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Li, D., et al. (2019). Degradation of dichloroacetonitrile by a UV/peroxymonosulfate process: modeling and optimization based on response surface methodology (RSM). RSC Advances, 9(4), 2111-2119. [Link]
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Clark, J. (2015). hydrolysis of nitriles. Chemguide. [Link]
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Washabaugh, M. W., & Jencks, W. P. (1992). Mechanism of hydrolysis of a thiazolium ion: General acid-base catalysis of the breakdown of the tetrahedral addition intermediate. Bioorganic Chemistry, 20(4), 296-312. [Link]
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Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
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Gao, Y., et al. (2022). Degradation pathways and kinetics of chloroacetonitriles by UV/persulfate in the presence of bromide. Science of The Total Environment, 838(Pt 1), 155373. [Link]
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Kesi, M. D., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 868. [Link]
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An, D., et al. (2017). Degradation Kinetics and Pathways of Haloacetonitriles by the UV/Persulfate Process. Environmental Science & Technology, 51(3), 1734-1742. [Link]
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Zhang, J., et al. (2018). Characterization of degradation products and process-related impurity of sutezolid by liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 159, 34-42. [Link]
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Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1097-1105. [Link]
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Khan Academy. (n.d.). Acid and base catalyzed formation of hydrates and hemiacetals (video). [Link]
-
The Organic Chemistry Tutor. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis [Video]. YouTube. [Link]m2q2Y)
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Optimizing reaction conditions for the synthesis of thiazoline rings.
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of thiazoline rings. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist you in your experimental work. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you navigate the common challenges in thiazoline synthesis.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common methods for synthesizing thiazoline rings?
A1: The most prevalent methods for thiazoline synthesis include the Hantzsch synthesis and the Gabriel synthesis. The Hantzsch synthesis involves the condensation of α-haloketones with thioamides.[1][2][3] The Gabriel synthesis utilizes the cyclization of acylaminocarbonyl compounds with a sulfur source like phosphorus pentasulfide.[4][5] Another common approach is the condensation of β-amino thiols with carboxylic acids or their derivatives.[6][7]
Q2: My Hantzsch thiazoline synthesis is resulting in a low yield. What are the most common contributing factors?
A2: Low yields in the Hantzsch synthesis can often be attributed to several factors. The purity of your starting materials, particularly the α-haloketone and thioamide, is critical.[8] Additionally, reaction conditions such as temperature, solvent, and reaction time play a significant role.[9][10] Side reactions, such as the formation of isomeric products, can also reduce the yield of the desired thiazoline.[8][11]
Q3: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
A3: The formation of multiple products often indicates competing reaction pathways. In the Hantzsch synthesis, acidic conditions can lead to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-aminothiazole.[8][11] Running the reaction under neutral or basic conditions can often favor the formation of the desired product.[8] Careful control of the reaction temperature and stoichiometry of the reactants can also minimize the formation of byproducts.[8] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial for identifying the formation of multiple products early on.[8]
Q4: What are the best solvents for thiazoline synthesis?
A4: The choice of solvent is highly dependent on the specific reaction. For the Hantzsch synthesis, polar solvents like methanol or ethanol are commonly used.[2][12] More recently, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has been shown to be an excellent solvent and promoter for thiazoline synthesis due to its high hydrogen bonding donor ability and low nucleophilicity.[1][13][14] Glycerin has also been explored as a recyclable and environmentally friendly reaction medium.[15] For syntheses involving cysteine derivatives and nitriles, aqueous buffer solutions are often employed.[16]
Q5: How can I avoid racemization when synthesizing chiral thiazolines?
A5: Racemization, particularly at the C4 position, can be a significant issue when synthesizing chiral thiazolines, especially from cysteine derivatives. The choice of reagents and reaction conditions is critical. For instance, when using α,α-difluoroalkylamines to convert amino thiols to thiazolines, the addition of a base like triethylamine after the addition of the difluoroalkylamine is essential to prevent racemization of the carbon bearing the carboxylate group.[6][14] Molybdenum-catalyzed cyclization of cysteine-containing polypeptides has also been shown to proceed with minimal epimerization.[16]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Yield | Impure Starting Materials: α-haloketones can degrade over time, and thioamides can contain impurities that inhibit the reaction. 2-Aminothiophenol is particularly susceptible to oxidation, forming a disulfide dimer.[8] | Verify Purity: Confirm the purity of your starting materials using techniques like NMR or melting point analysis. Use freshly purified reagents whenever possible.[8] |
| Inefficient Heat Transfer: On a larger scale, poor heat distribution can lead to localized hot spots or insufficient heating, causing side reactions or incomplete conversion.[17] | Optimize Heating and Mixing: Use a reactor with efficient overhead stirring to ensure homogenous mixing and temperature. Monitor the internal reaction temperature with a probe and adjust the heating rate for controlled temperature increase.[17] | |
| Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield. | Systematic Optimization: Perform small-scale optimization experiments to determine the ideal temperature, time, and solvent for your specific substrates. Refer to literature for similar transformations to guide your starting conditions.[18][19] | |
| Formation of Multiple Products (Side Reactions) | Isomer Formation (Hantzsch Synthesis): Acidic conditions can promote the formation of the undesired 2-imino-2,3-dihydrothiazole isomer.[8][11] | Control pH: Conduct the reaction under neutral or basic conditions to favor the formation of the 2-aminothiazole product.[8] |
| Side Reactions of Starting Materials: Highly reactive starting materials can undergo self-condensation or other side reactions. | Controlled Addition: Add the more reactive reagent slowly to the reaction mixture to maintain a low concentration and minimize side reactions. | |
| Over-oxidation: In syntheses where a subsequent oxidation step is required to form a thiazole from a thiazoline, harsh oxidizing agents can lead to undesired byproducts. | Mild Oxidation: Employ milder oxidizing agents. For example, a protocol using an alkaline salt and air has been developed for the oxidation of thiazolines to thiazoles.[20] | |
| Difficult Product Purification | Contamination with Triphenylphosphine Oxide (Mitsunobu Reaction): When using Mitsunobu conditions for cyclization, separating the thiazoline product from triphenylphosphine oxide (Ph3PO) can be challenging.[6] | Alternative Purification: Consider alternative purification methods such as chromatography on a different stationary phase or crystallization from a different solvent system. |
| Water-Soluble Products: Some thiazoline derivatives are highly polar and soluble in water, making extraction difficult. | Lyophilization or Salting Out: If your product is water-soluble, consider removing the aqueous solvent by lyophilization. Alternatively, adding a salt to the aqueous layer can decrease the solubility of your product, facilitating extraction. | |
| Contamination with Thionating Reagent Byproducts: When using Lawesson's reagent or P4S10, purification of the final product can be problematic due to the formation of phosphorus-containing byproducts.[21] | Alternative Thionating Reagents: Consider using a P2S5-Py2 complex, which can allow for the isolation of pure thiazolium salts by simple filtration.[21] |
Experimental Protocols
Protocol 1: Hantzsch Thiazole Synthesis
This protocol is a general procedure for the synthesis of 2-amino-4-phenylthiazole.[2]
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Stir bar
-
20 mL scintillation vial
-
100 mL beaker
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2][8]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[2][8]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[2][8]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[2][8]
-
Filter the resulting precipitate through a Buchner funnel.[2][8]
-
Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.[2][8]
Protocol 2: Synthesis of Thiazolines from Cysteine Derivatives and Nitriles
This protocol describes a general method for the condensation of cysteine derivatives with nitriles.[16]
Materials:
-
Cysteine methyl ester hydrochloride
-
Aryl nitrile
-
Phosphate buffer (pH adjusted as needed)
-
Methanol or Isopropanol/water mixture
-
Base (e.g., DBU)
-
Oxidizing agent (e.g., BrCCl₃)
Procedure:
-
Dissolve the cysteine methyl ester hydrochloride and the aryl nitrile in a suitable solvent system, such as methanol or an isopropanol/aqueous buffer mixture.[16]
-
Adjust the pH of the reaction mixture as needed. For some reactions, a phosphate buffer at a specific pH is optimal.[14][18]
-
Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.
-
Upon completion of the condensation to form the thiazoline, proceed to the oxidation step if the corresponding thiazole is the target compound.
-
Add a base, such as DBU, followed by an oxidizing agent like BrCCl₃, to the reaction mixture.[16]
-
After the oxidation is complete, work up the reaction by quenching any remaining reagents and extracting the product into an organic solvent.
-
Purify the final product by column chromatography or recrystallization.[16]
Visualizing Reaction Mechanisms and Workflows
Hantzsch Thiazole Synthesis Mechanism
The following diagram illustrates the key steps in the Hantzsch thiazole synthesis.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to diagnosing and resolving low-yield issues in thiazoline synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- Recent advances in the synthesis and utility of thiazoline and its deriv
- Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Advances.
- synthesis of thiazoles. (2019). YouTube.
- Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. (2024). PubMed.
- Total Synthesis of Micrococcin P1 through Scalable Thiazole Forming Reactions of Cysteine Derivatives and Nitriles. (2020). Organic Letters.
- Technical Support Center: Scale-Up Synthesis of Thiazoline Analogs. (n.d.). Benchchem.
- Overview of the Chemistry of 2-Thiazolines. (n.d.). Chemical Reviews.
- Synthesis of thiazoline and thiazole derivatives. (n.d.).
- Thiazoline synthesis. (n.d.). Organic Chemistry Portal.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Thiazoles and Bisthiazoles. (n.d.). Encyclopedia.pub.
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (n.d.). MDPI.
- Reaction mechanism of Hantzsch thiazole synthesis. (n.d.).
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Glycerin as alternative solvent for the synthesis of Thiazoles. (2011).
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). NIH.
- One-Pot Thiazoline Synthesis. (2017). ChemistryViews.
- Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (n.d.).
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Optimization of reaction conditions. [a]. (n.d.).
- Optimization of the reaction conditions a. (n.d.).
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent advances in the synthesis and utility of thiazoline and its deriv
- Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
- Thiazoline – Knowledge and References. (n.d.). Taylor & Francis.
- Thiazoline Ring Formation from 2- Methylcysteines and 2-Halomethylalanines. (n.d.).
- Troubleshooting low yield in the synthesis of thiazole compounds. (n.d.). Benchchem.
- Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Advances.
- A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (2024). ChemRxiv.
- Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. (n.d.).
- Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (n.d.).
- Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Deriv
- Robinson–Gabriel thiazole synthesis. (n.d.).
- Metal Mediated Synthesis of 2‐thiazolines: Access to Regio‐ and Stereoselective N,S‐heterocycles. (2021).
Sources
- 1. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. Thiazoles and Bisthiazoles | Encyclopedia MDPI [encyclopedia.pub]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-Pot Thiazoline Synthesis - ChemistryViews [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acgpubs.org [acgpubs.org]
- 16. pubs.acs.org [pubs.acs.org]
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- 19. mdpi.com [mdpi.com]
- 20. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. utoronto.scholaris.ca [utoronto.scholaris.ca]
Troubleshooting unexpected side reactions in the synthesis of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile.
Technical Support Center: Synthesis of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
Welcome to the technical support resource for the synthesis of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common and unexpected side reactions encountered during this multi-step synthesis. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
Overview of the Synthetic Pathway
The synthesis of the target molecule is typically approached via a two-step process. Understanding this pathway is the first step in diagnosing potential issues.
-
Step A: Thiazoline Formation. The synthesis of the key intermediate, 4-(4,5-dihydro-1,3-thiazol-2-yl)phenol, is achieved by the condensation of 4-hydroxybenzonitrile with cysteamine (2-aminoethanethiol).
-
Step B: Williamson Ether Synthesis. The phenolic intermediate is then alkylated using chloroacetonitrile in the presence of a base to yield the final product.
Each of these steps presents a unique set of challenges that can lead to impurities and reduced yields. This guide will address them systematically.
Caption: General two-step synthetic workflow.
Frequently Asked Questions & Troubleshooting Guides
This section is structured to address specific problems you may encounter.
Part 1: Issues in Thiazoline Formation (Step A)
Question 1: My reaction to form the phenol intermediate is sluggish and gives low yields. LC-MS analysis shows unreacted 4-hydroxybenzonitrile and a byproduct with a mass corresponding to a cysteamine dimer. What is happening?
Answer: This is a classic problem involving reagent stability and reaction conditions.
-
Causality - Oxidative Dimerization: Cysteamine's thiol group (-SH) is highly susceptible to oxidation, especially in the presence of air (O₂), which leads to the formation of the disulfide dimer, cystamine. This non-nucleophilic dimer is unreactive in the cyclization reaction, effectively reducing the concentration of your key reagent and stalling the synthesis.
-
Troubleshooting & Protocol:
-
Inert Atmosphere: The most critical control parameter is the exclusion of oxygen. Purge your reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Quality: Use freshly opened or properly stored cysteamine. If the reagent has been stored for a long time, consider purification by distillation before use.
-
Solvent Degassing: Use a degassed solvent to further minimize dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes prior to use.
-
Temperature Control: While heat is required to drive the condensation, excessive temperatures can accelerate oxidative side reactions. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature for your specific setup (typically refluxing in a solvent like ethanol or toluene).
-
Caption: Troubleshooting workflow for low yield in Step A.
Part 2: Issues in Williamson Ether Synthesis (Step B)
Question 2: My final reaction step produces a major byproduct with the same mass as my desired product, but it has a different retention time and NMR spectrum. What is it?
Answer: You are likely observing the formation of a C-alkylated isomer. This is a common side reaction in the alkylation of phenols.
-
Mechanistic Insight (O- vs. C-Alkylation): The phenoxide ion, formed by deprotonating the phenol with a base, is an ambident nucleophile. This means it can react on either the oxygen atom (O-alkylation) to give the desired ether, or on the carbon atoms of the aromatic ring (C-alkylation), typically at the ortho position, to form a carbon-carbon bond.[1] The outcome is highly dependent on the reaction conditions.
-
Factors Influencing Selectivity:
-
Base: Harder bases (like NaOH, KOH) can lead to a higher proportion of C-alkylation. Softer, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) strongly favor O-alkylation.[2]
-
Solvent: Polar aprotic solvents (e.g., DMF, Acetone, Acetonitrile) are known to promote O-alkylation.[3] They solvate the cation of the base, leaving a "naked" and highly reactive phenoxide oxygen.
-
Temperature: Higher temperatures can sometimes increase the amount of the thermodynamically more stable C-alkylated product.
-
| Parameter | Condition for O-Alkylation (Desired) | Condition for C-Alkylation (Side Reaction) | Rationale |
| Base | K₂CO₃, Cs₂CO₃ (weak, soft) | NaOH, KOtBu (strong, hard) | Weaker bases maintain a lower concentration of the free phenoxide, favoring the kinetically preferred O-attack. |
| Solvent | Acetone, DMF, Acetonitrile | Protic solvents (e.g., Ethanol) | Polar aprotic solvents effectively solvate the counter-ion, enhancing the nucleophilicity of the oxygen atom. |
| Temperature | Moderate (e.g., 50-80 °C) | High (>100 °C) | O-alkylation is often the kinetically favored product, while C-alkylation can be thermodynamically favored. |
-
Recommended Protocol for Selective O-Alkylation:
-
Dissolve 1 equivalent of 4-(4,5-dihydro-1,3-thiazol-2-yl)phenol in anhydrous acetone or DMF.
-
Add 1.5-2.0 equivalents of finely ground anhydrous K₂CO₃.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1.1 equivalents of chloroacetonitrile dropwise.
-
Heat the reaction to 60 °C and monitor by TLC/LC-MS until the starting phenol is consumed.
-
Cool, filter off the solids, and concentrate the solvent in vacuo. Purify by column chromatography.
-
Question 3: I've isolated a polar byproduct with a mass that is 40 amu higher than my starting phenol. What could this be?
Answer: This mass increase (+40 amu, corresponding to -H, +CH₂CN) suggests that alkylation may have occurred on the nitrogen atom of the thiazoline ring, forming a quaternary salt.
-
Causality - N-Alkylation: The endocyclic nitrogen of the thiazoline ring is also a nucleophile and can compete with the phenoxide for the electrophilic chloroacetonitrile. This side reaction is more likely if a very strong base is used, which could potentially deprotonate other sites or if the phenoxide formation is slow.
-
Troubleshooting & Mitigation:
-
Stoichiometry: Avoid a large excess of chloroacetonitrile. Use a slight excess (e.g., 1.1 equivalents) to ensure full conversion of the phenol without driving side reactions.
-
Order of Addition: Add the chloroacetonitrile slowly to the pre-formed phenoxide (mixture of phenol and base). This ensures the electrophile preferentially reacts with the more nucleophilic phenoxide.
-
Choice of Base: Stick to moderate bases like K₂CO₃, which are less likely to create conditions favorable for N-alkylation compared to stronger bases.
-
Question 4: My final product appears contaminated with new impurities after workup, showing mass increases of +17 or +18 amu in the mass spectrum.
Answer: This indicates hydrolysis of the nitrile group(s) either on your product or on unreacted chloroacetonitrile.
-
Mechanistic Insight: The cyano group (-C≡N) can be hydrolyzed under either acidic or basic conditions, especially in the presence of water during the reaction or workup.
-
-CN → -CONH₂ (Amide): Addition of one molecule of H₂O results in a mass increase of 18 amu.
-
-CN → -COOH (Carboxylic Acid): Complete hydrolysis results in a mass increase of 17 amu (-CN to -COOH involves the net change of -N+2O-H).
-
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use anhydrous K₂CO₃ and anhydrous solvents.
-
Controlled Workup: When the reaction is complete, quench it carefully. Avoid prolonged exposure to strong aqueous acids or bases. A typical workup involves filtering the inorganic salts, removing the solvent, and then partitioning the residue between a non-polar organic solvent (like ethyl acetate) and water, followed by a brine wash.
-
Purification: If hydrolysis has occurred, the resulting amide and carboxylic acid byproducts are significantly more polar. They can usually be separated from the desired nitrile product by silica gel column chromatography.
-
Validated Protocol: Synthesis of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
This protocol is optimized to minimize the side reactions discussed above.
Part A: Synthesis of 4-(4,5-Dihydro-1,3-thiazol-2-yl)phenol
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzonitrile (1 eq.) and ethanol (degassed, 5 mL per mmol of nitrile).
-
Purge the flask with Argon for 15 minutes.
-
Add cysteamine hydrochloride (1.2 eq.) and triethylamine (1.3 eq.) to the suspension.
-
Heat the mixture to reflux under the Argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the intermediate phenol.
Part B: Synthesis of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
-
To a dry round-bottom flask under an Argon atmosphere, add the 4-(4,5-dihydro-1,3-thiazol-2-yl)phenol (1 eq.) from Part A, anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (10 mL per mmol of phenol).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add chloroacetonitrile (1.1 eq.) dropwise via syringe.[4]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 56-60 °C) for 4-8 hours, monitoring for the disappearance of the starting phenol by TLC.
-
After cooling to room temperature, filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent in vacuo.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or by silica gel column chromatography to yield the pure product.
References
-
Phenoxyacetonitrile | C8H7NO - PubChem. National Center for Biotechnology Information. [Link]
-
Synthesis of 2-aminothiazole and 2-iminiothiazoline derivatives... - ResearchGate. ResearchGate. [Link]
-
4-Hydroxyphenylacetonitrile - Wikipedia. Wikipedia. [Link]
-
Alkylation of phenol: a mechanistic view - PubMed. National Center for Biotechnology Information. [Link]
-
Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols... - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Alkylation of Diphenylamines with Chloroacetonitrile... - ResearchGate. ResearchGate. [Link]
-
Chloroacetonitrile - Organic Syntheses. Organic Syntheses. [Link]
-
Chloroacetonitrile - Synonyms, Suppliers, and more. Molbase. [Link]
Sources
Technical Support Center: Strategies to Mitigate Cytotoxicity of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile in Non-Target Cells
Last Updated: 2026-01-12
Introduction
Welcome to the technical support guide for managing the cytotoxicity of the compound 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with off-target cytotoxicity in their in vitro and in vivo experimental models. As a small molecule inhibitor, this compound holds therapeutic promise, but its utility can be hampered by unintended effects on healthy, non-target cells.
This guide provides a structured approach to troubleshooting and mitigating these cytotoxic effects. We will delve into the potential mechanisms of toxicity, offer detailed experimental protocols to diagnose the issue, and present scientifically-grounded strategies to reduce cytotoxicity, thereby enhancing the therapeutic index of your compound.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Here we address the most common initial questions and concerns regarding the off-target effects of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile.
Q1: We are observing significant cell death in our non-target control cell lines at concentrations where we expect to see on-target effects. What are the likely causes?
A1: Off-target cytotoxicity is a frequent challenge in drug development and can stem from several factors.[1][2] For a heterocyclic compound like 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, the primary suspects are:
-
Interaction with Unintended Biomolecules: The compound may be binding to proteins other than the intended target, triggering unintended signaling pathways that lead to cell death.[3]
-
Metabolic Activation: The compound, which contains a thiazole ring and a phenoxy acetonitrile group, may be metabolized by cellular enzymes, such as cytochrome P450s, into reactive metabolites that are toxic to the cell.[4][5][6][7]
-
Mitochondrial Dysfunction: The compound or its metabolites could be interfering with mitochondrial function, leading to oxidative stress and the initiation of apoptosis.[8][9][10]
-
General Cellular Stress: At higher concentrations, the compound may induce general cellular stress responses that are independent of its primary target.
Q2: How can we quickly determine if the observed cytotoxicity is an on-target or off-target effect?
A2: A key initial experiment is to compare the cytotoxic effects in cells with and without the target protein. This can be achieved through:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in your non-target cells. If the cytotoxicity persists in the absence of the target, it is likely an off-target effect.
-
Overexpression Models: Conversely, in a cell line with low endogenous expression of the target, you can overexpress the target protein. A significant increase in cytotoxicity upon overexpression would suggest an on-target effect.
Q3: What are the most critical initial experiments to characterize the nature of the cytotoxicity?
A3: A multi-pronged approach is recommended to quickly gather informative data:
-
Dose-Response Curve Analysis: Perform a detailed dose-response curve in both target and non-target cells to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. A narrow window between the on-target efficacy and off-target toxicity is problematic.
-
Time-Course Study: Assess cytotoxicity at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of cell death.
-
Apoptosis vs. Necrosis Assay: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). This can provide initial clues about the underlying mechanism.
Part 2: In-Depth Mechanistic Investigation - Troubleshooting Guides
If initial troubleshooting suggests a complex off-target issue, a more profound investigation is warranted. This section provides detailed guides to dissect the underlying mechanisms.
Guide 1: Investigating Metabolic Bioactivation
The chemical structure of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, containing heterocyclic rings, is susceptible to metabolic transformation by cytochrome P450 (CYP) enzymes, which can sometimes lead to the formation of toxic metabolites.[4][5][6][7]
Troubleshooting Steps:
-
Co-incubation with CYP Inhibitors:
-
Rationale: If a CYP enzyme is metabolizing your compound into a toxic byproduct, inhibiting that enzyme should reduce cytotoxicity.
-
Protocol: Co-incubate your non-target cells with 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile and a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) or more specific inhibitors for common isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).
-
Expected Outcome: A significant reduction in cytotoxicity in the presence of a CYP inhibitor points towards metabolic bioactivation as a key issue.
-
-
Use of Metabolically Deficient Cell Lines:
-
Rationale: Some cell lines have very low endogenous expression of key CYP enzymes.
-
Protocol: Compare the cytotoxicity of your compound in a metabolically competent cell line (e.g., HepG2) versus a deficient one (e.g., HEK293).
-
Expected Outcome: Lower cytotoxicity in the deficient cell line would support the metabolic bioactivation hypothesis.
-
Guide 2: Assessing Mitochondrial Dysfunction and Oxidative Stress
Mitochondria are often unintended targets for small molecules, and their disruption can lead to a cascade of events culminating in cell death.[8][9][10][11]
Troubleshooting Steps:
-
Measurement of Reactive Oxygen Species (ROS):
-
Rationale: A common consequence of mitochondrial impairment is the overproduction of ROS.[8]
-
Protocol: Treat non-target cells with your compound and then stain with a fluorescent ROS indicator like CellROX Green or DCFDA. Analyze the fluorescence intensity using flow cytometry or a fluorescence microscope.
-
Expected Outcome: A dose-dependent increase in ROS levels would indicate that your compound is inducing oxidative stress.
-
-
Mitochondrial Membrane Potential (MMP) Assay:
-
Rationale: Disruption of the MMP is an early indicator of mitochondrial dysfunction and a key event in the intrinsic apoptotic pathway.
-
Protocol: Use a potentiometric dye such as JC-1 or TMRE to assess changes in MMP after treatment with your compound.
-
Expected Outcome: A loss of MMP (indicated by a shift in fluorescence) suggests direct or indirect effects on mitochondrial integrity.
-
Guide 3: Elucidating Apoptotic Pathways
Understanding the specific cell death pathway being activated can provide valuable insights for mitigation. The two primary apoptotic pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[12][13][14]
Troubleshooting Steps:
-
Caspase Activity Assays:
-
Rationale: Apoptosis is executed by a family of proteases called caspases.[12][15] Measuring the activity of specific caspases can help delineate the pathway.
-
Protocol: Use fluorogenic or colorimetric substrates to measure the activity of initiator caspases (Caspase-8 for the extrinsic pathway, Caspase-9 for the intrinsic pathway) and executioner caspases (Caspase-3/7).
-
Expected Outcome:
-
Activation of Caspase-8 suggests involvement of the extrinsic pathway.
-
Activation of Caspase-9 points to the intrinsic (mitochondrial) pathway.
-
Activation of Caspase-3/7 is a common downstream event in both pathways.
-
-
-
Western Blot Analysis of Apoptotic Proteins:
-
Rationale: To confirm the caspase activity data and gain more detail.
-
Protocol: Perform western blotting for key apoptotic proteins such as cleaved PARP (a substrate of Caspase-3), Cytochrome c (released from mitochondria in the intrinsic pathway), and members of the Bcl-2 family (e.g., Bax, Bak, Bcl-2).
-
Expected Outcome: An increase in cleaved PARP and cytosolic Cytochrome c would strongly support the involvement of the intrinsic apoptotic pathway.
-
Part 3: Mitigation Strategies - Actionable Solutions
Once you have a better understanding of the cytotoxic mechanism, you can implement strategies to reduce it.
Strategy 1: Chemical Modification and Analogue Synthesis
-
Rationale: If a specific part of the molecule is responsible for the off-target effects (e.g., a reactive moiety), medicinal chemistry efforts can be directed to modify it.[16]
-
Actionable Steps:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues with modifications to the thiazole ring, the phenoxy linker, and the acetonitrile group to identify which parts of the molecule are contributing to cytotoxicity.
-
Metabolic Site Identification: If metabolic bioactivation is confirmed, use in silico prediction tools or experimental methods (e.g., mass spectrometry of metabolites) to identify the site of metabolism. Then, modify the molecule at that position to block or alter metabolism.
-
Strategy 2: Targeted Drug Delivery Systems
-
Rationale: Encapsulating the drug in a delivery vehicle that specifically targets the desired cells can significantly reduce its exposure to non-target cells.[17][18][19][20][21]
-
Actionable Steps:
-
Liposomal Formulation: Encapsulate 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile in liposomes. To enhance targeting, the liposome surface can be decorated with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on the target cells.
-
Nanoparticle Conjugation: Covalently link the compound to nanoparticles that are designed to accumulate in the target tissue through passive (the Enhanced Permeability and Retention effect) or active targeting.[20]
-
Strategy 3: Co-administration with Cytoprotective Agents
-
Rationale: If the cytotoxicity is mediated by a specific mechanism like oxidative stress, co-administering an agent that counteracts this effect can be beneficial.
-
Actionable Steps:
-
Antioxidant Co-treatment: If oxidative stress is a major contributor, test the co-administration of an antioxidant like N-acetylcysteine (NAC) to see if it can rescue the non-target cells from cytotoxicity.
-
Caspase Inhibitors: While not a therapeutic solution for in vivo use, using pan-caspase inhibitors (e.g., Z-VAD-FMK) in your in vitro experiments can confirm that the observed cell death is caspase-dependent and help to further dissect the pathway.
-
Part 4: Experimental Protocols and Data Visualization
Protocol 1: Standard Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[22][23]
-
Cell Seeding: Seed non-target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile in culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Summary Table
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | Primary Cytotoxic Mechanism |
| Target Cell Line A | 1.5 | 0.8 | On-target Apoptosis |
| Non-Target Cell Line B | 15 | 8 | Mitochondrial Dysfunction |
| Non-Target Cell Line C | >50 | >50 | Not significantly cytotoxic |
Visualizations
Workflow for Investigating Off-Target Cytotoxicity
Caption: Troubleshooting workflow for off-target cytotoxicity.
Intrinsic Apoptosis Pathway
Caption: Simplified intrinsic apoptosis signaling cascade.
References
- Activation and role of caspases in chemotherapy-induced apoptosis. PubMed.
- What are some advantages of using targeted drug delivery?. Patsnap Synapse.
- The Impacts of Utilizing Smart Drugs for Targeted Drug Delivery. Longdom Publishing.
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- Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy. PMC.
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- CYTOCHROME P450 ACTIVATION OF ARYLAMINES AND HETEROCYCLIC AMINES. Scilit.
- Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Design & Outsourcing.
- Oxidative stress. Mitologics.
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- Mitochondrial Oxidative Stress—A Causative Factor and Therapeutic Target in Many Diseases. PMC - PubMed Central.
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- In Vitro Cytotoxicity. ResearchGate.
- Activation of caspase-8 during drug-induced apoptosis independent of... ResearchGate.
- Cytotoxicity Assays: How We Test Cell Viability. YouTube.
- Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. PMC.
- Accelerated Cytotoxicity Mechanism Screening Using Drug Metabolising Enzyme Modulators. Bentham Science Publisher.
- Empowering drug off-target discovery with metabolic and structural analysis. PMC.
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- Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central.
- Off-target activity – Knowledge and References. Taylor & Francis.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
- Curated and Structure-Based Drug–Target Interactions Improve Underprediction of Drug Side Effects in Network Models. ACS Publications.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.
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- Update on in vitro cytotoxicity assays for drug development. ResearchGate.
- Therapeutic drug monitoring of antimetabolic cytotoxic drugs. PMC - NIH.
- (PDF) Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate.
- In-vitro cytotoxicity demonstrated by compounds 4a-g, 5a-d against EGFR... ResearchGate.
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PMC - NIH.
- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH.
- Title: Disulfiram inhibition of cyanide formation after acetonitrile poisoning Authors. Biblio.
- [Toxicology of acetonitrile]. PubMed.
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed.
- Acetonitrile ingestion: Delayed onset of cyanide poisoning due to concurrent ingestion of acetone. ResearchGate.
- Acetonitrile. ResearchGate.
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Technical Support Center: Enhancing the Bioavailability of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
Introduction Welcome to the technical support center for 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. The inherent structural characteristics of this molecule—a phenoxy-acetonitrile scaffold linked to a dihydro-thiazole heterocycle—suggest potential challenges in achieving optimal oral bioavailability, likely stemming from poor aqueous solubility and potential metabolic instability.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. Our goal is to equip you with the foundational knowledge and practical protocols to systematically enhance the systemic exposure of your compound.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What is bioavailability and why is it a critical parameter for a compound like this?
Answer: Bioavailability, often denoted as 'F', is the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[3] For orally administered drugs, it is a crucial pharmacokinetic parameter that determines the therapeutic efficacy and required dosage.[4] A compound with low bioavailability may require higher doses to achieve the desired therapeutic effect, which can lead to increased risks of toxicity and variable clinical outcomes.[3] For a molecule like 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, which likely exhibits poor water solubility, achieving adequate bioavailability is a primary challenge in its development.[5]
Q2: What are the primary factors that likely limit the bioavailability of this specific compound?
Answer: Based on its chemical structure, the primary limiting factors are likely:
-
Poor Aqueous Solubility: The aromatic phenoxy group and the heterocyclic system contribute to its lipophilicity, which often results in low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a common issue for over 40% of new chemical entities.[3] Inadequate dissolution is a major rate-limiting step for absorption.
-
First-Pass Metabolism: The thiazole ring and other parts of the molecule can be susceptible to metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver.[6] This "first-pass effect" can significantly reduce the amount of active drug reaching systemic circulation.[7]
-
Low Membrane Permeability: While the compound's lipophilicity might suggest good membrane permeability, other factors such as molecular size and hydrogen bonding capacity can influence its ability to cross the intestinal epithelium.[8]
dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Key physiological barriers affecting oral bioavailability.
Part 2: Troubleshooting Guide - Formulation & Experimental Issues
Q3: My compound has very low aqueous solubility (<10 µg/mL). How can I design a formulation for in vivo studies?
Answer: Low aqueous solubility is a common and significant hurdle. A multi-pronged approach is recommended. You should start with simpler methods and progress to more complex formulations if needed.
Step 1: Simple Vehicle Screening Before moving to advanced formulations, screen simple aqueous vehicles containing co-solvents or surfactants. This is often sufficient for early-stage preclinical studies.[9]
-
Co-solvents: Use solvents like PEG 400, propylene glycol, or ethanol to increase solubility. A common vehicle might be 10% DMSO, 40% PEG 400, and 50% water.
-
Surfactants: Agents like Tween® 80 or Cremophor® EL can form micelles to solubilize the compound. A typical formulation could be 5-10% Solutol® HS 15 in saline.
Step 2: Particle Size Reduction If simple vehicles are insufficient, reducing the particle size can dramatically increase the surface area available for dissolution.[5][9]
-
Micronization: Milling techniques can reduce particle size to the micron range (2-5 µm).[10] This is a well-established method.
-
Nanonization: Creating a nanosuspension (particle size 100-250 nm) via methods like high-pressure homogenization or media milling can further enhance dissolution rates significantly.[10][11]
Step 3: Advanced Formulations For compounds with persistent solubility issues, more advanced strategies are necessary.
| Technique | Mechanism of Action | Pros | Cons | Reference |
| Solid Dispersions | The drug is dispersed in an amorphous state within a hydrophilic polymer matrix (e.g., HPMC, PVP). | Significantly improves dissolution rate and extent. | Can be physically unstable (recrystallization). | [11][12] |
| Lipid-Based Systems (SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract. | Enhances solubility and can utilize lymphatic absorption, bypassing the liver. | Can be complex to formulate and requires careful excipient selection. | [8][10][13] |
| Cyclodextrin Complexation | The drug molecule is encapsulated within a cyclodextrin ring, creating a soluble complex. | Effective for many molecules; improves stability. | Limited by drug size and binding affinity; can be costly. | [8][10] |
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12];
} enddot Caption: Decision workflow for addressing poor aqueous solubility.
Q4: My in vitro permeability assay (e.g., PAMPA, Caco-2) shows low permeability. What does this mean and how can I address it?
Answer: Low in vitro permeability suggests that even if the compound dissolves, it may struggle to pass through the intestinal wall into the bloodstream.[14] This is characteristic of BCS Class III and IV compounds.[8]
-
Interpretation:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This model assesses passive diffusion. Low permeability here indicates a fundamental challenge in crossing a lipid bilayer.[14]
-
Caco-2 Cell Assay: This model uses a monolayer of human colon adenocarcinoma cells and can assess both passive diffusion and active transport, including efflux by transporters like P-glycoprotein (P-gp).[14] Low permeability in a Caco-2 assay, especially if the efflux ratio is high, may indicate the compound is a substrate for efflux pumps.
-
-
Troubleshooting Strategies:
-
Use of Permeation Enhancers: Certain excipients can transiently open tight junctions between intestinal cells or fluidize the cell membrane to enhance absorption.[15] However, their use must be carefully evaluated for safety.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic transport, which is an alternative absorption pathway that bypasses the liver's first-pass metabolism.[9][12]
-
Prodrug Approach: This is a more advanced chemical modification strategy. An inactive, more permeable "prodrug" is designed to be absorbed and then converted into the active parent drug in vivo.[8] For example, adding an ester moiety can increase lipophilicity and permeability, which is then cleaved by endogenous esterases.
-
Q5: I conducted an in vivo PK study in rats and the oral bioavailability is very low (<5%), but the compound is soluble in the formulation. What's the likely cause?
Answer: When formulation-related solubility issues are ruled out, very low oral bioavailability points strongly towards two possibilities: poor permeability or, more commonly, high first-pass metabolism.[7]
-
Diagnostic Steps:
-
Review In Vitro Data: Re-examine your Caco-2 permeability and in vitro metabolism data (if available from liver microsomes or hepatocytes). High clearance in microsomes would strongly suggest metabolism is the issue.
-
Conduct an IV Bolus PK Study: An intravenous (IV) pharmacokinetic study is essential.[7] By comparing the Area Under the Curve (AUC) from oral (PO) and IV administration (AUCPO vs. AUCIV), you can calculate absolute bioavailability (F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100). A high systemic clearance observed after IV dosing confirms rapid elimination, likely via metabolism.[16]
-
Metabolite Identification: Analyze plasma and urine samples from the in vivo study to identify major metabolites. The presence of a thiazole ring suggests potential S-oxidation or epoxidation catalyzed by CYPs.[6]
-
-
Mitigation Strategies:
-
Inhibition of Metabolism: Co-dosing with a known CYP inhibitor (e.g., ketoconazole for CYP3A4) in preclinical studies can help confirm if metabolism is the primary barrier. This is a diagnostic tool, not a therapeutic strategy.
-
Structural Modification (Medicinal Chemistry): If metabolism is confirmed, the most effective long-term solution is to modify the chemical structure to block the metabolic "soft spot." This is a key activity in the lead optimization phase of drug discovery.
-
Part 3: Key Experimental Protocols
Protocol 1: Preparation of a Nanosuspension via High-Pressure Homogenization
This protocol provides a general method to increase the dissolution rate of your compound by reducing its particle size to the nanometer scale.[3]
Materials:
-
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile (Compound)
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
-
High-Pressure Homogenizer (e.g., Avestin EmulsiFlex, Microfluidizer)
-
Particle size analyzer (e.g., Malvern Zetasizer)
Methodology:
-
Preparation of Pre-suspension: a. Prepare a 1-2% (w/v) solution of the stabilizer in purified water. b. Disperse the compound into the stabilizer solution at a concentration of 2-5% (w/v) using a high-shear mixer for 15-30 minutes to form a coarse suspension.
-
High-Pressure Homogenization: a. Prime the homogenizer according to the manufacturer's instructions. b. Pass the pre-suspension through the homogenizer. A typical starting point is 1500 bar for 10-20 cycles. c. Collect samples after every 5 cycles to monitor particle size reduction.
-
Particle Size Analysis: a. Dilute a small aliquot of the nanosuspension with purified water. b. Measure the mean particle size (Z-average) and Polydispersity Index (PDI) using dynamic light scattering. The target is typically a Z-average < 400 nm and a PDI < 0.3.
-
Final Formulation: a. Once the desired particle size is achieved, the nanosuspension can be used directly for oral gavage or lyophilized into a solid powder for reconstitution.
Protocol 2: In Vitro Permeability Assessment using PAMPA
This assay quickly evaluates a compound's ability to diffuse across an artificial lipid membrane, providing a measure of its passive permeability.[14][17]
Materials:
-
PAMPA plate system (e.g., from Millipore or Corning)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Compound stock solution in DMSO
-
High-permeability control (e.g., propranolol)
-
Low-permeability control (e.g., atenolol)
-
Plate reader (UV-Vis) or LC-MS/MS system
Methodology:
-
Prepare Donor Plate: a. Dilute the compound and controls to a final concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be <1%. b. Add 200 µL of each solution to the wells of the donor plate.
-
Coat Filter Plate: a. Add 5 µL of the phospholipid solution to the filter of each well in the acceptor plate. Allow it to impregnate the filter for 5-10 minutes.
-
Prepare Acceptor Plate: a. Add 200 µL of fresh PBS to each well of the acceptor plate.
-
Assemble and Incubate: a. Carefully place the lipid-coated filter plate onto the donor plate, creating a "sandwich." b. Incubate the assembly at room temperature for 4-16 hours with gentle shaking.
-
Analysis: a. After incubation, carefully separate the plates. b. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS for higher sensitivity).[18][19]
-
Calculate Permeability (Pe): a. Calculate the effective permeability using the established equations that account for volume, surface area, and incubation time. Compare the Pe value of your compound to the high and low permeability controls to classify its potential for passive absorption.
Protocol 3: Design of a Basic Rodent Pharmacokinetic (PK) Study
This protocol outlines the essential steps for an initial in vivo PK study to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability (F%).
Study Design:
-
Species: Sprague-Dawley rats (n=3-5 per group).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 5-10 mg/kg).
-
-
Formulation: Use a validated formulation (see Q3). The IV formulation must be a clear solution.
Methodology:
-
Dosing: a. Fast animals overnight before dosing. b. Administer the compound via tail vein injection (IV) or oral gavage (PO).
-
Blood Sampling: a. Collect sparse blood samples (approx. 100 µL) from each animal at specified time points into tubes containing an anticoagulant (e.g., K2-EDTA). b. Typical time points:
- IV: 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hours.
- PO: 15, 30 min; 1, 2, 4, 8, 24 hours.
-
Plasma Processing: a. Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. b. Store plasma samples at -80°C until analysis.
-
Bioanalysis: a. Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.[18][20] This is critical for obtaining accurate data.
-
Pharmacokinetic Analysis: a. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[21]
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Indicates the rate and extent of absorption. |
| Tmax | Time at which Cmax is reached. | Indicates the speed of absorption. |
| AUC | Area Under the plasma Concentration-time curve. | Represents total drug exposure over time. |
| t1/2 | Half-life. | The time required for the plasma concentration to decrease by half. |
| F% | Absolute Bioavailability. | The fraction of the oral dose that reaches systemic circulation. |
References
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). Available from: [Link]
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The central role of excipients in drug formulation. European Pharmaceutical Review. Available from: [Link]
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Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]
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Role of Excipients in Drug Formulation. Pharma Focus Europe. Available from: [Link]
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Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology. Available from: [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
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Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]
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The Importance of Excipients in Drugs. Open Access Journals. Available from: [Link]
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Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Juniper Publishers. Available from: [Link]
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Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare. Available from: [Link]
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Excipients: What they are and their importance in the pharmaceutical industry. Aispec. Available from: [Link]
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Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF. ResearchGate. Available from: [Link]
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How to improve the bioavailability of a drug?. Patsnap Synapse. Available from: [Link]
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Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. Available from: [Link]
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In Vivo Pharmacokinetic (PK) Studies. Selvita. Available from: [Link]
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Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. ULisboa Research Portal. Available from: [Link]
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Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. National Institutes of Health (NIH). Available from: [Link]
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In vivo PK / Pharmacokinetic studies. Sygnature Discovery. Available from: [Link]
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Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. Available from: [Link]
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Predicting Drug Bioavailability with the Modern-day Toolkit. International Biopharmaceutical Industry. Available from: [Link]
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Small Molecules Quantitation | Proteomics. Yale School of Medicine. Available from: [Link]
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Optimising in vivo pharmacology studies--Practical PKPD considerations. PubMed. Available from: [Link]
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What models are used in in vivo pharmacokinetics studies?. Patsnap Synapse. Available from: [Link]
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Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available from: [Link]
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Preclinical Development Handbook. Wiley-VCH. Available from: [Link]
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4 Tips for Your Preclinical Development Plan. Scientist.com. Available from: [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]
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How to Navigate Preclinical to Clinical Development for Faster Trials. UPM Pharmaceuticals. Available from: [Link]
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Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available from: [Link]
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Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. Available from: [Link]
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Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. Available from: [Link]
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PRECLINICAL DEVELOPMENT HANDBOOK. Wiley Online Library. Available from: [Link]
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THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org. Available from: [Link]
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Pharmacokinetic and drug excretion properties of thiazole derivatives.... ResearchGate. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health (NIH). Available from: [Link]
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- 8. pharmtech.com [pharmtech.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. upm-inc.com [upm-inc.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. bioivt.com [bioivt.com]
- 17. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. What models are used in in vivo pharmacokinetics studies? [synapse.patsnap.com]
Technical Support Center: Purification Strategies for 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile and Its Analogs
Welcome to the technical support guide for the purification of 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. The guidance herein is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: My crude product of 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile is an oil and fails to crystallize. What should I do?
A1: "Oiling out" is a common issue when impurities are present or when the solution is supersaturated or cooled too quickly.[1] Here are several strategies to induce crystallization:
-
Solvent Adjustment: Add a small amount of the hot solvent used for dissolution to dissolve the oil, then allow it to cool down slowly.[1]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of the pure compound, add a tiny crystal to the solution to act as a seed for crystallization.[1]
-
Co-solvent System: If the compound remains an oil, consider using a co-solvent system. This involves dissolving the compound in a "good" solvent where it is highly soluble, and then slowly adding a "poor" solvent in which it is less soluble until turbidity is observed. Gentle warming to redissolve the turbidity followed by slow cooling can often promote crystallization.
Q2: I'm observing significant streaking of my thiazoline analog on the silica gel TLC plate. What is the cause and how can I fix it for column chromatography?
A2: Streaking of nitrogen-containing basic compounds like thiazolines on silica gel is often due to strong interactions with the acidic silanol groups on the silica surface.[2] This can lead to poor separation during column chromatography. Here's how to address it:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol into your mobile phase.[1][3] This will neutralize the acidic sites on the silica gel, leading to improved peak shapes.
-
Use an Alternative Stationary Phase: If streaking persists, consider switching to a different stationary phase.[1]
-
Alumina (basic or neutral): This is a good alternative for basic compounds.
-
Reversed-phase C18 silica: This is often the method of choice for polar compounds.[1]
-
Q3: My thiazoline compound is highly polar and doesn't stick to the C18 column in reversed-phase chromatography. What are my options?
A3: Highly polar compounds can be challenging to purify using standard reversed-phase chromatography because they elute too quickly. Here are some effective strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[2][4] It uses a polar stationary phase with a mobile phase that has a high concentration of an organic solvent and a small amount of water. In HILIC, water acts as the strong eluting solvent.[2][4]
-
Aqueous Normal-Phase Chromatography: This is a form of HILIC that uses a normal-phase column (like silica or an amine-bonded phase) with aqueous-organic mobile phases.[4]
-
Ion-Pairing Chromatography: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can form a neutral complex with your analyte, increasing its retention on a C18 column.[2]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Separation in Flash Column Chromatography
Poor separation or overlapping peaks are common frustrations in column chromatography. The following guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Inappropriate Solvent System
The choice of solvent system is critical for achieving good separation.
-
Symptom: Your compound and impurities have very similar Rf values on the TLC plate, or they all run at the top or stay at the baseline.
-
Causality: The polarity of the mobile phase is not optimized to differentiate between the components of your mixture.
-
Solution:
-
Systematic TLC Analysis: Run a series of TLC plates with different solvent systems to find one where your desired compound has an Rf value of approximately 0.2-0.3.[3]
-
Adjust Polarity: If the spots are too high (high Rf), decrease the polarity of the mobile phase. If they are too low (low Rf), increase the polarity.[1]
-
Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be very effective.[5]
-
| Solvent System (v/v) | Polarity | Typical Analytes |
| Ethyl acetate/Hexane | Low to Medium | Standard for many organic compounds. |
| Methanol/Dichloromethane | High | Suitable for more polar compounds.[3] |
| 10% Ammonia in Methanol/Dichloromethane | High (Basic) | Excellent for basic compounds like amines that may streak on silica.[3] |
Problem: Column Overloading
Exceeding the capacity of your column will lead to poor separation.
-
Symptom: Broad, overlapping peaks are observed even with an optimized solvent system.
-
Causality: The amount of crude material loaded onto the column is too high for the amount of stationary phase, preventing proper equilibration and separation.
-
Solution:
Guide 2: Addressing Compound Decomposition on Silica Gel
Some compounds are sensitive and can degrade on acidic silica gel.
-
Symptom: You observe new spots on your TLC plate after spotting your compound and letting it sit for a while before developing, or you have a low recovery from your column.
-
Causality: The acidic nature of the silica gel can catalyze the decomposition of acid-sensitive compounds.
-
Solution:
-
TLC Stability Test: Before running a column, spot your compound on a TLC plate, let it sit for about an hour, and then elute it to check for any degradation.[1]
-
Deactivate the Silica: You can deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine.[5]
-
Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or opt for reversed-phase chromatography.[1]
-
Workflow for Selecting a Purification Strategy
The following diagram illustrates a decision-making workflow for choosing the appropriate purification strategy for 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile and its analogs.
Caption: Decision workflow for purification strategy.
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is suitable for the purification of a basic thiazoline analog that exhibits streaking on a standard silica gel TLC plate.
1. Slurry Preparation and Column Packing:
- In a beaker, mix silica gel with the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.5% triethylamine) to form a slurry.
- Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
- Add a layer of sand on top of the silica bed.
2. Sample Loading:
- Dissolve your crude product in a minimum amount of a suitable solvent (e.g., dichloromethane).
- Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
- Carefully add the dry-loaded sample to the top of the column.
3. Elution:
- Start eluting with the initial low-polarity mobile phase.
- Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
- Collect fractions and monitor them by TLC to identify those containing the pure product.
4. Product Recovery:
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization from a Co-Solvent System
This protocol is useful when your compound "oils out" or is difficult to crystallize from a single solvent.
1. Dissolution:
- In a flask, dissolve your crude product in a minimum amount of a hot "good" solvent (a solvent in which the compound is very soluble).
2. Addition of "Poor" Solvent:
- While the solution is still hot, slowly add a "poor" solvent (a solvent in which the compound is sparingly soluble) dropwise until you observe persistent cloudiness (turbidity).
3. Re-dissolution and Cooling:
- Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
- Allow the flask to cool slowly to room temperature. If no crystals form, you can place the flask in an ice bath or a refrigerator.
4. Crystal Collection:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold "poor" solvent.
- Dry the crystals in a vacuum oven.
References
-
Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. National Institutes of Health. [Link]
-
SOP: FLASH CHROMATOGRAPHY. [Link]
Sources
Technical Support Center: A Guide to Addressing Off-target Effects of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile and Related Thiazole-Containing Compounds in Cellular Assays
Welcome to the technical support center for researchers utilizing the novel small molecule, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, and other related thiazole-containing compounds in their cellular assays. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of off-target effects, ensuring the scientific integrity and translational relevance of your research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with compounds like 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile?
A1: Off-target effects are unintended interactions of a drug or small molecule with proteins or other biomolecules that are not the intended therapeutic target. These interactions can lead to a variety of cellular responses that are independent of the on-target effect, potentially causing misleading experimental data and unforeseen toxicities.[4][5] For a novel compound like 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, which contains a bioactive thiazole ring, the potential for off-target binding is a critical consideration. The structural similarities between binding sites of different proteins, such as the ATP-binding pocket in kinases, can lead to a single compound interacting with multiple targets.[4]
Q2: I'm observing a cellular phenotype with 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, but how can I be sure it's due to my intended target?
A2: This is a fundamental question in pharmacology and requires a multi-pronged validation approach. A key principle is that a phenotype observed with a chemical perturbant should be considered a potential off-target effect until proven otherwise.[5] To build confidence in your on-target effect, you should employ orthogonal validation methods. This involves using a different modality to perturb your target, such as RNA interference (RNAi) or CRISPR-Cas9 gene editing, to see if it recapitulates the same phenotype as your small molecule.[5][6] If silencing the target gene produces the same cellular outcome as your compound, it provides strong evidence for an on-target mechanism.
Q3: What are some initial troubleshooting steps if I suspect my results are influenced by off-target effects?
A3: If you suspect off-target effects, the first step is to critically evaluate your experimental conditions. A common cause of off-target activity is using the compound at too high a concentration.[4] It's crucial to perform a dose-response experiment to determine the minimal effective concentration that elicits your desired phenotype. Additionally, using a structurally related but inactive analog of your compound as a negative control can be very informative. If the inactive analog does not produce the same effect, it strengthens the case that the observed activity is specific to your compound of interest.
Troubleshooting Guides: From Observation to Validation
This section provides detailed experimental workflows to systematically investigate and address potential off-target effects of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile.
Scenario 1: Unexpected Cytotoxicity Observed in a Cell Viability Assay
You are testing 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile for its effect on a specific signaling pathway, but you observe significant cell death at concentrations where you expect to see a specific pathway modulation.
Troubleshooting Workflow:
-
Confirm the Observation: Repeat the cytotoxicity assay (e.g., MTT or CCK-8) with a fresh dilution of the compound to rule out experimental error.[7]
-
Dose-Response Analysis: Perform a more granular dose-response curve to identify a potential therapeutic window where the on-target effect can be observed without significant cytotoxicity.
-
Orthogonal Target Validation: Use siRNA or shRNA to knock down your intended target. If the knockdown does not induce cytotoxicity, it suggests the cell death is an off-target effect of your compound.
-
Broad-Spectrum Profiling: If resources permit, consider a broad-spectrum off-target screen. This could involve commercially available services that test your compound against a panel of common off-target proteins, such as kinases or GPCRs.[8]
Experimental Protocol: siRNA-mediated Knockdown for Phenotype Validation
-
Cell Seeding: Plate your cells at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection: Prepare siRNA complexes according to the manufacturer's protocol. Typically, this involves diluting the siRNA and a lipid-based transfection reagent in serum-free media, combining them, and incubating for 15-20 minutes to allow for complex formation.
-
Cell Treatment: Add the siRNA complexes to your cells and incubate for 24-72 hours, depending on the target's turnover rate.
-
Target Knockdown Verification: Harvest a subset of the cells to confirm target knockdown by Western blot or qRT-PCR.
-
Phenotypic Assay: Treat the remaining cells with your compound or vehicle control and perform the relevant phenotypic assay (e.g., cell viability, reporter assay).
-
Data Analysis: Compare the phenotype of the siRNA-treated cells to cells treated with a non-targeting control siRNA and your compound.
Scenario 2: Discrepancy Between In Vitro and Cellular Assay Results
Your compound, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, shows potent inhibition of your purified target protein in a biochemical assay, but much higher concentrations are required to see an effect in a cell-based assay.
Troubleshooting Workflow:
-
Cell Permeability Assessment: The discrepancy could be due to poor cell permeability of your compound. Consider using a cell-based target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to determine if your compound is reaching and binding to its target inside the cell.
-
Metabolic Stability: Your compound might be rapidly metabolized by the cells into an inactive form. You can investigate this by incubating your compound with liver microsomes or hepatocytes and analyzing its degradation over time by LC-MS.
-
Efflux Pump Activity: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. This can be tested by co-incubating your compound with known efflux pump inhibitors.
Conceptual Workflow for Investigating Off-Target Effects
Caption: A logical workflow for the systematic investigation of off-target effects.
Data Interpretation and Advanced Methodologies
Table 1: Comparative Overview of Off-Target Identification Methods
| Method | Principle | Throughput | Data Output | Pros & Cons |
| Kinome Profiling | Measures binding of the compound against a large panel of purified kinases in a competition binding assay.[8] | High | Dissociation constants (Kd) for hundreds of kinases. | Pros: Broad coverage, quantitative. Cons: In vitro, lacks cellular context. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in a protein's thermal stability upon ligand binding in intact cells or cell lysates. | Medium | Thermal shift (ΔTm) indicating target engagement. | Pros: Confirms intracellular target binding. Cons: Requires a specific antibody for each target. |
| Chemical Proteomics | Uses affinity-based probes or compound immobilization to pull down binding partners from cell lysates, followed by mass spectrometry.[9] | Low-Medium | List of potential binding proteins. | Pros: Unbiased, identifies novel targets. Cons: Technically challenging, potential for false positives. |
| CRISPR-based Genetic Screens | Links compound activity to a selectable phenotype (e.g., cell survival) and uses a CRISPR library to identify genes whose knockout confers resistance or sensitivity.[9] | High | List of genes essential for compound activity. | Pros: Unbiased, identifies functional targets in a cellular context. Cons: Requires a robust phenotypic assay. |
Signaling Pathway Considerations for Thiazole-Containing Compounds
Given the diverse biological activities reported for thiazole derivatives, it is plausible that 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile could interact with various signaling pathways. The diagram below illustrates a hypothetical scenario where the compound has an intended on-target effect on Kinase A, but also exhibits off-target inhibition of Kinase B, leading to downstream effects that could confound experimental interpretation.
Caption: Hypothetical on-target and off-target signaling pathways.
By employing the strategies outlined in this guide, researchers can build a more complete and accurate understanding of the cellular effects of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile and other novel compounds, ultimately leading to more robust and reproducible scientific discoveries.
References
- Cell-Based Assays for Enhanced Safety, Activity, and Target Specificity Determin
- Role of Cell-Based Assays in Drug Discovery and Development.
- Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. Benchchem.
- Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences.
- Performing target valid
- Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. ACS Chemical Biology.
- A Researcher's Guide to Validating Off-Target Effects of [Compound Name]. Benchchem.
- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl
- Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Parasitology.
- Off-Target Effects Analysis.
- 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile. MySkinRecipes.
- Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica.
- 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile. ChemScene.
- The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
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- 2. derpharmachemica.com [derpharmachemica.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
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- 7. creative-bioarray.com [creative-bioarray.com]
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- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Efficacy Analysis of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile Against Established Monoamine Oxidase B Inhibitors
A Senior Application Scientist's Guide for Researchers in Neuropharmacology and Drug Development
Introduction: The Critical Role of Monoamine Oxidase B Inhibition in Neurodegenerative Disease
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine.[1][2] In the central nervous system, the degradation of dopamine by MAO-B is a key factor in the regulation of dopaminergic neurotransmission.[3][4] Consequently, the inhibition of MAO-B has emerged as a cornerstone in the therapeutic management of Parkinson's disease (PD), a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons.[5][6] By preventing the breakdown of dopamine, MAO-B inhibitors increase its synaptic availability, thereby alleviating the motor symptoms associated with PD.[7][8]
This guide provides a comparative analysis of a novel investigational compound, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile (hereafter referred to as Compound X), against a panel of well-established MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the methodologies used to assess efficacy and a discussion of the comparative data.
Current Landscape of MAO-B Inhibitors: A Synopsis
The clinical utility of MAO-B inhibitors is well-documented, with several agents approved for the treatment of Parkinson's disease.[9][10] These inhibitors can be broadly categorized based on their mechanism of inhibition:
-
Irreversible Inhibitors: Selegiline and Rasagiline form a covalent bond with the MAO-B enzyme, leading to its permanent inactivation.[3][5] The restoration of enzyme activity is dependent on the synthesis of new enzyme molecules.[5]
-
Reversible Inhibitors: Safinamide, a more recent addition, exhibits reversible inhibition of MAO-B.[11][12] This characteristic may offer a different safety and tolerability profile.
Furthermore, these inhibitors vary in their selectivity for MAO-B over its isoform, MAO-A, and may possess secondary mechanisms of action that contribute to their overall therapeutic effect.[12][13]
Selegiline
Selegiline is a selective, irreversible inhibitor of MAO-B.[14] Its mechanism involves the potentiation of dopaminergic neurotransmission by preventing dopamine degradation.[3] At higher doses, its selectivity for MAO-B diminishes, and it can also inhibit MAO-A. Selegiline is metabolized to L-amphetamine and L-methamphetamine, which may contribute to some of its side effects.[15]
Rasagiline
Rasagiline is another potent, selective, and irreversible MAO-B inhibitor.[5][7][16] Unlike selegiline, it is not metabolized to amphetamine-like compounds.[6] Some studies suggest that rasagiline may also possess neuroprotective properties, independent of its MAO-B inhibitory activity.[7][17]
Safinamide
Safinamide is a third-generation, selective, and reversible MAO-B inhibitor.[11][12] A distinguishing feature of safinamide is its dual mechanism of action; in addition to MAO-B inhibition, it also modulates glutamate release through the blockade of voltage-gated sodium channels.[18][19][20] This dual action may contribute to its efficacy in managing both motor and non-motor symptoms of Parkinson's disease.[11][19]
Evaluating the Efficacy of Novel MAO-B Inhibitors: Experimental Protocols
To ascertain the therapeutic potential of Compound X and draw a meaningful comparison with established inhibitors, a systematic series of in vitro and cell-based assays are essential. The following protocols are designed to provide a comprehensive efficacy profile.
In Vitro MAO-B Enzymatic Inhibition Assay
Rationale: This primary assay directly measures the ability of a compound to inhibit the enzymatic activity of MAO-B. It is crucial for determining the potency (IC50) and selectivity of the inhibitor.
Methodology:
-
Enzyme Source: Recombinant human MAO-B.
-
Substrate: A suitable substrate for MAO-B, such as benzylamine or a fluorometric substrate.
-
Assay Principle: The assay measures the product of the enzymatic reaction. For example, when using benzylamine as a substrate, the production of hydrogen peroxide can be quantified using a horseradish peroxidase-coupled reaction with a fluorescent probe.
-
Procedure:
-
A range of concentrations of Compound X, Selegiline, Rasagiline, and Safinamide are pre-incubated with recombinant human MAO-B.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the product formation is quantified using a plate reader.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Selectivity Assay: A parallel assay is conducted using recombinant human MAO-A to determine the selectivity of the inhibitors. The IC50 values for both MAO-A and MAO-B are used to calculate a selectivity index (IC50 MAO-A / IC50 MAO-B).
Cell-Based Dopamine Metabolism Assay
Rationale: This assay provides a more physiologically relevant context by assessing the ability of the inhibitors to prevent dopamine degradation in a cellular environment.
Methodology:
-
Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) that endogenously expresses MAO-B.
-
Procedure:
-
Cells are cultured and treated with various concentrations of Compound X and the reference inhibitors for a specified duration.
-
The cells are then challenged with exogenous dopamine.
-
After an incubation period, the cell lysates and culture medium are collected.
-
-
Analysis: The levels of dopamine and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). A decrease in DOPAC levels relative to dopamine indicates inhibition of MAO-B.
Comparative Efficacy and Selectivity Data
The following tables summarize the hypothetical experimental data for Compound X in comparison to the established MAO-B inhibitors.
Table 1: In Vitro Enzymatic Inhibition of MAO-A and MAO-B
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| Compound X | 15.2 | >10,000 | >650 |
| Selegiline | 25.8 | 2,500 | ~97 |
| Rasagiline | 10.5 | 4,200 | 400 |
| Safinamide | 9.8 | >10,000 | >1000 |
Table 2: Inhibition of Dopamine Metabolism in SH-SY5Y Cells
| Compound | Dopamine (pmol/mg protein) | DOPAC (pmol/mg protein) | % DOPAC Reduction |
| Vehicle Control | 150.3 | 85.6 | - |
| Compound X (100 nM) | 225.8 | 15.2 | 82.2% |
| Selegiline (100 nM) | 210.5 | 20.1 | 76.5% |
| Rasagiline (100 nM) | 218.9 | 18.3 | 78.6% |
| Safinamide (100 nM) | 222.4 | 16.9 | 80.3% |
Interpretation of Results and Future Directions
The hypothetical data presented suggest that Compound X is a potent and highly selective MAO-B inhibitor. Its IC50 value for MAO-B is comparable to that of the established inhibitors, and its selectivity index indicates a favorable profile with a low likelihood of off-target effects related to MAO-A inhibition. In the cell-based assay, Compound X demonstrated robust inhibition of dopamine metabolism, consistent with its enzymatic inhibitory activity.
These preliminary findings warrant further investigation into the mechanism of inhibition (reversible vs. irreversible) and the potential for neuroprotective effects. Additionally, in vivo studies in animal models of Parkinson's disease will be crucial to evaluate the pharmacokinetic properties, safety, and therapeutic efficacy of Compound X.
Sources
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- 2. drugs.com [drugs.com]
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- 5. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
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- 8. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 9. Could MAO-B Inhibitors Slow Parkinson's Disease Progression? | Parkinson's Disease [michaeljfox.org]
- 10. Analysis on the Clinical Research Progress of MAO-B inhibitors [synapse.patsnap.com]
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- 12. Safinamide - Wikipedia [en.wikipedia.org]
- 13. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
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A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of centrally acting antihypertensive agents, the exploration of selective imidazoline receptor ligands continues to be a fertile ground for drug discovery. This guide provides a comparative analysis of the well-established drug, Rilmenidine, against the novel, putative imidazoline receptor ligand, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile. While extensive clinical data for 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile is not yet available, this guide will leverage established principles of medicinal chemistry and pharmacology to predict its activity profile and outline the necessary experimental workflows for its characterization and comparison with Rilmenidine.
Introduction to the Compounds
Rilmenidine , an oxazoline derivative, is a second-generation centrally acting antihypertensive drug.[][2] It exerts its therapeutic effects through selective agonism at imidazoline I1 receptors, primarily located in the brainstem and kidneys.[3][4][5] This selectivity for I1 receptors over α2-adrenergic receptors is a key differentiator from older centrally acting antihypertensives like clonidine, resulting in a more favorable side-effect profile, particularly with respect to sedation and dry mouth.[4][6]
2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile represents a novel chemical entity with structural motifs suggestive of potential activity at imidazoline receptors. The presence of the 4,5-dihydro-1,3-thiazole ring, a bioisostere of the 4,5-dihydro-1,3-oxazole ring in Rilmenidine, connected to a phenoxyacetonitrile moiety, indicates a rational design approach for targeting these receptors. Thiazole derivatives are known to possess a wide range of biological activities, including antihypertensive properties.[7][8]
Predicted and Established Biological Activity: A Comparative Overview
The following table summarizes the established activity of Rilmenidine and the predicted activity of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile based on structure-activity relationship (SAR) studies of similar compounds.[9][10][11]
| Feature | Rilmenidine | 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile (Predicted) |
| Primary Mechanism of Action | Selective agonist for Imidazoline I1 receptors.[4] | Potential selective agonist for Imidazoline I1/I2 receptors. |
| Secondary Mechanism of Action | Weak agonist at α2-adrenergic receptors.[][4] | Potential for weak α2-adrenergic receptor affinity. |
| Primary Therapeutic Indication | Treatment of essential hypertension.[12][13] | Potential antihypertensive agent. |
| Other Potential Indications | Metabolic syndrome, reduction of microalbuminuria in diabetic patients.[3][14] | Potential for metabolic and renal protective effects. |
| Key Structural Feature for Activity | 4,5-dihydro-1,3-oxazoline ring.[2] | 4,5-dihydro-1,3-thiazole ring. |
| Selectivity Profile | High selectivity for I1 receptors over α2-adrenergic receptors.[2] | To be determined experimentally; the thiazole core may influence selectivity for I1 vs. I2 subtypes.[15] |
Signaling Pathways and Mechanism of Action
Rilmenidine's primary mechanism of action involves the stimulation of I1 imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem.[4][5] This activation inhibits the sympathetic nervous system, leading to a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.[][16]
Diagram: Rilmenidine's Signaling Pathway
Caption: Workflow for radioligand binding assay.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate and compare the dose-dependent antihypertensive effects of the compounds.
Protocol:
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR).
-
Blood Pressure Monitoring: Implant telemetric devices for continuous monitoring of blood pressure and heart rate.
-
Drug Administration: Administer vehicle, Rilmenidine (as a positive control), and 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile at various doses via oral gavage.
-
Data Collection: Record mean arterial pressure (MAP) and heart rate continuously for a defined period post-administration.
-
Data Analysis: Analyze the change in MAP and heart rate from baseline for each treatment group and determine the dose-response relationship.
Concluding Remarks
Rilmenidine stands as a clinically effective and well-tolerated antihypertensive agent, primarily through its selective agonism at I1 imidazoline receptors. The novel compound, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, presents a promising scaffold for the development of new imidazoline receptor ligands. Its structural similarity to Rilmenidine suggests a potential for a similar mechanism of action and therapeutic application in hypertension.
The proposed experimental workflows provide a robust framework for the comprehensive evaluation of this novel compound's pharmacological profile. The comparative data generated from these studies will be crucial in determining its potential as a next-generation antihypertensive agent and for elucidating the nuanced structure-activity relationships that govern ligand interactions with imidazoline receptors. Further investigations into its metabolic stability, pharmacokinetic profile, and potential off-target effects will also be essential for its progression as a clinical candidate.
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A Comparative Guide to the Cross-Reactivity Profiling of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
For researchers, scientists, and drug development professionals, ensuring the selectivity of a novel chemical entity is a cornerstone of preclinical development. This guide provides an in-depth, comparative analysis of strategies for profiling the cross-reactivity of the novel compound, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile . Given the absence of extensive public data on this specific molecule, this document serves as a practical framework for assessing any new chemical entity with similar structural motifs, emphasizing the rationale behind experimental choices and adherence to rigorous scientific standards.
Introduction: The Imperative of Selectivity Profiling
The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen adverse drug reactions (ADRs), toxicity, or diminished potency, representing a primary cause of late-stage clinical trial failures.[1] Therefore, a comprehensive cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of risk mitigation and a critical step in building a robust safety profile for any investigational new drug (IND).[2][3]
The subject of this guide, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, is a structurally unique small molecule. Its key features include a dihydrothiazole ring, a phenoxyacetonitrile moiety, and a central phenoxy linker. The dihydrothiazole scaffold is present in a number of pharmacologically active compounds, suggesting a potential for interaction with various biological targets.[4][5][6][7] The phenoxyacetonitrile group may also contribute to unforeseen interactions. A systematic evaluation of this compound's potential for off-target binding is therefore essential.
Strategic Approach to Cross-Reactivity Profiling
A tiered and logical approach to profiling is recommended, beginning with broad screening panels and progressing to more focused functional and mechanistic assays for any identified off-target hits. This strategy maximizes the efficiency of resource allocation while providing a comprehensive safety assessment.[8]
Caption: Tiered approach to cross-reactivity profiling.
Comparative Analysis of Primary Screening Platforms
The initial step in profiling 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile involves screening against large panels of diverse biological targets. Several commercial platforms are available, each with distinct advantages.
| Profiling Platform | Target Class | Principle | Typical Panel Size | Key Advantages | Limitations | Leading Providers |
| KINOMEscan™ | Protein Kinases | Active site-directed competition binding assay | >480 kinases[9][10] | High throughput, quantitative binding data (Kd), covers a large portion of the kinome, ATP-independent.[11] | Does not directly measure functional inhibition; may not detect allosteric inhibitors.[12] | Eurofins Discovery[13] |
| SafetyScreen Panels | Broad (GPCRs, Ion Channels, Transporters, Enzymes) | Radioligand binding assays | 44 to 87+ targets[14][15] | Cost-effective, covers targets implicated in common ADRs, tiered panels available.[8][16] | Primarily binding data; functional consequences of interaction are not elucidated. | Eurofins Discovery[16] |
| GPCR Panels | G-Protein Coupled Receptors | Functional assays (e.g., calcium flux, cAMP) or binding assays | 32 to >168 targets[17][18] | Provides functional context (agonist/antagonist), can identify biased ligands.[19] | Panel coverage may vary; binding assays alone do not confirm functional effect. | Thermo Fisher Scientific[20], Multispan[17] |
| Ion Channel Panels | Ion Channels | Electrophysiology (automated or manual patch-clamp) | 7 to >20 targets | "Gold standard" for cardiac safety (hERG), provides detailed functional data on ion channel modulation.[21][22] | Lower throughput, more resource-intensive than binding assays. | Charles River[22], WuXi AppTec[23] |
| BioPrint® Profile | Broad (GPCRs, Ion Channels, Kinases, etc.) | Combination of binding and functional assays | >130 targets[24] | Provides a comprehensive mechanistic overview by integrating diverse assay formats. | Higher cost per compound compared to single-modality panels. | Eurofins Discovery[24][25] |
Recommendation for Initial Screen: For a novel compound like 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, a combination of a broad kinase panel (e.g., KINOMEscan™) and a comprehensive safety panel (e.g., SafetyScreen44 or a broader equivalent) is recommended.[14][15] This dual approach provides wide coverage of the kinome, a frequent source of off-target effects for small molecules, and key targets associated with known safety liabilities.[1][26][27][28]
Detailed Experimental Protocols
Broad Kinome Profiling (Example: KINOMEscan™)
Objective: To identify potential kinase off-targets of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile by quantifying its binding affinity against a large panel of human kinases.
Methodology:
-
Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO at a concentration of 100X the final desired screening concentration.
-
Assay Principle: The assay is based on a competitive binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.
-
Screening: The compound is typically screened at a single high concentration (e.g., 10 µM) against the entire kinase panel.
-
Data Analysis: Results are reported as "% Control," where a lower percentage indicates stronger binding. A pre-defined threshold (e.g., <35% of control) is used to identify significant interactions or "hits."
-
Follow-up: For identified hits, a Kd (dissociation constant) determination is performed by running the assay with the compound across a range of concentrations.
Caption: KINOMEscan™ competitive binding assay workflow.
In Vitro Safety Pharmacology Profiling (Example: SafetyScreen44 Panel)
Objective: To evaluate the potential for off-target interactions of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile with a panel of receptors, ion channels, and transporters associated with adverse drug reactions.[14][15]
Methodology:
-
Assay Format: The panel typically consists of radioligand binding assays.
-
Procedure: Membranes or cells expressing the target of interest are incubated with a specific radioligand and the test compound at a fixed concentration (e.g., 10 µM).
-
Detection: Following incubation and washing to remove unbound ligand, the amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The results are expressed as the percent inhibition of specific binding of the radioligand. A threshold (e.g., >50% inhibition) is used to define a significant hit.[29]
Cardiac Safety Assessment: A Critical Focus
A critical component of safety pharmacology is the assessment of potential cardiovascular effects, particularly the risk of drug-induced QT prolongation and Torsades de Pointes.[30] The primary in vitro assay for this is the hERG (human Ether-à-go-go-Related Gene) potassium channel assay.
hERG Channel Assay (Patch Clamp Electrophysiology)
Objective: To determine the inhibitory potential of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile on the hERG potassium channel current.
Methodology:
-
Cell System: Human embryonic kidney (HEK-293) cells stably expressing the hERG channel are used.
-
Technique: Whole-cell patch-clamp electrophysiology is employed to measure the ionic current through the hERG channels.
-
Procedure: Cells are exposed to increasing concentrations of the test compound, and the effect on the hERG current is recorded.
-
Data Analysis: An IC50 value (the concentration at which 50% of the current is inhibited) is calculated. This value is a key indicator of potential cardiac liability.[22]
The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative further recommends evaluating compound effects on a broader panel of cardiac ion channels to improve the prediction of proarrhythmic risk.[23][31] This includes channels such as Nav1.5 and Cav1.2.[31]
Interpreting the Data: A Comparative Framework
The data generated from these profiling platforms must be interpreted in the context of the intended therapeutic concentration of the compound. A common metric is the "therapeutic index" or "safety margin," which compares the concentration at which off-target effects are observed to the concentration required for efficacy.
| Compound | Primary Target IC50 | KINOMEscan™ Hit (Off-Target) | Off-Target Kd | hERG IC50 | Safety Margin (vs. hERG) | Interpretation |
| Compound A (Ideal) | 10 nM | None at 10 µM | >10,000 nM | >30 µM | >3000x | Highly selective with a wide cardiac safety margin. |
| Compound B (Polypharmacology) | 20 nM | Kinase X | 50 nM | >30 µM | >1500x | Potent against primary target and an off-target. May have a complex pharmacological profile. |
| 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile (Hypothetical Data) | 50 nM | Kinase Y | 500 nM | 5 µM | 100x | Moderate selectivity. The 100-fold margin against hERG warrants further investigation but may be acceptable depending on the therapeutic indication. |
| Compound C (Poor Profile) | 100 nM | Multiple Kinases | <1,000 nM | 1 µM | 10x | Poor selectivity and a narrow cardiac safety margin. High risk for off-target effects and toxicity. |
Conclusion and Future Directions
The cross-reactivity profiling of a novel chemical entity such as 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile is a multi-faceted process that requires a strategic, data-driven approach. By employing a tiered screening cascade that begins with broad, high-throughput binding assays and progresses to more detailed functional and safety assessments, researchers can efficiently identify and mitigate potential liabilities.
Initial profiling should focus on comprehensive kinase and safety panels to cast a wide net for potential off-target interactions. Any identified "hits" must then be confirmed and characterized through dose-response studies and orthogonal functional assays to understand their true pharmacological relevance. A thorough evaluation of cardiac ion channel activity, particularly hERG, is a non-negotiable component of this process.[32][33]
Ultimately, the goal is to build a comprehensive safety profile that enables an informed decision on the continued development of the compound. This guide provides the framework and rationale necessary to navigate this critical path in drug discovery, ensuring that only the most selective and safest candidates advance to clinical evaluation.
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A Comparative Benchmarking Guide to the ADME Properties of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
Introduction
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A compound's therapeutic efficacy is irrelevant if it cannot reach its target in sufficient concentration and for an adequate duration. This is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Early and accurate assessment of a candidate's ADME profile is therefore not just a regulatory checkbox but a critical step in de-risking a project and guiding chemical optimization toward a viable clinical candidate.[2][3]
This guide provides a comprehensive framework for benchmarking the core ADME properties of the novel investigational compound, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile (herein referred to as "Compound-T"). The thiazole and thiazoline moieties are prevalent in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[4][5][6] However, the overall ADME profile is highly dependent on the complete molecular structure.
This document is structured not as a simple data sheet, but as a methodological comparison. We will outline the gold-standard in vitro assays used to evaluate key ADME parameters: metabolic stability, intestinal permeability, and aqueous solubility. For each parameter, we will compare the (hypothetical) performance of Compound-T against well-characterized reference drugs: Propranolol (high permeability, moderate metabolism), Verapamil (P-gp substrate, extensive metabolism), and Warfarin (low clearance, high protein binding). This comparative approach provides essential context, allowing researchers to interpret the data and make informed decisions for lead optimization.
Metabolic Stability Assessment in Human Liver Microsomes
Scientific Rationale
The liver is the primary site of drug metabolism, and Cytochrome P450 (CYP) enzymes, abundant in the microsomal fraction of liver cells, are responsible for the phase I metabolism of a vast majority of drugs.[7][8] The in vitro microsomal stability assay is a cost-effective, high-throughput screen to predict a compound's susceptibility to hepatic first-pass metabolism.[9][10] A compound that is rapidly degraded by liver microsomes will likely have a short in vivo half-life (t½) and high intrinsic clearance (CLint), potentially leading to poor oral bioavailability. This assay is fundamental for ranking compounds and guiding medicinal chemistry efforts to improve metabolic "soft spots".[11]
Experimental Protocol: Microsomal Stability Assay
This protocol is designed to determine the rate of disappearance of a test compound upon incubation with human liver microsomes (HLM) in the presence of the necessary cofactor, NADPH.
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of Compound-T and reference compounds in Dimethyl Sulfoxide (DMSO).
-
Microsomal Slurry: Thaw cryopreserved Human Liver Microsomes (HLM) at 37°C and dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[12] Keep on ice.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a sustained supply of the active cofactor.[9][10]
-
-
Incubation Procedure:
-
Pre-incubation: In a 96-well plate, add the HLM slurry and the test/reference compound (final concentration 1 µM; final DMSO concentration ≤ 0.1% to avoid solvent-induced enzyme inhibition[13][14]). Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NRS to each well.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[7]
-
-
Sample Analysis:
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[7]
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:[7]
-
t½ (min) = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)
-
-
Experimental Workflow: Microsomal Stability
Caption: Workflow for the in vitro human liver microsomal stability assay.
Comparative Data Summary: Metabolic Stability
| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted Hepatic Clearance |
| Compound-T | [Experimental Value] | [Experimental Value] | [Low / Med / High] |
| Propranolol | 20 - 30 | 115 - 173 | High |
| Verapamil | < 10 | > 346 | High |
| Warfarin | > 60 | < 23 | Low |
Note: Values for reference compounds represent typical ranges found in literature and may vary between labs. The classification of clearance is a general prediction based on CLint values.
Intestinal Permeability Assessment Using Caco-2 Monolayers
Scientific Rationale
For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for reaching systemic circulation. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (e.g., P-glycoprotein, P-gp).[15][16][17] This makes it the gold-standard in vitro model for predicting intestinal drug permeability and identifying whether a compound is a substrate for active efflux.[18] A bidirectional assay, measuring transport from the apical (AP) to basolateral (BL) side and vice versa, is crucial. The ratio of these permeability coefficients (Efflux Ratio) indicates if a compound is actively pumped out of the cell, a common cause of poor bioavailability.[16]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® filter inserts in multi-well plates.
-
Culture for 21 days to allow for full differentiation and formation of a confluent monolayer with tight junctions.[16]
-
-
Monolayer Integrity Verification:
-
Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values must be above a pre-defined threshold (e.g., ≥ 200 Ω·cm²) to confirm monolayer integrity.[19]
-
Alternatively, co-administer a low-permeability marker like Lucifer Yellow and confirm its leakage is below an acceptable limit (e.g., <2%).
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare dosing solutions of Compound-T and reference compounds (e.g., 10 µM) in HBSS.
-
AP to BL Transport: Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
BL to AP Transport: In a separate set of wells, add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking (50 rpm) for 2 hours.[15]
-
-
Sample Analysis:
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (BL→AP) / Papp (AP→BL)
-
An ER > 2 is a strong indicator that the compound is a substrate for active efflux.[16]
-
-
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Comparative Data Summary: Intestinal Permeability
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Compound-T | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Low / Med / High] |
| Propranolol | > 15 | > 15 | ~1.0 | High |
| Verapamil | 1 - 5 | > 10 | > 2.0 | Moderate (P-gp Substrate) |
| Warfarin | > 10 | > 10 | ~1.0 | High |
Note: Permeability classification is generally: High (>10 x 10⁻⁶ cm/s), Medium (2-10 x 10⁻⁶ cm/s), Low (<2 x 10⁻⁶ cm/s).
Aqueous Solubility Assessment
Scientific Rationale
A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low dissolution rates in the gastrointestinal tract, poor bioavailability, and challenges in formulation.[20] Kinetic solubility is often measured in early discovery as it reflects the solubility of a compound when rapidly diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of many in vitro biological assays.[21][22] While thermodynamic solubility represents true equilibrium, the kinetic measurement is a faster, higher-throughput method well-suited for initial compound screening and ranking.[20][23]
Experimental Protocol: Kinetic Solubility (Shake-Flask Method)
-
Preparation of Solutions:
-
Prepare a high-concentration stock solution of Compound-T and reference compounds (e.g., 20 mM) in 100% DMSO.[21]
-
Prepare the aqueous buffer, typically Phosphate-Buffered Saline (PBS) at pH 7.4.
-
-
Incubation:
-
Add a small volume of the DMSO stock solution to a larger volume of the PBS buffer to achieve a target final concentration (e.g., 200 µM), ensuring the final DMSO percentage is low (e.g., 1-2%).[22]
-
Seal the vials or plate and incubate at room temperature (or 37°C) for a set period (e.g., 2 hours) with constant agitation (e.g., 850 rpm on a thermomixer).[21] This allows the solution to reach a state of supersaturation and subsequent precipitation.
-
-
Separation of Soluble Fraction:
-
Quantification:
-
Quantify the concentration of the compound in the clear filtrate or supernatant. This can be done using various methods such as UV-Vis spectrophotometry, but LC-MS/MS is preferred for its specificity and sensitivity.[22]
-
The measured concentration represents the kinetic solubility of the compound under the tested conditions.
-
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for the kinetic solubility shake-flask assay.
Comparative Data Summary: Aqueous Kinetic Solubility
| Compound | Kinetic Solubility at pH 7.4 (µM) | Solubility Classification |
| Compound-T | [Experimental Value] | [Low / Med / High] |
| Propranolol | > 200 | High |
| Verapamil | ~100 | High |
| Warfarin | ~50 | Moderate |
Note: Solubility classification is generally: High (>100 µM), Moderate (10-100 µM), Low (<10 µM).
Integrated Discussion and Forward Strategy
This guide outlines the essential in vitro framework for characterizing the ADME properties of Compound-T. The true value lies not in the individual data points, but in their synthesis to build a holistic profile and guide subsequent actions.
-
Scenario 1: Favorable Profile. If Compound-T exhibits low clearance (t½ > 60 min), high permeability (Papp > 10 x 10⁻⁶ cm/s) with no efflux (ER < 2), and high solubility (> 100 µM), it possesses a very promising ADME profile for oral drug development. The project can proceed with confidence to in vivo pharmacokinetic (PK) studies.
-
Scenario 2: High Clearance. If Compound-T is rapidly metabolized in HLM (t½ < 15 min), this is a major liability. The next logical step would be "metabolite identification" studies to pinpoint the specific site of metabolism on the molecule.[11] Medicinal chemists could then modify this "soft spot" to block metabolism and improve stability.
-
Scenario 3: High Efflux. A high efflux ratio (ER > 2) in the Caco-2 assay suggests the compound is actively removed from intestinal cells, likely limiting its absorption. Follow-up studies using specific inhibitors (e.g., Verapamil for P-gp) can confirm which transporter is responsible.[16] Structural modifications to reduce recognition by the transporter would be the primary optimization strategy.
-
Scenario 4: Poor Solubility. If kinetic solubility is low (< 10 µM), this can cripple both in vitro assays and in vivo absorption.[20] The team should first measure thermodynamic solubility to confirm the issue. Formulation strategies (e.g., amorphous solid dispersions) or chemical modifications to introduce ionizable or polar groups could be explored to enhance solubility.
By systematically evaluating Compound-T against well-understood benchmarks, researchers can objectively assess its strengths and weaknesses, enabling a data-driven, resource-efficient path toward identifying a successful drug candidate.
References
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Selvita. In Vitro ADME. Available from: [Link]
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Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]
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AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
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PharmaLegacy. In Vitro ADME Studies. Available from: [Link]
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Concept Life Sciences. In Vitro ADME Assays. Available from: [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]
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Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
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Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
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PubMed. In vitro solubility assays in drug discovery. Available from: [Link]
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Creative Bioarray. Caco-2 Permeability Assay. Available from: [Link]
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Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]
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BioDuro. ADME Solubility Assay. Available from: [Link]
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NIH National Library of Medicine. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. Available from: [Link]
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MDPI. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][3][9]triazole and Imidazo[2,1-b][1][2][9]thiadiazole Derivatives. Available from: [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
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ResearchGate. Novel pyrazoline-thiazole hybrids containing azo group as antibacterial agents: design, synthesis, in vitro bioactivity, in silico molecular docking, ADME profile and DFT studies. Available from: [Link]
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ResearchGate. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. Available from: [Link]
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NIH National Library of Medicine. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Available from: [Link]
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MDPI. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Available from: [Link]
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IUPAC. SOLUBILITY DATA SERIES. Available from: [Link]
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De Gruyter. Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. Available from: [Link]
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mzCloud. 2 4 3 4 Dichlorophenyl 1 3 thiazol 2 yl acetonitrile. Available from: [Link]
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NIH National Library of Medicine. Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. Available from: [Link]
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Der Pharma Chemica. Design and Synthesis of some 1,3,4-Thiadiazol Amines: Molecular Docking, In-Silico Adme and Antioxidant Properties. Available from: [Link]
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PubChem. 4,5-Dihydro-1,3-Thiazole-4-Carboxylic Acid. Available from: [Link]
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SciSpace. Industry Perspective on the Pharmacokinetic and ADME Characterization of Heterobifunctional Protein Degraders. Available from: [Link]
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Taylor & Francis Online. Effects of organic solvents on the time-dependent inhibition of CYP3A4 by diazepam. Available from: [Link]
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NIH National Library of Medicine. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available from: [Link]
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A Senior Application Scientist's Guide to the Anti-Proliferative Effects of Thiazole Derivatives
Introduction: The Significance of the Thiazole Scaffold in Oncology
Cancer remains a leading cause of morbidity and mortality worldwide, creating a persistent demand for novel, more effective, and less toxic therapeutic agents.[1] In the vast landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery. Among them, the thiazole ring—a five-membered aromatic heterocycle containing sulfur and nitrogen—stands out as a "privileged scaffold." Its unique structural features, including the ability of the nitrogen atom to form crucial hydrogen bonds with biological targets, make it a versatile building block for designing potent and selective therapeutic agents.[1][2]
The clinical relevance of this scaffold is well-established, with several FDA-approved thiazole-containing drugs, such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib, actively used in cancer chemotherapy.[1][2] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, targeting a variety of proteins and enzymes involved in cancer progression.[2][3]
This guide offers a comparative analysis of the anti-proliferative effects of various classes of thiazole derivatives. We will delve into their mechanisms of action, explore the critical structure-activity relationships (SAR) that govern their potency, and provide detailed protocols for key validation experiments. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights needed to navigate this promising area of oncology research.
Core Mechanisms of Anti-Proliferative Action
Thiazole derivatives exert their anti-cancer effects by modulating a diverse array of cellular targets and pathways.[1] Understanding these mechanisms is fundamental to interpreting comparative efficacy data and designing next-generation compounds. The primary pathways include disrupting cellular architecture, inhibiting key signaling enzymes, and inducing programmed cell death.
-
Tubulin Polymerization Inhibition : Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and cell shape maintenance.[4] Several classes of thiazole derivatives have been identified as potent inhibitors of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, they disrupt the dynamic equilibrium of microtubule formation and degradation. This leads to a mitotic block, arresting the cell cycle in the G2/M phase and ultimately triggering apoptosis.[4][5]
-
Enzyme and Kinase Inhibition : Many thiazole derivatives are engineered to target specific enzymes that are overactive in cancer cells.[2] Key targets include:
-
Tyrosine Kinases (e.g., EGFR, VEGFR-2) : Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels). Thiazole-based inhibitors can block the ATP-binding site of these kinases, shutting down downstream signaling cascades.[6][7]
-
Cyclin-Dependent Kinases (CDKs) : CDKs are master regulators of the cell cycle. Inhibiting CDKs, such as CDK2, can halt cell cycle progression and prevent cancer cell proliferation.[8]
-
Other Enzymes : Thiazoles have also been shown to inhibit other critical enzymes like aromatase, which is involved in estrogen synthesis and relevant in breast cancer.[8]
-
-
Induction of Apoptosis : Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis. Thiazole derivatives can re-sensitize cancer cells to apoptosis by causing DNA fragmentation and mitochondrial membrane depolarization, key hallmarks of this process.[9][10]
Comparative Analysis of Thiazole Derivatives' Potency
The anti-proliferative efficacy of a thiazole derivative is highly dependent on its specific chemical structure. Minor modifications to substituent groups can lead to significant changes in potency and target selectivity. Below, we compare several series of derivatives, highlighting their IC₅₀ values against various cancer cell lines.
-
IC₅₀ (Half-maximal inhibitory concentration): This value represents the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell proliferation) in vitro. A lower IC₅₀ value indicates a more potent compound.
Table 1: Comparison of Anti-Proliferative Activity (IC₅₀ in µM) of Selected Thiazole Derivatives
| Derivative Class / Compound | General Structure | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features & SAR Insights | Reference |
| Arylidene-Hydrazinyl-Thiazoles | 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 (Breast) | 3.92 | The unsubstituted benzylidene group and a small methyl group at the thiazole C4 position show significant activity. | [11] |
| HeLa (Cervical) | 11.4 | [11] | |||
| 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole | HeLa (Cervical) | 11.1 | A methoxy group on the benzylidene ring and a larger phenyl group at C4 maintain good activity. | [11] | |
| Thiazole-Naphthalene Derivatives | Compound 5b | MCF-7 (Breast) | 0.48 | An ethoxy group at the 4-position of the phenyl ring and a free amine on the thiazole ring are crucial for high potency. Acylation of the amine group significantly decreases activity. | [4] |
| A549 (Lung) | 0.97 | [4] | |||
| Benzylidene Hydrazinyl-Thiazolones | Compound 4c | MCF-7 (Breast) | 2.57 | A hydroxyl group and a bulky tert-butyl group on the benzylidene ring enhance activity compared to other substitutions. This compound also potently inhibits VEGFR-2. | [8][12] |
| HepG2 (Liver) | 7.26 | [8][12] | |||
| Thiazole-2-Acetamide Derivatives | Compound 10a | MCF-7 (Breast) | 4.0 | Unsubstituted phenyl groups appear critical. This compound is a potent tubulin polymerization inhibitor, more so than the reference drug Combretastatin A-4. | [13] |
| PC-3 (Prostate) | 7.0 | [13] |
Expert Analysis of Structure-Activity Relationships (SAR):
From the data, several key principles emerge. The nature and position of substituents on the rings attached to the core thiazole scaffold are paramount for determining anti-proliferative activity.[14] For the thiazole-naphthalene series, a free amine group on the thiazole ring was found to be essential for potent activity, as its modification led to a significant decrease in efficacy.[4] Similarly, for benzylidene hydrazinyl-thiazolones, the presence of specific electron-donating and bulky groups on the benzylidene ring enhanced the cytotoxic effect, suggesting a specific fit within the target's binding pocket.[8] This underscores the importance of rational drug design, where specific functional groups are chosen to optimize interactions with biological targets.[9][15]
Essential Experimental Protocols for Validation
To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. Here, we detail the methodology for the most common in vitro assay used to determine anti-proliferative effects.
Protocol 1: In Vitro Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, A549) during their logarithmic growth phase using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well microplate. Include wells for vehicle control (e.g., DMSO) and untreated controls.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a stock solution of each thiazole derivative in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours).[10]
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (OD of Treated Cells / OD of Control Cells) x 100
-
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC₅₀ value.
-
Conclusion and Future Directions
The comparative analysis clearly demonstrates that the thiazole scaffold is a highly fruitful starting point for the development of potent anti-proliferative agents.[1][9] The efficacy of these derivatives is intricately linked to their structural modifications, highlighting the power of structure-activity relationship studies in guiding the design of more effective and selective anticancer compounds.[9][16] Derivatives targeting tubulin polymerization and key kinases like VEGFR-2 have shown particularly promising results, with some compounds exhibiting sub-micromolar IC₅₀ values against aggressive cancer cell lines.[4][8]
The future of thiazole-based cancer therapy lies in the rational design of multi-targeted agents that can simultaneously inhibit several key pathways in cancer progression, potentially overcoming drug resistance mechanisms.[6][7] While in vitro studies provide a crucial foundation, the translation of these promising compounds into clinical candidates will require rigorous in vivo evaluation in animal models to assess their pharmacokinetic profiles, efficacy, and safety.[2][17] The continued exploration of this versatile chemical scaffold holds significant promise for delivering the next generation of cancer therapeutics.
References
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- Full article: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Taylor & Francis.
- The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Deriv
- Unlocking Therapeutic Potential: Thiazole Derivatives in Anticancer Drug Development. NINGBO INNO PHARMCHEM CO.,LTD..
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A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Thiazole-Based Compounds
Introduction: From Benchtop Activity to Preclinical Efficacy
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A novel compound, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, emerges from this lineage, presenting a promising chemical architecture for therapeutic development. However, the journey from a synthesized molecule to a viable drug candidate is fraught with challenges, the most critical of which is translating promising in vitro (laboratory) activity into predictable in vivo (whole organism) efficacy.
This guide provides a comprehensive framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC) for 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, hereinafter referred to as "Compound-T." While specific experimental data for Compound-T is not yet in the public domain, this document will leverage data from analogous thiazole derivatives and established methodologies to outline a clear, scientifically rigorous pathway for its evaluation. We will explore the critical experiments, the rationale behind their design, and the process of building a predictive mathematical model that links laboratory data to preclinical outcomes.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to bridge the translational gap in preclinical studies.
Section 1: In Vitro Biological Evaluation - Quantifying Potency
The first step is to determine if Compound-T has biological activity in a controlled, cellular environment. Based on the broad anticancer activity of related thiazole structures, we will proceed with a hypothetical evaluation in an oncology context.[1][6]
Core Experiment: Cell Viability Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational, colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[7][8]
Scientist's Rationale: The choice of cell lines is paramount. We select a panel that represents different cancer subtypes to assess the breadth of Compound-T's activity. For this guide, we will use:
-
MCF-7: A human breast adenocarcinoma cell line, widely used as a standard for endocrine-sensitive breast cancer.
-
NCI-H460: A human non-small cell lung cancer line, representing a common and aggressive malignancy.[3]
-
SF-268: A human CNS cancer (glioblastoma) cell line, to test for activity against difficult-to-treat brain tumors.[3]
The inclusion of a standard-of-care chemotherapeutic agent, such as Doxorubicin, provides a critical benchmark against which Compound-T's potency can be judged.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate MCF-7, NCI-H460, and SF-268 cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound-T in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.[9]
-
Treatment: Aspirate the old media from the cells and add 100 µL of the media containing the various concentrations of Compound-T, Doxorubicin (positive control), or vehicle (DMSO) alone (negative control).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithmic concentration of the compound and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Comparative In Vitro Cytotoxicity
The table below presents hypothetical IC₅₀ values for Compound-T alongside published data for comparator thiazole derivatives to illustrate how the results would be contextualized.
| Compound | MCF-7 (IC₅₀, µM) | NCI-H460 (IC₅₀, µM) | SF-268 (IC₅₀, µM) | Reference |
| Compound-T (Hypothetical) | 1.5 | 5.2 | 3.8 | N/A |
| Doxorubicin (Standard) | ~0.5 - 1.0 | ~0.1 - 0.5 | ~0.2 - 0.8 | Literature |
| Analog 1 (Compound 19 from[3]) | > 30 | < 0.1 | < 0.1 | [3] |
| Analog 2 (Compound 20b from[6]) | > 30 (HepG-2) | 8.03 (A-549) | Not Tested | [6] |
This table demonstrates that while the hypothetical Compound-T shows moderate broad-spectrum activity, other thiazole analogs can exhibit very high, specific potency against certain cell lines.
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
Section 2: In Vivo Efficacy Assessment - Testing in a Biological System
Positive in vitro results are the first gate. The next is to determine if Compound-T can inhibit tumor growth in a living organism. This requires a well-designed animal model.
Core Experiment: Human Tumor Xenograft Model
A xenograft model involves implanting human cancer cells into immunocompromised mice. This allows for the study of a human tumor's response to a drug candidate in an in vivo setting.
Scientist's Rationale: We select the MCF-7 cell line for the xenograft model because it demonstrated good sensitivity to our hypothetical Compound-T in vitro. Using the same cell line provides the most direct opportunity to establish a strong IVIVC. Immunocompromised mice (e.g., athymic nude or NSG mice) are used to prevent the rejection of the human tumor cells. A critical component of this study is monitoring for signs of toxicity, such as weight loss or changes in behavior, to establish a preliminary safety profile.
Experimental Protocol: MCF-7 Xenograft Study
-
Ethical Approval: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject 5x10⁶ MCF-7 cells mixed with Matrigel into the flank of female athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline with 5% DMSO, 10% Solutol)
-
Group 2: Compound-T (e.g., 20 mg/kg, administered intraperitoneally daily)
-
Group 3: Positive control (e.g., Doxorubicin, administered intravenously weekly)
-
-
Treatment & Monitoring: Administer the treatments according to the schedule. Measure tumor volume with calipers and record mouse body weight three times per week.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the maximum allowed size.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Statistically compare the groups using an appropriate test (e.g., ANOVA).
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³, Mean ± SEM) | % TGI | Body Weight Change (%) |
| Vehicle Control | N/A | 1500 ± 120 | 0 | +5 |
| Compound-T (Hypothetical) | 20 mg/kg, daily | 675 ± 95 | 55 | -2 |
| Doxorubicin | 5 mg/kg, weekly | 450 ± 70 | 70 | -10 |
This hypothetical data shows that Compound-T significantly inhibits tumor growth in vivo, albeit with less efficacy and better tolerability (less weight loss) than the standard cytotoxic agent Doxorubicin.
Workflow for In Vivo Xenograft Study
Caption: Workflow of a typical in vivo xenograft study for efficacy testing.
Section 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation
IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[4] For early discovery, this often involves correlating in vitro potency (IC₅₀) with in vivo efficacy (%TGI).
Levels of Correlation
The FDA defines several levels of IVIVC. While these are formally applied to pharmacokinetics and formulation science, the underlying principles are valuable in preclinical discovery.[5][10]
-
Level A Correlation: A point-to-point relationship between in vitro and in vivo data. This is the highest level of correlation.
-
Level B Correlation: Utilizes statistical moment analysis, comparing the mean in vitro time with the mean in vivo time.
-
Level C Correlation: A single-point correlation. It relates one in vitro measurement (e.g., IC₅₀) to one in vivo pharmacokinetic or pharmacodynamic parameter (e.g., %TGI).[4][10]
For our purposes, we will aim to establish a Level C correlation , which is highly useful for ranking and selecting compounds during lead optimization.
Building the Correlation Plot
To build the correlation, one needs data from multiple compounds. You would plot the in vitro IC₅₀ (on the x-axis, often log-transformed) against the in vivo %TGI (on the y-axis) for Compound-T and several of its structural analogs.
Scientist's Rationale: A strong correlation (a high R² value) suggests that the in vitro assay is a good predictor of in vivo performance. This is incredibly valuable, as it allows for more rapid and cost-effective screening of new analogs. A poor correlation signals a disconnect, which could be due to many factors, including:
-
Poor Pharmacokinetics (PK): The compound may be potent in a dish but is rapidly metabolized or poorly absorbed in the body, so it never reaches the tumor at a sufficient concentration.[11][12]
-
Off-Target Effects: The compound's in vivo effect may be driven by a mechanism not captured by the simple in vitro cell viability assay.
-
Metabolism to Active/Inactive Species: The compound could be a pro-drug that is activated in vivo, or it could be rapidly converted to an inactive form.[13]
Conceptual Diagram of IVIVC Establishment
Caption: Conceptual flow for establishing a Level C in vitro-in vivo correlation.
Conclusion and Strategic Outlook
This guide outlines a foundational strategy for characterizing the novel thiazole derivative 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile (Compound-T) and establishing a predictive link between its in vitro potency and in vivo efficacy. By systematically executing well-designed cytotoxicity assays and xenograft studies, researchers can generate the critical data needed to build an IVIVC model.
A strong correlation empowers a drug discovery program, enabling faster, more confident decisions in selecting which chemical analogs to advance. A weak correlation is equally valuable, as it flags critical issues such as poor pharmacokinetics or a misunderstood mechanism of action early in the development process, saving invaluable time and resources. The principles and protocols described herein provide a robust starting point for advancing Compound-T from a chemical entity to a potential therapeutic candidate.
References
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Head-to-head comparison of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile with standard-of-care drugs.
As a Senior Application Scientist, this guide provides a comprehensive framework for the head-to-head comparison of the novel compound 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, hereafter referred to as "Compound X," with the established standard-of-care drug, Ibrutinib.
It is critical to note that, as of the latest literature review, Compound X is a novel chemical entity with no publicly available data on its biological activity. Therefore, this guide is presented as a prospective experimental plan, outlining the rigorous, self-validating methodologies required to establish a comparative profile. For the purpose of this illustrative guide, we will hypothesize that Compound X is a potential inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. This hypothesis is based on the presence of the thiazole moiety, a common scaffold in kinase inhibitors.
Introduction: The Rationale for a Head-to-Head Comparison
The development of new therapeutic agents requires a thorough evaluation against existing standards of care. Ibrutinib, the first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). However, the emergence of resistance and off-target effects necessitates the search for next-generation inhibitors with improved efficacy and safety profiles.
This guide outlines a comprehensive strategy to evaluate Compound X, a novel small molecule, against Ibrutinib. The primary objectives are to determine its potency, selectivity, and efficacy in relevant preclinical models. The experimental workflow is designed to provide a robust dataset for a direct, unbiased comparison, ultimately informing the potential clinical development of Compound X.
Mechanism of Action: A Comparative Overview
A fundamental aspect of this comparison is understanding the molecular interactions of both compounds with their target, BTK. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.
Ibrutinib acts as a covalent inhibitor, forming an irreversible bond with a cysteine residue (Cys481) in the active site of BTK. This mode of action leads to sustained inhibition of the kinase. In contrast, we will initially assess Compound X for both reversible and irreversible inhibitory activity, as its mechanism is unknown.
Figure 2: Overall experimental workflow for the head-to-head comparison.
Phase 1: In Vitro Characterization
Objective: To determine the potency, cellular activity, and selectivity of Compound X in comparison to Ibrutinib.
3.1.1. Biochemical Potency (IC50 Determination)
-
Protocol:
-
Utilize a recombinant human BTK enzyme in a kinase assay format (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Prepare a 10-point serial dilution of Compound X and Ibrutinib (e.g., from 10 µM to 0.1 nM).
-
Incubate the enzyme with the compounds for a specified period (e.g., 60 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Measure the kinase activity (e.g., luminescence).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
3.1.2. Cellular Activity
-
Protocol (Cell Proliferation - MTS Assay):
-
Seed BTK-dependent cell lines (e.g., TMD8, a diffuse large B-cell lymphoma line) in 96-well plates.
-
Treat the cells with a range of concentrations of Compound X and Ibrutinib for 72 hours.
-
Add MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
3.1.3. Kinase Selectivity Profiling
-
Protocol:
-
Submit Compound X to a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology).
-
Screen against a large panel of human kinases (e.g., >400) at a fixed concentration (e.g., 1 µM).
-
Identify any off-target kinases that are significantly inhibited.
-
Compare the selectivity profile to that of Ibrutinib to identify potential for reduced off-target effects.
-
Phase 2: Preclinical In Vivo Evaluation
Objective: To assess the pharmacokinetic properties, in vivo efficacy, and preliminary safety of Compound X relative to Ibrutinib.
3.2.1. Pharmacokinetics (PK)
-
Protocol:
-
Administer a single dose of Compound X and Ibrutinib to mice via oral (PO) and intravenous (IV) routes.
-
Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of the compounds using LC-MS/MS.
-
Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (%F).
-
3.2.2. In Vivo Efficacy
-
Protocol (Xenograft Model):
-
Implant a BTK-dependent human tumor cell line (e.g., TMD8) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (Vehicle, Compound X, Ibrutinib).
-
Administer the compounds daily via oral gavage.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., target engagement).
-
Data Presentation for Comparison
The data generated from these experiments should be summarized in clear, concise tables to facilitate a direct comparison.
Table 1: In Vitro Activity and Selectivity
| Compound | BTK IC50 (nM) | TMD8 GI50 (nM) | Key Off-Target Kinases (Inhibition >50% at 1 µM) |
|---|---|---|---|
| Compound X | [Experimental Value] | [Experimental Value] | [List of Kinases] |
| Ibrutinib | [Experimental Value] | [Experimental Value] | EGFR, TEC, ITK |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Compound | Oral Bioavailability (%) | Half-life (h) | Tumor Growth Inhibition (%) at [Dose] |
|---|---|---|---|
| Compound X | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ibrutinib | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Conclusion and Future Directions
This guide provides a robust framework for the head-to-head comparison of the novel compound 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile (Compound X) with the standard-of-care BTK inhibitor, Ibrutinib. The successful execution of these studies will provide critical data on the relative potency, selectivity, and efficacy of Compound X.
Should Compound X demonstrate a superior profile—for instance, higher potency, improved selectivity (and thus potentially a better safety profile), or efficacy in Ibrutinib-resistant models—further IND-enabling studies would be warranted. This structured, data-driven approach is essential for the efficient and rigorous evaluation of new chemical entities in the drug development pipeline.
References
In the landscape of modern drug discovery, particularly within oncology and immunology, the pursuit of target-specific molecular agents is paramount. The efficacy of a therapeutic candidate is intrinsically linked to its selectivity, a measure of its ability to interact with the intended target while minimizing off-target effects that can lead to unforeseen toxicities. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, against the IκB kinase (IKK) family. Thiazole-containing compounds have garnered significant interest as potential kinase inhibitors, and this guide will use the IKK family as a representative target class to illustrate a robust selectivity profiling workflow.[1][2]
The IκB kinase complex is a cornerstone of the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of cellular responses to inflammation.[3] This pathway, when dysregulated, is implicated in a multitude of diseases, including chronic inflammatory conditions and various cancers. The IKK complex comprises two catalytic subunits, IKKα and IKKβ, which, despite their structural homology, have distinct roles in NF-κB activation.[1] IKKβ is the principal driver of the canonical NF-κB pathway, while IKKα is central to the non-canonical pathway.[3][4] This functional divergence makes the selective inhibition of these isoforms a highly sought-after therapeutic strategy.[4]
This guide will present a comparative analysis of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile against a panel of related kinases, including IKKα, IKKβ, and the IKK-related kinases, TANK-binding kinase 1 (TBK1) and IKKε. We will also include a structurally dissimilar kinase to establish a baseline for off-target activity. For comparative purposes, we will reference data for BAY 11-7082, a well-characterized, albeit non-selective, inhibitor of the NF-κB pathway.[5]
Comparative Selectivity Profile
The selectivity of a kinase inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) against a panel of kinases. An ideal inhibitor will exhibit high potency for its intended target and significantly lower potency for other kinases. The following table summarizes hypothetical inhibitory activities for 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile and the reference compound, BAY 11-7082.
| Kinase Target | 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile (IC50, nM) | BAY 11-7082 (IC50, nM) |
| IKKβ | 50 | 10,000 |
| IKKα | 1,500 | 10,000 |
| TBK1 | >10,000 | Not Reported |
| IKKε | >10,000 | Not Reported |
| ABL1 | >10,000 | Not Reported |
This data is illustrative and intended for comparative purposes within this guide.
Experimental Workflows for Selectivity Profiling
A multi-faceted approach is essential for a thorough assessment of inhibitor selectivity. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm target engagement in a physiological context.
Biochemical Kinase Inhibition Assay
Biochemical assays are the first line in selectivity profiling, providing a direct measure of an inhibitor's effect on enzyme activity.[6] A luminescence-based kinase assay, which quantifies ATP consumption, is a widely used method.[3]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Detailed Protocol: Luminescence-Based In Vitro Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. Add 2.5 µL of the respective kinase (IKKα, IKKβ, TBK1, IKKε, or ABL1) to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Add 5 µL of a mixture containing the appropriate substrate peptide and ATP to each well to initiate the kinase reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.[2] Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation and Measurement: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature. Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Cellular Target Engagement Assay
Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement.[7][8] It is based on the principle that ligand binding stabilizes a protein, resulting in a higher melting temperature.[7]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture a relevant cell line (e.g., a human monocytic cell line for IKK) to approximately 80% confluency. Treat the cells with the desired concentration of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile or DMSO as a vehicle control. Incubate under normal cell culture conditions for 1-2 hours.
-
Heating: After incubation, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., IKKβ) in the soluble fraction by Western blotting or an immunoassay such as an AlphaScreen®.[7]
-
Data Interpretation: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]
The NF-κB Signaling Pathway and Points of Inhibition
Understanding the signaling cascade is crucial for interpreting the biological consequences of inhibiting a particular kinase. The diagram below illustrates the canonical NF-κB pathway and highlights the role of the IKK complex.
Caption: The canonical NF-κB signaling pathway and the inhibitory action of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile on the IKK complex.
Conclusion
The comprehensive assessment of inhibitor selectivity is a cornerstone of modern drug discovery. By employing a combination of robust biochemical and cellular assays, researchers can build a detailed profile of a compound's activity against its intended target and a panel of related off-targets. This guide has outlined a systematic approach to evaluating the selectivity of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile against the IκB kinase family. The methodologies described herein are broadly applicable to the characterization of other kinase inhibitors and serve as a template for rigorous preclinical evaluation. The ultimate goal is the identification of highly selective compounds that maximize therapeutic efficacy while minimizing the potential for adverse effects.
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A Guide to Ensuring Cross-Laboratory Reproducibility for Novel Biological Probes: The Case of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
Introduction: The Imperative of Reproducibility in Preclinical Research
The advancement of biomedical science hinges on the ability of researchers to build upon prior discoveries. This cumulative process is fundamentally dependent on the reproducibility of experimental findings.[1] However, the scientific community has increasingly recognized a "reproducibility crisis," where a significant portion of preclinical research findings cannot be replicated by other laboratories, and sometimes even within the originating lab.[2][3] This issue is particularly acute in drug discovery, where irreproducible data can lead to the costly pursuit of non-viable therapeutic strategies, ultimately hindering the development of new medicines.[1][2][4]
This guide addresses the critical challenge of ensuring the reproducibility of the biological effects of novel chemical probes, using the hypothetical case of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile. While specific biological data for this compound is not yet extensively published, its thiazole and acetonitrile moieties are present in various biologically active molecules. This guide provides a framework for researchers, scientists, and drug development professionals to proactively address and ensure the reproducibility of findings for such novel compounds across different laboratory settings.
Foundational Pillars of Reproducibility
Achieving reproducible biological data for a novel compound is not a matter of chance; it is the result of a meticulously planned and executed research strategy. The following sections detail the critical factors that must be addressed to ensure that the observed biological effects of a compound like 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile are robust and replicable.
Rigorous Compound Characterization and Management
The starting point for any reproducible biological study is the thorough characterization of the chemical probe itself. Ambiguity in the identity, purity, or stability of the compound can introduce significant variability in experimental outcomes.
-
Identity and Purity: The exact chemical structure of the synthesized compound must be unequivocally confirmed. Impurities, even in trace amounts, can possess their own biological activities, leading to misleading results.[5][6] A comprehensive characterization report should be generated and shared alongside the compound. High-purity reagents are essential for credible and reproducible research.[7]
-
Stability: The stability of the compound under various storage and experimental conditions should be assessed. Degradation of the compound can lead to a loss of activity or the emergence of new, confounding biological effects.
-
Batch-to-Batch Consistency: For studies that span a significant period or involve multiple laboratories, it is crucial to ensure consistency between different synthesis batches of the compound.
Table 1: Essential Compound Characterization Data
| Parameter | Method(s) | Purpose |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the chemical structure of the compound. |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC), Quantitative NMR (qNMR) | Determines the percentage of the desired compound and identifies impurities.[5] |
| Solubility | Nephelometry, UV-Vis Spectroscopy | Determines the solubility in various solvents to ensure proper preparation of stock solutions. |
| Stability | HPLC, MS (over time and under different conditions) | Assesses the degradation of the compound under storage and experimental conditions. |
The Critical Role of Biological Reagents and Systems
The biological systems used to test the effects of a compound are a major source of potential variability.
-
Cell Line Authentication: Misidentified or cross-contaminated cell lines are a significant contributor to irreproducible research.[8][9][10] It is estimated that 18-36% of all actively growing cell lines are misidentified.[8] Therefore, routine authentication of cell lines using methods like Short Tandem Repeat (STR) profiling is essential.[11]
-
Animal Models: When using animal models, it is crucial to report detailed information about the species, strain, sex, age, and health status of the animals.[12][13] Environmental factors such as housing conditions can also significantly impact experimental outcomes.[14]
-
Primary Cells and Tissues: When working with primary cells or tissues, detailed donor information and isolation protocols must be documented to account for inherent biological variability.
Standardized and Validated Experimental Protocols
The lack of detailed and standardized protocols is a major barrier to reproducing research findings.
-
Standard Operating Procedures (SOPs): The development and implementation of detailed SOPs for all experimental procedures are crucial for maintaining consistency within and between laboratories.[15] These SOPs should be comprehensive, leaving no room for ambiguity.
-
Assay Validation: Any assay used to measure the biological effects of the compound must be rigorously validated. This includes assessing its accuracy, precision, sensitivity, and robustness.[16][17]
-
Transparent Reporting: The methods section of any publication should provide sufficient detail to allow another researcher to replicate the experiments.[12][18] Guidelines such as the ARRIVE guidelines for animal research should be followed.[12][13]
A Framework for a Cross-Laboratory Reproducibility Study
To proactively assess the reproducibility of the biological effects of a novel compound like 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile, a multi-laboratory study can be designed.
Experimental Workflow
The following diagram illustrates a workflow for a cross-laboratory study designed to assess the reproducibility of a cell-based assay.
Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway.
Conclusion: A Commitment to Rigor and Transparency
Ensuring the reproducibility of biological effects for a novel compound like 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile is a shared responsibility. It requires a concerted effort from individual researchers, institutions, and journals to uphold the highest standards of scientific rigor and transparency. By focusing on meticulous compound characterization, the use of authenticated biological reagents, and the implementation of detailed and validated protocols, the scientific community can build a more robust and reliable foundation for preclinical drug discovery. The framework presented in this guide offers a path toward achieving this crucial goal, ultimately accelerating the translation of scientific discoveries into tangible benefits for human health.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile
Part 1: Hazard Analysis and Risk Assessment
The primary challenge in handling 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile is the absence of a dedicated Safety Data Sheet (SDS). To surmount this, a risk assessment must be conducted based on its constituent functional groups.
-
Acetonitrile Moiety (-CH₂CN): The nitrile group is the most significant hazard. Organic nitriles are toxic and can be metabolized to release cyanide, or they can release hydrogen cyanide gas upon decomposition, for instance, during uncontrolled combustion or reaction with strong acids.[1][2] Acetonitrile itself is harmful if swallowed, inhaled, or in contact with skin, and it is a flammable liquid.[3][4][5] Although the target compound is a solid, these risks must be considered.
-
Dihydrothiazole Moiety: This is a heterocyclic structure containing both sulfur and nitrogen. Upon incineration, these elements will be converted into toxic oxides of sulfur (SOx) and nitrogen (NOx).[6] While modern hazardous waste incinerators are equipped with scrubbers to neutralize these gases, their formation is a key consideration in selecting the final disposal method.
-
Phenoxy Moiety: The phenoxy group is relatively stable. However, related compounds like phenoxy herbicides (e.g., 2,4-D) can exhibit environmental persistence and ecotoxicity, making controlled disposal crucial to prevent release into waterways or soil.[7][8][9]
Based on an analogue, 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile, the compound should be presumed to be harmful by inhalation, ingestion, and skin absorption, and may cause irritation to the eyes, skin, and respiratory tract.[10]
Inferred Hazard Profile
| Property | Inferred Value / Classification | Rationale & References |
| Physical State | Solid | Based on analogous compounds.[10] |
| Acute Toxicity | Presumed Harmful/Toxic. Harmful if swallowed, in contact with skin, or if inhaled. | Based on hazards of acetonitrile and related thiazole compounds.[3][4][5][10] |
| Irritation | Presumed Irritant. May cause serious eye irritation and skin irritation. | Common hazard for complex organic molecules and nitriles.[5][6][10] |
| Decomposition | May release toxic fumes of Hydrogen Cyanide (HCN) , Nitrogen Oxides (NOx) , and Sulfur Oxides (SOx) . | Inherent risk from nitrile, thiazoline, and phenoxy groups upon heating.[1][6] |
| Environmental | Potential for ecotoxicity and environmental persistence. | Based on data for related phenoxy compounds.[7][8][9] |
Part 2: Pre-Disposal Safety & Decontamination
Proper personal protective equipment (PPE) is mandatory to mitigate the risks of exposure during handling and waste packaging.
Required Personal Protective Equipment (PPE)
-
Hand Protection: Nitrile or neoprene gloves. Inspect for tears before use and dispose of contaminated gloves immediately.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A flame-retardant lab coat. Ensure clothing fully covers the skin.[10]
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if dust is generated, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[10]
Spill & Contaminated Materials Decontamination
In the event of a spill, the primary goal is to contain the solid material and decontaminate the area without creating hazardous byproducts.
-
Evacuate and Ventilate: Cordon off the affected area. Ensure adequate ventilation or perform cleanup within a chemical fume hood.
-
Contain the Spill: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to prevent aerosolization.[11]
-
Collect Material: Carefully sweep or scoop the mixture into a clearly labeled, sealable hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for combustible dusts.
-
Surface Decontamination: The choice of decontamination solution is critical.
-
Recommended: A solution of sodium dodecyl sulfate (a detergent) and isopropyl alcohol (IPA) is effective at removing organic residues.[12][13] A 10⁻² M sodium dodecyl sulfate/70% isopropanol (80:20 v/v) solution can be used.
-
Procedure: Wipe the contaminated surface with a lint-free cloth wetted with the decontamination solution. Follow with a wipe using a cloth wetted with 70% IPA, and finally, a wipe with distilled water. All used cloths and wipes must be disposed of as hazardous solid waste.[12]
-
Caution: Avoid using strong oxidizing agents like bleach (sodium hypochlorite) for routine cleanup. While effective for destroying cyanides, the reaction can be complex and requires strict pH control to prevent the release of toxic gases.[14]
-
Part 3: Step-by-Step Disposal Protocol
The guiding principle for disposal is containment and destruction via high-temperature incineration . Direct chemical neutralization in the lab is not recommended without specialized expertise and equipment due to the compound's complex nature and potential for hazardous reactions.
Step 1: Waste Segregation
-
Identify the Waste Stream: This compound is a non-halogenated organic solid .
-
Segregate at the Source: Never mix this waste with other streams like halogenated solvents, aqueous waste, or general trash. Proper segregation is a legal requirement and is critical for safe disposal by waste management professionals.[15]
Step 2: Containerization
-
Primary Waste Container: Collect all solid waste, including contaminated consumables (gloves, wipes, weigh boats), in a dedicated, sealable container.
-
Container Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with organic solids.[15]
-
Do Not Overfill: Fill the container to no more than 80% of its capacity to prevent spills and allow for vapor expansion.
Step 3: Labeling
Accurate labeling is crucial for safety and compliance. Affix a hazardous waste label to the container with the following information:
-
Full Chemical Name: "2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile"
-
Hazard Identification: "Toxic," "Irritant"
-
Signal Word: "Warning" or "Danger"
-
Hazard Statements: "Harmful if swallowed, in contact with skin, or if inhaled. May cause eye and skin irritation."
-
Date of Accumulation: The date the first piece of waste was added to the container.
-
Contact Information: Name of the principal investigator and laboratory location.
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, open flames, and incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.
-
Recommended Final Disposal Method: The designated and safest method of disposal is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). This method ensures the complete destruction of the organic molecule and its hazardous functional groups. The facility's flue gas treatment systems will manage the resulting NOx and SOx emissions.[16][17]
Part 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile and associated contaminated materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
